Tetramethylammonium fluoride tetrahydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
tetramethylazanium;fluoride;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.FH.4H2O/c1-5(2,3)4;;;;;/h1-4H3;1H;4*1H2/q+1;;;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFTZNVQVRRDLN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.O.O.O.O.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369104 | |
| Record name | Tetramethylammonium fluoride tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17787-40-5, 373-68-2 | |
| Record name | Tetramethylammonium fluoride tetrahydrate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00369104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium fluoride tetrahydrate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Tetramethylammonium fluoride tetrahydrate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of Tetramethylammonium Fluoride Tetrahydrate for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O) is a quaternary ammonium salt that serves as a versatile reagent in various chemical applications, particularly in organic synthesis. Its utility as a source of "naked" fluoride ions and as a weak base makes it a valuable tool for researchers and professionals in drug development and materials science. This guide provides a comprehensive overview of the basic properties of TMAF·4H₂O, including quantitative data, experimental protocols for characterization, and a detailed example of its application in the synthesis of fluorinated heterocyclic compounds, which are significant in the pharmaceutical industry.
Core Chemical and Physical Properties
This compound is a hygroscopic, off-white to brownish solid.[1] The presence of four water molecules in its hydrated form enhances its solubility in water and influences its stability and handling.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂₀FNO₄ | [1] |
| CAS Number | 17787-40-5 | [1] |
| Molecular Weight | 165.20 g/mol | [3] |
| Appearance | Off-white to brownish solid | [1] |
| Melting Point | 39-42 °C | [4] |
| Flash Point | >110 °C (>230 °F) | [1] |
| Solubility | Soluble in water | [1][2] |
| Hygroscopicity | Hygroscopic | [5] |
Basicity of this compound
The basicity of an aqueous solution of this compound is primarily determined by the fluoride ion (F⁻). The tetramethylammonium cation ([N(CH₃)₄]⁺) is the conjugate acid of a strong base, tetramethylammonium hydroxide (TMAH), and therefore is a very weak acid, acting as a spectator ion in terms of pH contribution.
The fluoride ion is the conjugate base of the weak acid, hydrofluoric acid (HF). In an aqueous solution, the fluoride ion hydrolyzes water to produce hydroxide ions, resulting in a basic solution.
F⁻(aq) + H₂O(l) ⇌ HF(aq) + OH⁻(aq)
The basicity of the fluoride ion is quantified by its base dissociation constant (Kₑ). The Kₑ for the fluoride ion can be calculated from the acid dissociation constant (Kₐ) of HF and the ion product of water (Kₙ) at 25 °C (Kₙ = 1.0 x 10⁻¹⁴).
Kₑ = Kₙ / Kₐ
Given the Kₐ of HF is approximately 6.8 x 10⁻⁴, the Kₑ for the fluoride ion is calculated to be approximately 1.47 x 10⁻¹¹.[6]
Table 2: Quantitative Basicity Data
| Parameter | Value | Reference(s) |
| Kₐ of HF | ~6.8 x 10⁻⁴ | [6] |
| Kₑ of F⁻ | ~1.47 x 10⁻¹¹ | [6] |
| Nature of [N(CH₃)₄]⁺ | Spectator cation (very weak acid) | |
| Overall Solution pH | Basic |
Experimental Protocols
Experimental Determination of the pH of a this compound Solution
This protocol outlines the procedure for measuring the pH of an aqueous solution of TMAF·4H₂O using a standard pH meter.
Materials:
-
This compound (TMAF·4H₂O)
-
Deionized water
-
pH meter with a glass electrode
-
Standard buffer solutions (pH 4, 7, and 10)
-
Beakers
-
Magnetic stirrer and stir bar
-
Wash bottle with deionized water
Procedure:
-
Calibrate the pH meter: Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions of pH 4, 7, and 10.
-
Prepare the TMAF·4H₂O solution:
-
Accurately weigh a specific amount of TMAF·4H₂O (e.g., to prepare a 0.1 M solution).
-
Dissolve the weighed solid in a known volume of deionized water in a clean beaker.
-
Stir the solution gently with a magnetic stirrer until the solid is completely dissolved.
-
-
Measure the pH:
-
Rinse the pH electrode with deionized water and gently blot it dry with a lint-free tissue.
-
Immerse the electrode in the TMAF·4H₂O solution.
-
Allow the pH reading to stabilize.
-
Record the pH value.
-
-
Cleaning: After the measurement, rinse the electrode thoroughly with deionized water and store it according to the manufacturer's recommendations.
Potentiometric Determination of Fluoride Ion Concentration
This protocol describes the use of a fluoride ion-selective electrode (ISE) to determine the concentration of fluoride ions in a solution, which can be used to verify the concentration of a prepared TMAF·4H₂O solution.
Materials:
-
Fluoride ion-selective electrode (ISE)
-
Reference electrode (or a combination fluoride ISE)
-
Ion meter or pH/mV meter
-
Standard fluoride solutions of known concentrations
-
Total Ionic Strength Adjustment Buffer (TISAB)
-
Volumetric flasks and pipettes
-
Beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare standard solutions: Prepare a series of standard fluoride solutions of known concentrations by diluting a stock fluoride standard solution.
-
Prepare samples and standards for measurement:
-
For each standard and the unknown TMAF·4H₂O solution, mix equal volumes of the solution and TISAB. TISAB is crucial as it adjusts the ionic strength, maintains a constant pH, and complexes with interfering ions.
-
-
Calibrate the electrode:
-
Immerse the fluoride ISE and the reference electrode in the prepared standard solutions, starting from the least concentrated.
-
Record the potential (in mV) for each standard.
-
Create a calibration curve by plotting the potential (mV) versus the logarithm of the fluoride concentration.
-
-
Measure the unknown sample:
-
Rinse and immerse the electrodes in the prepared unknown TMAF·4H₂O solution.
-
Record the stable potential reading.
-
-
Determine the concentration: Use the calibration curve to determine the fluoride ion concentration in the unknown sample.
Application in Drug Development: Synthesis of 4-Fluorothiazole
Tetramethylammonium fluoride is a key reagent in nucleophilic aromatic substitution (SₙAr) reactions to introduce fluorine into heteroaromatic rings, a common structural motif in pharmaceuticals. A notable example is the synthesis of 4-fluorothiazole, a valuable building block in medicinal chemistry. While anhydrous TMAF is often preferred for optimal reactivity, the following workflow, based on the work of Hawk et al. (2021), illustrates the process starting from the commercially available this compound.[7][8] The initial step involves the rigorous drying of TMAF·4H₂O to yield the anhydrous form, which is then used in the SₙAr reaction.
Experimental Workflow: Preparation of Anhydrous TMAF and Synthesis of 4-Fluorothiazole
Caption: Workflow for the synthesis of 4-fluorothiazole using TMAF·4H₂O.
Signaling Pathway: Mechanism of SₙAr Fluorination
The synthesis of 4-fluorothiazole from 4-chlorothiazole using TMAF proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. This is a two-step addition-elimination process.
Caption: The addition-elimination mechanism of SₙAr fluorination.
This compound is a fundamentally important reagent in modern organic chemistry, particularly for the synthesis of fluorinated molecules relevant to the pharmaceutical and agrochemical industries. Its basicity, stemming from the fluoride ion, and its role as a potent fluoride source in SₙAr reactions are key to its utility. Understanding its properties and the experimental protocols for its use and characterization, as detailed in this guide, is essential for researchers and scientists aiming to leverage this versatile compound in their work. The provided example of 4-fluorothiazole synthesis highlights a practical and scalable application, demonstrating the significance of TMAF·4H₂O in drug development pipelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Tetramethylammonium fluoride - Wikipedia [en.wikipedia.org]
- 5. Large-scale Preparation of a Challenging 4-fluorothiazole - STA Document | WuXi STA [sta.wuxiapptec.com]
- 6. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Characteristics of Tetramethylammonium Fluoride (TMAF) Tetrahydrate
Introduction
Tetramethylammonium fluoride (TMAF) tetrahydrate is a quaternary ammonium salt that serves as a highly versatile and efficient source of fluoride ions for a multitude of applications in chemical synthesis and materials science.[1][2] Its unique properties, including high solubility in aqueous and some organic media and the relatively "naked" state of its fluoride ion, make it a reagent of choice for researchers, scientists, and drug development professionals.[3][4] Unlike many inorganic fluoride sources, TMAF often allows for reactions under milder conditions, enhancing its utility in the synthesis of complex molecules.[1][3] The tetrahydrate form is noted to be more stable and easier to handle than its anhydrous counterpart.[1]
This technical guide provides an in-depth overview of the core physicochemical characteristics of TMAF tetrahydrate, supported by experimental data and protocols.
General Physicochemical Properties
TMAF tetrahydrate is typically an off-white to brownish crystalline solid.[3] It is recognized for its stability under standard conditions and a relatively low melting point, which is advantageous for processes requiring controlled heating.[3]
| Property | Value | Source(s) |
| CAS Number | 17787-40-5 | [3] |
| Molecular Formula | C₄H₂₀FNO₄ | [3] |
| Molecular Weight | 165.204 g/mol | [3] |
| Appearance | Off-white to brownish solid | [3] |
| Melting Point | 39-42 °C | [3] |
| Flash Point | > 230 °F (> 110 °C) | [3] |
| Purity (Assay) | ≥98.0% | [3] |
Crystal Structure and Crystallographic Data
Single-crystal X-ray diffraction studies have revealed that TMAF tetrahydrate possesses a tetragonal crystal structure.[5][6] The structure is characterized by a unique hydrogen-bonded framework composed of four-coordinated fluoride ions and three-coordinated water molecules.[5][6] The tetramethylammonium (TMA⁺) cations occupy voids within this intricate network without making direct contact with the fluoride anions.[4][5][6] This arrangement is crucial as it encapsulates the fluoride ion, influencing its reactivity.
| Parameter | Value (at -26 °C) | Value (at 22 °C) | Source(s) |
| Crystal System | Tetragonal | Tetragonal | [5][6] |
| Space Group | I4₁/a (No. 88) | I4₁/a (No. 88) | [5][6] |
| Unit Cell Dimension (a) | 10.853(5) Å | 10.904(7) Å | [5][6] |
| Unit Cell Dimension (c) | 8.065(3) Å | 8.102(5) Å | [6] |
| Formula Units (Z) | 4 | 4 | [6] |
| Calculated Density (ρc) | - | 1.138 g/cm³ | [6] |
| Observed Density (ρo) | - | 1.126 g/cm³ | [6] |
| N···F Distance | 4.03 Å | - | [4][7] |
| F···H-OH Distance | 2.63 Å | - | [4][7] |
| H—F Contact Distance | 1.74 Å | - | [4][7] |
Solubility Profile
A key advantage of TMAF tetrahydrate is its enhanced solubility compared to inorganic fluoride salts like KF and CsF, which is attributed to its lower lattice energy.[4] The presence of four water molecules in its hydrated form significantly increases its solubility in water.[2][3]
| Solvent | Solubility | Conditions | Source(s) |
| Water (H₂O) | 50 mg/mL (302.66 mM) | Requires ultrasonic assistance | [1] |
| DMSO | 2 mg/mL (12.11 mM) | Requires ultrasonic and warming to 60°C | [1] |
Note: The solubility in DMSO can be significantly impacted by the hygroscopic nature of the solvent; newly opened DMSO is recommended.[1]
Thermal Properties
Thermogravimetric Analysis (TGA) provides insight into the thermal stability and decomposition profile of TMAF tetrahydrate. The analysis shows an immediate loss of weight upon heating, corresponding to the loss of the four water molecules of hydration. This is followed by the decomposition of the anhydrous salt at higher temperatures.[8]
| Thermal Event | Observation | Source(s) |
| Decomposition Profile | Immediate weight loss upon heating, with an inflection point at 183°C, followed by complete decomposition with no remaining residue. | [8] |
Detailed Experimental Protocols
Synthesis and Crystallization of TMAF Tetrahydrate
The synthesis of TMAF tetrahydrate is historically achieved through the neutralization of tetramethylammonium hydroxide (TMAOH) with hydrofluoric acid (HF).[4]
-
Neutralization: An aqueous solution of TMAOH is carefully titrated with an aqueous solution of HF in a CO₂-free environment to prevent the formation of bicarbonate impurities.[4] The reaction should be monitored with a pH meter until a neutral pH is achieved.
-
Crystallization: The resulting aqueous solution of TMAF is concentrated under reduced pressure. Crystals of the tetrahydrate are obtained by cooling the solution to approximately 3°C.[6]
-
Isolation: The formed crystals are isolated by filtration, washed with a small amount of cold deionized water, and dried under a stream of nitrogen or in a desiccator. For X-ray analysis, suitable crystals can be sealed in glass capillaries.[6]
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive method for determining the precise three-dimensional atomic structure of a crystalline material.[9]
-
Crystal Selection and Mounting: A high-quality single crystal with well-defined faces and a suitable size (typically <0.5 mm) is selected under a microscope.[10][11] The crystal is mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of cryo-protectant oil.[10]
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to the desired temperature (e.g., -26°C) using a cryostream.[6][12] The diffractometer, equipped with an X-ray source (e.g., CuKα or MoKα) and a detector, rotates the crystal through a series of angles to collect diffraction data.[6][9]
-
Structure Solution and Refinement: The collected diffraction intensities are processed to determine the unit cell dimensions and space group.[6] The initial crystal structure is solved using direct methods or Patterson synthesis and is subsequently refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction patterns.[5][6]
Thermal Analysis (TGA/DSC)
Thermal analysis is used to characterize the thermal stability, decomposition, and phase transitions of TMAF tetrahydrate.[13][14]
-
Sample Preparation: A small, accurately weighed amount of TMAF tetrahydrate (typically 5-10 mg) is placed into an inert sample pan (e.g., aluminum or alumina).[15]
-
Instrument Setup: The sample pan and an empty reference pan are placed inside the thermal analyzer furnace. The system is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 600 °C).[15] The instrument continuously records the sample's weight (TGA) and the differential heat flow between the sample and reference (DSC) as a function of temperature.[14] The resulting thermogram reveals temperatures of dehydration and decomposition.[8]
Visualizations
Experimental and Structural Diagrams
The following diagrams illustrate key experimental workflows and structural relationships for TMAF tetrahydrate.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 17787-40-5: Tetramethylammonium fluoride tetrahydrate [cymitquimica.com]
- 3. innospk.com [innospk.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. sacheminc.com [sacheminc.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. Center for Crystallographic Research [www2.chemistry.msu.edu]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. neutrons.ornl.gov [neutrons.ornl.gov]
- 13. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 14. iitk.ac.in [iitk.ac.in]
- 15. Laboratory Details - Thermal Analysis (DSC, DTA, TGA, TMA) Laboratory | CRF - IIT Kharagpur [crf.iitkgp.ac.in]
An In-depth Technical Guide to the Synthesis and Preparation of Tetramethylammonium Fluoride Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of Tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O), a versatile reagent in organic synthesis, particularly as a source of "naked" fluoride ions. This document details the primary synthetic methodologies, experimental protocols, and key characterization data to support researchers and professionals in the fields of chemistry and drug development.
Introduction
Tetramethylammonium fluoride (TMAF) is a quaternary ammonium salt that has gained significant attention as a fluoride ion source for various chemical transformations, including nucleophilic substitution, desilylation, and fluorination reactions.[1] Its tetrahydrated form, TMAF·4H₂O, offers enhanced stability and ease of handling compared to its anhydrous counterpart, making it a valuable precursor and reagent in its own right.[2] The utility of TMAF lies in the high reactivity of the fluoride anion when it is not strongly coordinated to a metal cation, often referred to as a "naked" fluoride.[3] This guide focuses on the two predominant methods for the laboratory- and industrial-scale preparation of TMAF·4H₂O: neutralization and salt metathesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂₀FNO₄ | [4] |
| Molecular Weight | 165.20 g/mol | [4] |
| Appearance | Off-white to brownish solid | [4] |
| Melting Point | 39-42 °C | [4] |
| Purity (Assay) | ≥98.0% | [4] |
| Solubility | Soluble in water and polar aprotic solvents like DMF and DMSO. | [5] |
| Crystal Structure | Tetragonal, space group I41/a | [3] |
Synthesis Methodologies
The synthesis of this compound is primarily achieved through two well-established chemical routes: the neutralization of a strong base with a strong acid and a salt metathesis reaction.
Neutralization of Tetramethylammonium Hydroxide with Hydrofluoric Acid
The first documented preparation of TMAF involves the neutralization of tetramethylammonium hydroxide (TMAOH) with an aqueous solution of hydrofluoric acid (HF).[3] This acid-base reaction is a straightforward and common method for producing high-purity TMAF. The subsequent crystallization from an aqueous solution at low temperatures preferentially yields the tetrahydrate salt.[4]
Materials:
-
Tetramethylammonium hydroxide (TMAOH) solution (e.g., 25 wt% in water)
-
Hydrofluoric acid (HF) (e.g., 48 wt% in water)
-
Deionized water
-
Plastic labware (e.g., Teflon or polyethylene beakers and stirring bars) is mandatory due to the corrosive nature of HF.
Procedure:
-
In a plastic beaker, an aqueous solution of Tetramethylammonium hydroxide is cooled in an ice bath.
-
A stoichiometric amount of hydrofluoric acid is added dropwise to the stirred TMAOH solution. The reaction is exothermic, and the temperature should be carefully monitored and maintained below 25 °C.
-
After the addition is complete, the solution is stirred for an additional hour at room temperature to ensure complete neutralization.
-
The resulting solution is concentrated under reduced pressure to a viscous liquid.
-
The concentrated solution is then cooled to 0-5 °C and allowed to crystallize. The formation of crystals may be initiated by scratching the inner wall of the beaker with a glass rod (taking care not to use it for stirring).
-
The resulting crystalline solid is collected by filtration and washed with a small amount of cold deionized water.
-
The product, this compound, is then dried under vacuum at room temperature.
Table 2: Quantitative Data for Neutralization Synthesis
| Parameter | Value/Range | Notes |
| Reactant Molar Ratio | TMAOH : HF = 1 : 1 | Stoichiometric neutralization. |
| Reaction Temperature | 0 - 25 °C | Controlled to manage exothermicity. |
| Crystallization Temperature | 0 - 5 °C | Essential for the formation of the tetrahydrate.[4] |
| Typical Yield | High (specific yields are not consistently reported in the literature but are expected to be >90%) | Dependent on crystallization efficiency. |
| Purity | ≥98% | Can be further purified by recrystallization. |
Salt Metathesis Reaction
An alternative route to TMAF is through a salt metathesis reaction, which involves the exchange of ions between two soluble salts, leading to the precipitation of an insoluble salt and leaving the desired product in solution. A common approach is the reaction of a tetramethylammonium salt, such as tetramethylammonium chloride (TMACl), with an inorganic fluoride source like potassium fluoride (KF).[3]
Materials:
-
Tetramethylammonium chloride (TMACl)
-
Potassium fluoride (KF), anhydrous
-
Methanol (MeOH)
Procedure:
-
Equimolar quantities of tetramethylammonium chloride and anhydrous potassium fluoride are dissolved in methanol.
-
The mixture is stirred at room temperature for several hours. During this time, a precipitate of potassium chloride (KCl) will form due to its lower solubility in methanol.
-
The precipitated KCl is removed by filtration.
-
The filtrate, containing the dissolved Tetramethylammonium fluoride, is concentrated under reduced pressure.
-
The resulting residue is then dissolved in a minimal amount of water and crystallized at 0-5 °C to yield this compound.
-
The crystals are collected by filtration, washed with a small amount of cold deionized water, and dried under vacuum.
Table 3: Quantitative Data for Salt Metathesis Synthesis
| Parameter | Value/Range | Notes |
| Reactant Molar Ratio | TMACl : KF = 1 : 1 | Equimolar amounts for complete metathesis. |
| Solvent | Methanol | Differential solubility of salts drives the reaction. |
| Reaction Temperature | Room Temperature | Mild conditions are typically sufficient. |
| Crystallization Temperature | 0 - 5 °C | To obtain the tetrahydrate form. |
| Typical Yield | Moderate to High | Dependent on the efficiency of KCl removal and crystallization. |
| Purity | Can be contaminated with unreacted starting materials or byproducts. | Recrystallization is often necessary for high purity. |
Characterization
The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.
-
Melting Point: As indicated in Table 1, the melting point of TMAF·4H₂O is in the range of 39-42 °C.[4]
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the water content and the thermal stability of the compound. The thermogram of TMAF·4H₂O shows a weight loss corresponding to the four water molecules upon heating.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy can be used to confirm the structure of the tetramethylammonium cation and the presence of the fluoride anion.
-
X-ray Crystallography: The crystal structure of TMAF·4H₂O has been determined to be tetragonal.[3]
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the synthesis and preparation processes for this compound.
Caption: Comparative workflow of the neutralization and salt metathesis methods for TMAF·4H₂O synthesis.
Caption: A generalized logical workflow for the preparation of this compound.
Conclusion
This technical guide has detailed the primary methods for the synthesis and preparation of this compound. Both the neutralization and salt metathesis routes are viable for producing this important fluorinating agent. The choice of method may depend on the availability of starting materials, desired purity, and scale of the synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in drug development and organic synthesis, enabling the reliable preparation of TMAF·4H₂O for a wide range of applications. Careful adherence to safety protocols, particularly when handling hydrofluoric acid, is paramount.
References
crystal structure of Tetramethylammonium fluoride tetrahydrate
An In-depth Technical Guide to the Crystal Structure of Tetramethylammonium Fluoride Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of this compound, ((CH₃)₄NF·4H₂O). The information presented is compiled from crystallographic studies and is intended to be a valuable resource for researchers in fields such as materials science, chemistry, and drug development where an understanding of fluoride ion coordination and hydrogen bonding is crucial.
Crystal Structure and Properties
This compound crystallizes in a tetragonal system with the space group I4₁/a.[1][2][3][4] The crystal structure is characterized by a well-defined hydrogen-bonded framework composed of fluoride ions and water molecules. The tetramethylammonium cations occupy voids within this framework.[1][2][4]
Crystallographic Data
The unit cell parameters for this compound have been determined at two different temperatures, as detailed in the table below.
| Parameter | Value at 22°C | Value at -26°C |
| Crystal System | Tetragonal | Tetragonal |
| Space Group | I4₁/a | I4₁/a |
| a (Å) | 10.904(7) | 10.853(5) |
| c (Å) | 8.102(5) | 8.065(3) |
| Z | 4 | 4 |
| Calculated Density (ρc) | 1.138 g/cm³ | Not Reported |
| Observed Density (ρo) | 1.126 g/cm³ | Not Reported |
Table 1: Crystallographic data for this compound.[1]
Molecular Arrangement and Hydrogen Bonding
The fundamental building block of the structure is a network of fluoride ions and water molecules linked by hydrogen bonds.[1][2][4] Each fluoride ion is coordinated to four water molecules, and each water molecule is coordinated to three other atoms (two oxygen and one fluorine) in a nearly trigonal planar arrangement.[1] The tetramethylammonium cations are situated within the cavities of this anionic water framework.[1][2][4]
The hydrogen bonding interactions are a key feature of this crystal structure. The O-H···O and O-H···F bond distances are provided in the table below.
| Bond | Distance (Å) |
| O-(H)···O | 2.732 |
| O-(H)···F | 2.630 |
Table 2: Hydrogen bond distances in this compound.[1]
The F⁻···H-OH distance is 2.63 Å, with a contact distance for H—F of 1.74 Å.[5] The N⁺···F⁻ distance is 4.03 Å, indicating that the tetramethylammonium cations do not have direct contact with the fluoride anions.[5]
Experimental Protocols
Crystal Growth
Crystals of this compound suitable for X-ray diffraction were obtained through crystallization from an aqueous solution at approximately 3°C.[1] In a more general approach, the tetrahydrate can be prepared by reacting a dried monohydrate of tetramethylammonium fluoride with three equivalents of water, followed by crystallization.[5]
X-ray Diffraction Analysis
The determination of the crystal structure was accomplished using single-crystal X-ray diffraction.[1] The unit cell dimensions were measured using Weissenberg photographs with CuKα radiation.[1] The structure was solved using the Patterson synthesis method and subsequently refined by least-squares analysis.[1][2][4]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.
Caption: Experimental workflow for crystal structure determination.
Hydrogen Bonding Network
The diagram below provides a simplified representation of the hydrogen bonding network within the crystal structure, highlighting the coordination of the fluoride ion and a water molecule.
Caption: Simplified hydrogen bonding around F⁻ and a water molecule.
References
Solubility of Tetramethylammonium Fluoride Tetrahydrate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium fluoride (TMAF) is a widely utilized reagent in organic synthesis, primarily serving as a source of "naked" fluoride ions for various chemical transformations, including nucleophilic aromatic substitution (SNAr), desilylation, and deprotection reactions.[1] It is commercially available in both anhydrous and hydrated forms, with the tetrahydrate (TMAF·4H₂O) being a common and more stable starting material.[1] However, the presence of water of hydration significantly impacts its solubility and reactivity in organic solvents.
This technical guide provides a comprehensive overview of the available knowledge on the solubility of TMAF tetrahydrate in organic solvents. It is important to note that while the solubility and reactivity of anhydrous TMAF are extensively studied, specific quantitative solubility data for TMAF tetrahydrate in organic media is notably scarce in the peer-reviewed literature. Much of the research focuses on methods to rigorously dry the tetrahydrate to its anhydrous form to enhance its solubility and effectiveness in non-aqueous reaction systems.[2][3]
Data Presentation: Solubility of TMAF Tetrahydrate
The following table summarizes the available quantitative and qualitative solubility data for tetramethylammonium fluoride tetrahydrate in various solvents. The limited availability of precise quantitative data for organic solvents is a significant gap in the current literature.
| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes |
| Water | H₂O | Protic | Soluble[4] | Not Specified | Highly soluble. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic Polar | 2 mg/mL (12.11 mM)[1] | 60 | Requires ultrasonic warming and heating. |
| Methanol | CH₃OH | Protic | Slightly Soluble | Not Specified | Qualitative description. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Aprotic Polar | Very Low | Room Temperature | Use of "as is" TMAF·4H₂O in an SNAr reaction resulted in no conversion, implying very low effective solubility.[3][5] |
Note: The majority of studies emphasize the poor solubility of hydrated fluoride salts in organic solvents, which necessitates high temperatures for reactions.[5] For many applications, TMAF tetrahydrate is dried azeotropically with solvents like isopropanol and then solvent-exchanged into the desired reaction solvent (e.g., DMF) to generate the more soluble anhydrous form in situ.[2][3]
Experimental Protocols: Determining Solubility of a Hydrated Salt
For researchers seeking to determine the precise solubility of TMAF tetrahydrate in a specific organic solvent, the isothermal saturation method is a reliable approach.[6][7][8][9] The following is a generalized protocol.
Objective: To determine the saturation solubility of TMAF tetrahydrate in a given organic solvent at a specific temperature.
Materials:
-
This compound (TMAF·4H₂O)
-
Anhydrous organic solvent of interest
-
Thermostatically controlled shaker or magnetic stirrer with a heating plate
-
Analytical balance
-
Vials with airtight caps
-
Syringe filters (e.g., 0.22 μm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC with a suitable detector, ion chromatography, or NMR)
Procedure:
-
Sample Preparation: Add an excess amount of TMAF tetrahydrate to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure that saturation is reached.
-
Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker set to the desired temperature. The solution should be agitated vigorously to facilitate dissolution. The time required to reach equilibrium can vary significantly (from hours to several days) depending on the solvent and solute.[10] It is recommended to take samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been established.[8][9]
-
Sample Withdrawal and Filtration: Once equilibrium is reached, cease agitation and allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solids. This step must be performed quickly to prevent temperature changes that could affect solubility.
-
Dilution and Quantification: Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analysis: Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of TMAF.
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.
Mandatory Visualization: Workflow for SNAr Reactions
Since TMAF tetrahydrate's primary application in organic synthesis is as a fluoride source, often for SNAr reactions, the following diagram illustrates a typical experimental workflow. A critical step, as highlighted in the literature, is the removal of water from the tetrahydrate to generate the more reactive and soluble anhydrous form.[3]
Caption: General workflow for using TMAF tetrahydrate in an SNAr reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tetramethylammonium Fluoride Tetrahydrate (CAS: 17787-40-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O), CAS number 17787-40-5, is a quaternary ammonium salt that serves as a versatile and highly effective reagent in modern organic synthesis. Its primary utility lies in its capacity to deliver a soluble and highly reactive source of "naked" fluoride ions, facilitating a range of chemical transformations that are crucial in the fields of pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of the physicochemical properties, key applications, and detailed experimental protocols associated with TMAF·4H₂O. Particular emphasis is placed on its role in nucleophilic aromatic substitution (SNAr) reactions, as a phase transfer catalyst, and as a desilylation agent.
Physicochemical and Spectroscopic Data
This compound is a white to off-white, hygroscopic crystalline solid.[1] Its physical and chemical properties are summarized in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 17787-40-5 | [2] |
| Molecular Formula | C₄H₁₂NF·4H₂O | [2] |
| Molecular Weight | 165.20 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 39-42 °C | [3] |
| Purity (Assay) | ≥98% | [3] |
| Solubility | Soluble in water | [4] |
| SMILES | C--INVALID-LINK--(C)C.[F-].O.O.O.O | [3] |
| InChI Key | HQFTZNVQVRRDLN-UHFFFAOYSA-M | [3] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Peaks/Signals | Reference(s) |
| ¹H NMR | Singlet corresponding to the methyl protons of the tetramethylammonium cation. | [5] |
| ¹³C NMR | Single resonance for the four equivalent methyl carbons. | [6] |
| FTIR (KBr disc) | Characteristic peaks for N-CH₃, C-H, and O-H stretching and bending vibrations. | [7] |
| Mass Spectrometry | Molecular ion peak corresponding to the tetramethylammonium cation. | [8] |
Core Applications in Research and Development
The utility of TMAF·4H₂O in organic synthesis is primarily attributed to the high nucleophilicity of the fluoride ion when it is not tightly coordinated to a metal cation.[1] This "naked" fluoride is a potent reagent for several key transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions
TMAF is a superior reagent for SNAr reactions, particularly for the introduction of fluorine atoms into electron-deficient aromatic and heteroaromatic rings.[9][10] This is a critical step in the synthesis of many pharmaceuticals and agrochemicals, as the incorporation of fluorine can significantly enhance metabolic stability, bioavailability, and binding affinity.[9] Anhydrous TMAF, often generated in situ from the tetrahydrate, is particularly effective.[9][10]
Phase Transfer Catalysis
TMAF·4H₂O can function as a phase transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[11] The tetramethylammonium cation can transport anions, such as fluoride, from the aqueous phase into the organic phase where they can react with organic substrates.[11] This enhances reaction rates and allows for milder reaction conditions.[11]
Desilylation Reactions
As a fluoride source, TMAF is effective for the cleavage of silicon-oxygen and silicon-carbon bonds. This is particularly useful for the removal of silyl protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group, which are commonly used to protect hydroxyl functions during multi-step syntheses.[12][13]
Experimental Protocols
Large-Scale SNAr Fluorination of a 4-Chlorothiazole
This protocol is adapted from a documented industrial-scale synthesis of a 4-fluorothiazole derivative.[9]
Objective: To synthesize 4-fluorothiazole via SNAr reaction using TMAF·4H₂O.
Materials:
-
This compound (TMAF·4H₂O)
-
4-Chlorothiazole starting material
-
Isopropyl alcohol (IPA)
-
Dimethylformamide (DMF)
Procedure:
-
Drying of TMAF·4H₂O: Commercially available TMAF·4H₂O is rigorously dried by azeotropic distillation with isopropyl alcohol, followed by distillation with dimethylformamide at elevated temperatures. This procedure is crucial as the presence of water can inhibit the reaction. The target is to achieve a water content of <0.2 wt% and an IPA content of <60 ppm.[9]
-
Reaction Setup: The dried, anhydrous TMAF in DMF is charged into a suitable reaction vessel under an inert atmosphere.
-
Addition of Substrate: The 4-chlorothiazole starting material is added to the TMAF solution.
-
Reaction: The reaction mixture is heated to 95-100 °C. The progress of the reaction is monitored by a suitable analytical technique such as HPLC.
-
Workup and Isolation: Upon completion, the reaction mixture is cooled and subjected to an appropriate workup procedure to remove the spent reagents and solvent. The product, 4-fluorothiazole, is then isolated and purified. In a documented large-scale synthesis, 45.1 kg of anhydrous TMAF was used to produce 36.8 kg of the 4-fluorothiazole product.[9][10]
Mandatory Visualizations
Caption: Workflow for SNAr Fluorination using TMAF·4H₂O.
References
- 1. Tetramethylammonium fluoride - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H20FNO4 | CID 2723808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 5. Tetramethylammonium fluoride(373-68-2) 1H NMR [m.chemicalbook.com]
- 6. Tetramethylammonium fluoride(373-68-2) 13C NMR [m.chemicalbook.com]
- 7. Tetramethylammonium fluoride(373-68-2) IR Spectrum [m.chemicalbook.com]
- 8. This compound(17787-40-5) MS [m.chemicalbook.com]
- 9. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. axolabs.com [axolabs.com]
- 13. echemi.com [echemi.com]
Technical Guidance: Determination of the Molecular Weight of Tetramethylammonium Fluoride Tetrahydrate
For Immediate Release
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the molecular properties of Tetramethylammonium fluoride tetrahydrate. The focus of this paper is the precise determination of its molecular weight, a fundamental parameter for stoichiometric calculations, solution preparation, and material characterization.
Compound Identification
-
Compound Name: this compound
-
Molecular Formula: C₄H₁₂FN·4H₂O
Summary of Physicochemical Data
The molecular weight of this compound is a critical parameter for accurate scientific research. The calculated molecular weight is 165.20 g/mol .[1][2] This value is derived from the summation of the atomic weights of its constituent elements, based on the compound's molecular formula.
Table 1: Elemental Composition and Molecular Weight Calculation
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Subtotal ( g/mol ) |
| Carbon | C | 12.011[6][7][8][9] | 4 | 48.044 |
| Hydrogen | H | 1.008[10][11][12][13] | 20 | 20.160 |
| Fluorine | F | 18.998[14][15][16][17][18] | 1 | 18.998 |
| Nitrogen | N | 14.007[19][20][21][22][23] | 1 | 14.007 |
| Oxygen | O | 15.999[24][25][26] | 4 | 63.996 |
| Total | 165.205 |
Note: The final molecular weight is commonly rounded to two decimal places, yielding 165.21 g/mol .
Experimental Protocols: Methodology for Molecular Weight Calculation
The molecular weight of a chemical compound is determined by the sum of the atomic weights of its constituent atoms. The following protocol outlines the systematic procedure for this calculation.
Objective: To accurately calculate the molecular weight of this compound (C₄H₂₀FNO₄).
Materials:
-
Standard Periodic Table with accepted atomic weights.
-
Confirmed molecular formula of the compound.
Procedure:
-
Decomposition of the Molecular Formula: Identify each element present in the molecule and the number of atoms of each element.
-
For this compound (C₄H₁₂FN·4H₂O), the elements are Carbon (C), Hydrogen (H), Fluorine (F), Nitrogen (N), and Oxygen (O).
-
The total atom count is: C=4, H=12+(4*2)=20, F=1, N=1, O=4.
-
-
Determination of Atomic Weights: Obtain the standard atomic weight for each element from a reliable source, such as the IUPAC Periodic Table.
-
Atomic Weight of Carbon (C) ≈ 12.011 g/mol
-
Atomic Weight of Hydrogen (H) ≈ 1.008 g/mol
-
Atomic Weight of Fluorine (F) ≈ 18.998 g/mol
-
Atomic Weight of Nitrogen (N) ≈ 14.007 g/mol
-
Atomic Weight of Oxygen (O) ≈ 15.999 g/mol
-
-
Calculation of Subtotals: For each element, multiply its atomic weight by the number of atoms present in the molecule.
-
Mass of Carbon = 4 * 12.011 g/mol = 48.044 g/mol
-
Mass of Hydrogen = 20 * 1.008 g/mol = 20.160 g/mol
-
Mass of Fluorine = 1 * 18.998 g/mol = 18.998 g/mol
-
Mass of Nitrogen = 1 * 14.007 g/mol = 14.007 g/mol
-
Mass of Oxygen = 4 * 15.999 g/mol = 63.996 g/mol
-
-
Summation for Total Molecular Weight: Sum the subtotals for all elements to obtain the final molecular weight of the compound.
-
Molecular Weight = 48.044 + 20.160 + 18.998 + 14.007 + 63.996 = 165.205 g/mol .
-
Visualization of Calculation Workflow
The logical process for determining the molecular weight can be visualized as a straightforward workflow, ensuring clarity and reproducibility.
Caption: Workflow for calculating molecular weight.
References
- 1. This compound | C4H20FNO4 | CID 2723808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 17787-40-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. This compound, 98% 25 g | Request for Quote [thermofisher.com]
- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. quora.com [quora.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. LabXchange [labxchange.org]
- 9. How Do You Calculate The Atomic Mass of Carbon [unacademy.com]
- 10. ck12.org [ck12.org]
- 11. What is the atomic mass in hydrogen class 11 chemistry CBSE [vedantu.com]
- 12. quora.com [quora.com]
- 13. #1 - Hydrogen - H [hobart.k12.in.us]
- 14. quora.com [quora.com]
- 15. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 16. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 17. Fluorine - Wikipedia [en.wikipedia.org]
- 18. Fluorine | F (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. #7 - Nitrogen - N [hobart.k12.in.us]
- 20. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 21. testbook.com [testbook.com]
- 22. quora.com [quora.com]
- 23. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 24. Atomic Number and Atomic Mass of Oxygen - Oreate AI Blog [oreateai.com]
- 25. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 26. Oxygen - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safe Handling of TMAF Tetrahydrate
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling precautions for all laboratory reagents is paramount. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for Tetramethylammonium fluoride tetrahydrate (TMAF tetrahydrate).
Chemical and Physical Properties
TMAF tetrahydrate is a quaternary ammonium salt that serves as a versatile reagent in organic synthesis, primarily as a source of fluoride ions.[1][2] Its physical and chemical characteristics are summarized below.
| Property | Value | References |
| Molecular Formula | C4H20FNO4 | [3] |
| CAS Number | 17787-40-5 | [1][3][4] |
| Molecular Weight | 165.20 g/mol | [3] |
| Appearance | Off-white to brown or colorless to white solid/mass | [3][5] |
| Melting Point | 39-42 °C (lit.) | [3] |
| Flash Point | > 112 °C / > 233.6 °F | [3][6] |
| Solubility | Highly soluble in water | [1] |
| Stability | Hygroscopic; stable under standard ambient conditions | [6] |
Hazard Identification and Classification
TMAF tetrahydrate is classified as a hazardous chemical.[4] It is crucial to understand its potential health effects to ensure safe handling.
GHS Hazard Statements: [7]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Pictograms:
Caption: GHS Pictogram for Harmful/Irritant Substances.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure risks.
Engineering Controls:
-
Work in a well-ventilated area.[8][9] A local exhaust system or chemical fume hood should be used, especially when generating dust or aerosols.[8]
-
Ensure eyewash stations and safety showers are readily accessible.[4]
Personal Protective Equipment (PPE):
| PPE Type | Specification | References |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary in situations with a higher risk of splashing. | [4][8] |
| Skin Protection | Chemical-resistant gloves (e.g., impervious gloves). Protective clothing to prevent skin contact. | [6][8] |
| Respiratory Protection | A NIOSH/MSHA approved dust respirator should be worn if dust is generated and ventilation is inadequate. | [4][8] |
General Hygiene Practices:
-
Wash hands and face thoroughly after handling.[8]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9]
-
Remove and wash contaminated clothing before reuse.
Caption: General workflow for safely handling TMAF tetrahydrate.
Storage and Disposal
Storage:
-
Keep containers tightly closed to prevent moisture absorption, as the material is hygroscopic.[6][8]
-
Store away from incompatible materials such as strong oxidizing agents.[4][8]
-
Some sources recommend refrigeration.[8]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains.
-
Uncleaned containers should be treated as the product itself.
Emergency Procedures
In the event of an emergency, follow these first-aid and spill-response protocols.
First-Aid Measures
| Exposure Route | First-Aid Protocol | References |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. | [4][6][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if skin irritation occurs. | [4][6][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [4][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Call a poison center or doctor if you feel unwell. | [4][8] |
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate PPE.[9]
-
Containment and Cleanup: For dry spills, sweep up or use a dry clean-up procedure that avoids generating dust.[9] Place the spilled material into a suitable, labeled container for disposal.[4][9] For wet spills, absorb with an inert material and place in a container for disposal.[9]
-
Environmental Precautions: Prevent the spill from entering drains or waterways.[9]
Caption: Decision-making workflow for emergency response to a TMAF tetrahydrate spill or exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4][8]
-
Specific Hazards: In case of fire, hazardous combustion products may be formed, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen fluoride (HF).[4][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for TMAF tetrahydrate before use and ensure that all personnel are trained on its proper handling and emergency procedures.
References
- 1. CAS 17787-40-5: this compound [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. innospk.com [innospk.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. Tetramethylammonium fluoride | C4H12FN | CID 67803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Notes and Protocols: Tetramethylammonium Fluoride Tetrahydrate as a Versatile Fluoride Source
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium fluoride (TMAF), particularly in its tetrahydrate form (TMAF·4H₂O), has emerged as a highly effective and versatile reagent in modern organic synthesis. Its utility stems from its capacity to act as a soluble and reactive source of fluoride ions, a potent nucleophile, and a mild base. This unique combination of properties makes it an invaluable tool for the introduction of fluorine atoms into organic molecules, a strategy widely employed in the development of pharmaceuticals and agrochemicals to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
These application notes provide a comprehensive overview of the use of tetramethylammonium fluoride tetrahydrate as a fluoride source in key organic transformations, including nucleophilic aromatic substitution (SₙAr), deoxyfluorination, and phase-transfer catalysis. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its successful application in the research and development laboratory.
Key Applications and Mechanisms
This compound is a versatile reagent with several key applications in organic synthesis:
-
Nucleophilic Aromatic Substitution (SₙAr) Reactions: TMAF is an excellent fluoride source for the substitution of leaving groups (e.g., -Cl, -NO₂) on electron-deficient aromatic and heteroaromatic rings. The "naked" fluoride ion provided by TMAF in aprotic polar solvents readily attacks the electrophilic aromatic carbon, proceeding through a Meisenheimer intermediate to yield the corresponding fluorinated arene. For many SₙAr reactions, the use of anhydrous TMAF is crucial for achieving high yields, as the presence of water can significantly reduce the nucleophilicity of the fluoride ion.
-
Deoxyfluorination of Alcohols: While less common than specialized deoxyfluorinating agents, TMAF can be employed in certain deoxyfluorination reactions, often in conjunction with an activating agent. This transformation allows for the direct replacement of a hydroxyl group with a fluorine atom, providing a valuable route to aliphatic fluorides.
-
Phase-Transfer Catalysis (PTC): The quaternary ammonium cation of TMAF enables it to function as a phase-transfer catalyst.[1] It can transport fluoride anions (or other anions) from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.[1] This technique is particularly useful for reactions involving water-sensitive substrates or to enhance the reactivity of the fluoride ion by minimizing its hydration.[1]
-
Silyl Ether Deprotection: Quaternary ammonium fluorides are widely used for the cleavage of silyl ethers, a common protecting group for alcohols. TMAF can serve as the fluoride source for this deprotection, regenerating the alcohol under mild conditions.
Data Presentation
Table 1: Nucleophilic Aromatic Substitution (SₙAr) Fluorination with Anhydrous TMAF
| Entry | Substrate | Leaving Group | Product | Yield (%) | Conditions | Reference |
| 1 | 2-Chlorobenzonitrile | Cl | 2-Fluorobenzonitrile | 95 | Anhydrous TMAF (2 equiv.), DMF, 80 °C, 3 h | [2] |
| 2 | 4-Chlorobenzonitrile | Cl | 4-Fluorobenzonitrile | 98 | Anhydrous TMAF (2 equiv.), DMF, 80 °C, 3 h | [2] |
| 3 | 2-Nitrochlorobenzene | Cl | 2-Nitrofluorobenzene | >99 | Anhydrous TMAF (2 equiv.), DMF, 25 °C, 24 h | [2] |
| 4 | 4-Nitrochlorobenzene | Cl | 4-Nitrofluorobenzene | >99 | Anhydrous TMAF (2 equiv.), DMF, 25 °C, 24 h | [2] |
| 5 | 2-Chloro-3-nitropyridine | Cl | 2-Fluoro-3-nitropyridine | 96 | Anhydrous TMAF (2 equiv.), DMF, 25 °C, 24 h | [2] |
| 6 | 4-Chlorothiazole Derivative | Cl | 4-Fluorothiazole Derivative | >95 (on 45.1 kg scale) | Dried TMAF·4H₂O, DMF, 95-100 °C | [3][4] |
Table 2: Substrate Scope in Room-Temperature SₙAr Fluorination with Anhydrous TMAF
| Entry | Substrate (Leaving Group) | Product | Yield (%) |
| 1 | Methyl 2,6-dichloronicotinate (Cl) | Methyl 2,6-difluoronicotinate | 85 |
| 2 | 2,4-Dinitrochlorobenzene (Cl) | 2,4-Dinitrofluorobenzene | 99 |
| 3 | 4-Trifluoromethyl-2-nitrochlorobenzene (Cl) | 4-Trifluoromethyl-2-nitrofluorobenzene | 99 |
| 4 | 2-Bromo-5-cyanopyridine (Br) | 2-Fluoro-5-cyanopyridine | 94 |
| 5 | 2-Iodo-5-nitropyridine (I) | 2-Fluoro-5-nitropyridine | 91 |
Conditions: Anhydrous TMAF (2 equiv.), DMF, 25 °C, 24 h. Yields are isolated yields.
Experimental Protocols
Protocol 1: Large-Scale SₙAr Fluorination of a 4-Chlorothiazole using Dried TMAF·4H₂O
This protocol describes the large-scale synthesis of a 4-fluorothiazole derivative, highlighting the critical drying procedure for TMAF·4H₂O.[3][4]
Materials:
-
4-Chlorothiazole derivative (1.0 equiv)
-
This compound (TMAF·4H₂O) (6.0 equiv)
-
Isopropyl alcohol (IPA)
-
Dimethylformamide (DMF)
Procedure:
-
Drying of TMAF·4H₂O:
-
Charge a suitable reactor with TMAF·4H₂O and isopropyl alcohol.
-
Heat the mixture to distill off the IPA-water azeotrope.
-
Once the water content is significantly reduced, switch to distillation with DMF to remove residual IPA and water.
-
Continue the distillation until the water content is below 0.2 wt% and IPA is less than 60 ppm, yielding anhydrous TMAF in DMF.
-
-
SₙAr Fluorination:
-
To the reactor containing the anhydrous TMAF in DMF, add the 4-chlorothiazole derivative.
-
Heat the reaction mixture to 95-100 °C.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., crystallization, column chromatography) to obtain the desired 4-fluorothiazole.
-
Protocol 2: General Procedure for Room-Temperature SₙAr Fluorination
This protocol provides a general method for the fluorination of various electron-deficient aryl halides and nitroarenes at room temperature.[2]
Materials:
-
Aryl halide or nitroarene substrate (1.0 equiv)
-
Anhydrous Tetramethylammonium fluoride (TMAF) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
1,3,5-Trifluorobenzene (internal standard for ¹⁹F NMR)
Procedure:
-
Reaction Setup:
-
In a nitrogen-filled glovebox, weigh the aryl halide/nitroarene substrate (0.1 mmol) and anhydrous TMAF (0.2 mmol) into a 4 mL vial equipped with a stir bar.
-
Add anhydrous DMF (0.5 mL) to the vial.
-
Seal the vial with a Teflon-lined cap.
-
-
Reaction:
-
Remove the vial from the glovebox and stir the reaction mixture at 25 °C for 24 hours.
-
-
Analysis:
-
After 24 hours, cool the reaction to room temperature.
-
For yield determination by ¹⁹F NMR spectroscopy, add a known amount of 1,3,5-trifluorobenzene as an internal standard.
-
Alternatively, for isolation, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
-
Protocol 3: Silyl Ether Deprotection using a Quaternary Ammonium Fluoride Source
Materials:
-
Silyl-protected alcohol (1.0 equiv)
-
This compound (TMAF·4H₂O) (1.1-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the silyl-protected alcohol in anhydrous THF.
-
Add TMAF·4H₂O to the solution at room temperature.
-
-
Reaction:
-
Stir the reaction mixture and monitor its progress by TLC.
-
The reaction time will vary depending on the nature of the silyl ether and the substrate.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
-
Visualizations
Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Caption: Workflow of Phase-Transfer Catalysis (PTC) using TMAF.
References
Application Notes and Protocols: TMAF Tetrahydrate in Nucleophilic Aromatic Substitution (SNAr) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium fluoride (TMAF) has emerged as a highly effective and versatile reagent for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[1][2] This is particularly true for the introduction of fluorine atoms into aromatic and heteroaromatic systems, a common strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity.[3] While anhydrous TMAF offers exceptional reactivity, often enabling reactions at room temperature, its hygroscopic nature presents handling challenges.[2][4] Commercially available TMAF tetrahydrate (TMAF·4H₂O) offers a more practical and cost-effective alternative, which can be used effectively after appropriate drying procedures or as a precursor for more bench-stable adducts.[3][5][6]
These application notes provide a comprehensive overview of the use of TMAF tetrahydrate in SNAr reactions, including detailed protocols for its dehydration and application in various fluorination reactions.
Advantages of TMAF in SNAr Reactions
Compared to traditional alkali metal fluorides like KF and CsF, TMAF offers several distinct advantages:
-
Enhanced Nucleophilicity: The "naked" fluoride ion provided by TMAF in solution is significantly more nucleophilic, often allowing for milder reaction conditions, including lower temperatures and shorter reaction times.[2]
-
Improved Solubility: TMAF exhibits better solubility in common organic solvents compared to inorganic fluoride salts.[3]
-
Milder Conditions: Many SNAr fluorinations using anhydrous TMAF can be conducted at room temperature, which improves functional group tolerance and minimizes side product formation.[2][7]
-
Scalability: Procedures for the large-scale preparation and use of anhydrous TMAF from its tetrahydrate form have been successfully developed, demonstrating its industrial applicability.[3][5][8]
Key Applications and Substrate Scope
Anhydrous TMAF, prepared from TMAF tetrahydrate, is effective for the SNAr fluorination of a wide range of electron-deficient aryl and heteroaryl halides and nitroarenes.[7][9] The reactivity of the leaving group generally follows the order of NO₂ > Br > Cl.[9]
Table 1: SNAr Fluorination of Heteroaromatic Halides with Anhydrous TMAF
| Electrophile | Leaving Group | Product | Conditions | Yield (%) | Reference |
| 2-Chloroquinoline | Cl | 2-Fluoroquinoline | Anhydrous Me₄NF, DMF, 25 °C | 99 | [2] |
| 4-Chlorothiazole derivative | Cl | 4-Fluorothiazole derivative | Dried TMAF·4H₂O, DMF, 95-100 °C | 79 (isolated) | [3][5] |
| 5-Chloropicolinate derivative | Cl | 5-Fluoropicolinate derivative | Anhydrous TMAF, DMF, rt | 95 | [7] |
Table 2: SNAr Fluorination of Aryl Halides and Nitroarenes with Anhydrous TMAF
| Electrophile | Leaving Group | Product | Conditions | Yield (%) | Reference |
| 4-Nitrochlorobenzene | Cl | 4-Nitrofluorobenzene | Anhydrous TMAF, DMF, rt | 98 | [9] |
| 4-Nitrobromobenzene | Br | 4-Nitrofluorobenzene | Anhydrous TMAF, DMF, rt | 99 | [9] |
| 2,4-Dinitrochlorobenzene | Cl | 2,4-Dinitrofluorobenzene | Anhydrous TMAF, DMF, rt | >99 | [9] |
Development of Bench-Stable TMAF Adducts
A significant advancement in the practical application of TMAF has been the development of bench-stable alcohol adducts, such as TMAF·t-AmylOH.[2][6] These adducts are less hygroscopic and can be handled on the benchtop without the need for a glovebox, simplifying the experimental setup.[2]
Table 3: SNAr Fluorination using TMAF·t-AmylOH
| Electrophile | Leaving Group | Product | Conditions | Yield (%) | Reference |
| 2-Chloroquinoline | Cl | 2-Fluoroquinoline | Me₄NF·t-AmylOH (1.5 equiv), DMSO, 80 °C, 24 h | Quantitative | [6] |
| 4-Chlorobenzonitrile | Cl | 4-Fluorobenzonitrile | Me₄NF·t-AmylOH (1.0 equiv), DMSO, 80 °C, 24 h | 95 | [2] |
| Methyl 4-chlorobenzoate | Cl | Methyl 4-fluorobenzoate | Me₄NF·t-AmylOH (1.0 equiv), DMSO, 80 °C, 24 h | 85 | [2] |
Experimental Protocols
Protocol 1: Large-Scale Drying of TMAF Tetrahydrate
This protocol describes a robust method for preparing anhydrous TMAF from TMAF·4H₂O for large-scale applications.[3][5]
Materials:
-
TMAF·4H₂O
-
Isopropyl alcohol (IPA)
-
Dimethylformamide (DMF)
-
Distillation apparatus
Procedure:
-
Charge a suitable reaction vessel with TMAF·4H₂O.
-
Add isopropyl alcohol.
-
Heat the mixture to distill off the IPA-water azeotrope.
-
After the removal of IPA, add DMF to the vessel.
-
Continue distillation to remove residual water and IPA.
-
The resulting solution of anhydrous TMAF in DMF is ready for use in the SNAr reaction. The water content should be confirmed to be <0.2 wt % by Karl Fischer titration.[3][5]
Protocol 2: General Procedure for SNAr Fluorination with Anhydrous TMAF
This protocol outlines a general method for the fluorination of (hetero)aryl chlorides.[7]
Materials:
-
Anhydrous TMAF solution in DMF (prepared as in Protocol 1 or from other methods)
-
(Hetero)aryl chloride
-
Anhydrous solvent (e.g., DMF)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware
Procedure:
-
In a nitrogen-filled glovebox, add the anhydrous TMAF solution to a stirred solution of the (hetero)aryl chloride in the chosen anhydrous solvent at room temperature.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired fluorinated compound.
Protocol 3: SNAr Fluorination using Bench-Stable TMAF·t-AmylOH
This protocol provides a user-friendly method for SNAr fluorination without the need for strictly anhydrous conditions or an inert atmosphere.[2]
Materials:
-
TMAF·t-AmylOH
-
(Hetero)aryl halide or nitroarene
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
Combine the (hetero)aryl electrophile and TMAF·t-AmylOH (typically 1.0-1.5 equivalents) in a vial or flask.
-
Add DMSO (to a concentration of approximately 0.2 M).
-
Stir the reaction mixture at 80 °C for the specified time (typically 24 hours).
-
Monitor the reaction progress by an appropriate method (e.g., ¹⁹F NMR, LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Perform a standard aqueous workup and purify the product as described in Protocol 2.
Visualizing the Workflow and Mechanism
To further clarify the processes involved, the following diagrams illustrate the general SNAr mechanism and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 4. SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application of Tetramethylammonium Fluoride (TMAF) Tetrahydrate in the Nucleophilic Fluorination of Heteroaromatics
Introduction
The introduction of fluorine atoms into heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry and drug development. Fluorination can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. Tetramethylammonium fluoride (TMAF) has emerged as a highly effective reagent for nucleophilic aromatic substitution (SNAr) reactions to install fluorine on electron-deficient heteroaromatics. Its tetrahydrate form (TMAF·4H₂O) is a stable, easy-to-handle solid, which can be used to generate anhydrous TMAF, a potent source of "naked" fluoride ions.[1][2] This overcomes the solubility and reactivity limitations often encountered with inorganic fluoride sources like potassium or cesium fluoride.
This document provides detailed application notes and protocols for the use of TMAF tetrahydrate in the fluorination of a range of heteroaromatic compounds, targeting researchers, scientists, and professionals in drug development.
Key Advantages of TMAF in Heteroaromatic Fluorination:
-
High Solubility: TMAF exhibits significantly greater solubility in common organic solvents compared to inorganic fluoride salts, facilitating reactions at lower temperatures.
-
Enhanced Nucleophilicity: The "naked" fluoride ion generated from TMAF is a powerful nucleophile, enabling the fluorination of even challenging substrates.[2]
-
Stability: TMAF is thermally stable and, unlike other tetraalkylammonium fluorides, does not undergo Hofmann elimination due to the absence of β-protons.
-
Ease of Handling: The tetrahydrate form is a convenient and stable solid, although rigorous drying is crucial for optimal reactivity in SNAr reactions.[1]
Application Data: Fluorination of Heteroaromatic Halides and Nitroarenes
The following table summarizes the results from the SNAr fluorination of a diverse range of heteroaromatic substrates using a bench-stable TMAF·t-AmylOH adduct, which can be prepared from TMAF. The data showcases the broad applicability and efficiency of this reagent system.
Table 1: Substrate Scope for SNAr Fluorination of Heteroaromatics
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Chloroquinoline | 2-Fluoroquinoline | 99 |
| 2 | 2-Chloropyridine | 2-Fluoropyridine | 95 |
| 3 | 2-Chloro-3-nitropyridine | 2-Fluoro-3-nitropyridine | >99 |
| 4 | 2-Chloro-5-nitropyridine | 2-Fluoro-5-nitropyridine | >99 |
| 5 | 2,6-Dichloropyridine | 2-Chloro-6-fluoropyridine | 96 |
| 6 | 4-Chloropyridine hydrochloride | 4-Fluoropyridine | 75 |
| 7 | Methyl 2-chloronicotinate | Methyl 2-fluoronicotinate | 98 |
| 8 | 2-Chloro-5-(trifluoromethyl)pyridine | 2-Fluoro-5-(trifluoromethyl)pyridine | 98 |
| 9 | 2-Chloropyrimidine | 2-Fluoropyrimidine | 96 |
| 10 | 4-Chloro-2-(methylthio)pyrimidine | 4-Fluoro-2-(methylthio)pyrimidine | 98 |
| 11 | 2-Chlorobenzothiazole | 2-Fluorobenzothiazole | 98 |
| 12 | 2-Nitroquinoline | 2-Fluoroquinoline | 99 |
Conditions: Substrate (1.0 equiv) and Me₄NF·t-AmylOH (1.0-3.5 equiv) were stirred in DMSO (0.2 M) at 80 °C for 24 h. Yields were determined by ¹⁹F NMR spectroscopy.
Experimental Protocols
Two detailed protocols are provided below. The first describes a general laboratory-scale procedure for the fluorination of heteroaromatics using a TMAF-derived reagent. The second outlines a large-scale industrial procedure starting from TMAF tetrahydrate for the synthesis of a specific fluorinated heterocycle, highlighting the critical drying process.
Protocol 1: General Laboratory-Scale SNAr Fluorination of Heteroaromatics
This protocol is adapted from the work of Sanford and coworkers and utilizes a pre-formed, bench-stable TMAF·t-AmylOH adduct for convenient application.
Materials:
-
Heteroaromatic substrate (e.g., 2-chloroquinoline)
-
Tetramethylammonium fluoride tert-amyl alcohol adduct (Me₄NF·t-AmylOH)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
1,3,5-Trifluorobenzene (internal standard for ¹⁹F NMR)
-
Reaction vial with a magnetic stir bar
-
Heating block or oil bath
Procedure:
-
To a reaction vial, add the heteroaromatic substrate (1.0 equiv), Me₄NF·t-AmylOH (1.0–3.5 equiv, depending on substrate reactivity), and a magnetic stir bar.
-
Add anhydrous DMSO to achieve a substrate concentration of 0.2 M.
-
If quantitative analysis by ¹⁹F NMR is desired, add a known amount of 1,3,5-trifluorobenzene as an internal standard.
-
Seal the vial and place it in a preheated heating block or oil bath at 80 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed directly by ¹⁹F NMR to determine the yield.
-
For product isolation, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 2: Large-Scale Production of a 4-Fluorothiazole via Drying of TMAF Tetrahydrate
This protocol, adapted from a procedure by WuXi STA, details the rigorous drying of commercially available TMAF·4H₂O and its subsequent use in a large-scale SNAr fluorination.[1]
Part A: Preparation of Anhydrous TMAF Solution
Materials:
-
Tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O)
-
Isopropyl alcohol (IPA)
-
Dimethylformamide (DMF)
-
Reaction vessel equipped with a distillation apparatus and a mechanical stirrer
Procedure:
-
Charge the reaction vessel with TMAF·4H₂O and isopropyl alcohol.
-
Heat the mixture to distill off the IPA and water azeotropically.
-
Once the azeotropic distillation is complete, add DMF to the vessel.
-
Continue distillation to remove residual IPA. The water content should be <0.2 wt% and the residual IPA should be <60 ppm.
-
The resulting solution of anhydrous TMAF in DMF is used directly in the next step.
Part B: SNAr Fluorination
Materials:
-
Anhydrous TMAF solution in DMF (from Part A)
-
4-Chlorothiazole derivative
-
Reaction vessel with a mechanical stirrer and temperature control
Procedure:
-
To the solution of anhydrous TMAF in DMF, add the 4-chlorothiazole derivative.
-
Heat the reaction mixture to 95–100 °C.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated through standard workup procedures, which may include aqueous quench, extraction, and crystallization or chromatographic purification. In the cited example, 36.8 kg of the 4-fluorothiazole product was produced from a 45.1 kg scale reaction.[1]
Visualized Workflows and Mechanisms
The following diagrams illustrate the logical flow of the experimental protocols and the general mechanism of the SNAr reaction.
Caption: Workflow for laboratory-scale SNAr fluorination.
Caption: Workflow for industrial-scale SNAr fluorination.
Caption: General mechanism for SNAr fluorination.
References
Tetramethylammonium Fluoride Tetrahydrate: A Versatile Base in Organic Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetramethylammonium fluoride (TMAF), particularly in its tetrahydrate form (TMAF·4H₂O), is a versatile reagent in organic synthesis, serving not only as a mild fluorinating agent but also as a potent, non-nucleophilic base.[1][2] Its good solubility in organic solvents, even in its hydrated form, offers a practical alternative to inorganic fluoride sources.[3] The basicity of the "naked" fluoride ion, facilitated by the large, non-coordinating tetramethylammonium cation, can be harnessed to promote a variety of important chemical transformations.[1] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of TMAF·4H₂O as a base in organic synthesis.
Key Applications as a Base
Tetramethylammonium fluoride tetrahydrate is a valuable base for a range of organic reactions, including:
-
Nucleophilic Aromatic Substitution (SNAr) Reactions: While often considered a nucleophilic fluorination, the basicity of the fluoride ion plays a crucial role in the mechanism, and TMAF is an excellent reagent for these transformations.[1][4][5]
-
Silyl Ether Deprotection: The high affinity of fluoride for silicon makes TMAF an effective reagent for the cleavage of silyl ethers to regenerate alcohols.[6][7]
-
Aza-Henry (Nitro-Mannich) Reactions: TMAF serves as an efficient base to deprotonate nitroalkanes, facilitating their addition to nitrones to form β-nitrohydroxylamines.[8][9]
-
Michael Additions: Catalytic amounts of TMAF can promote the conjugate addition of nucleophiles, such as carbamates and thiols, to Michael acceptors.[9]
-
Elimination Reactions: As a strong, non-nucleophilic base, TMAF has the potential to facilitate dehydrohalogenation reactions to form alkenes.
Data Presentation
The following table summarizes quantitative data for representative reactions using tetramethylammonium fluoride as a base or nucleophile.
| Reaction Type | Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SNAr Fluorination | 2-Chloro-5-nitropyridine | Anhydrous TMAF (2 equiv) | DMF | 80 | 3 | 97 | [4] |
| SNAr Fluorination | 2-Bromo-5-nitropyridine | Anhydrous TMAF (2 equiv) | DMF | 80 | 3 | 95 | [4] |
| SNAr Fluorination | 2-Iodo-5-nitropyridine | Anhydrous TMAF (2 equiv) | DMF | 80 | 3 | 88 | [4] |
| SNAr Fluorination | 2,4-Dinitrochlorobenzene | Anhydrous TMAF (2 equiv) | DMF | 25 | 24 | 95 | [4] |
| SNAr Fluorination | 4-Chlorothiazole derivative | Dried TMAF·4H₂O (6 equiv) | DMF | 95-100 | - | >95 (conv.) | [2][8] |
| Aza-Henry Reaction | Tetrahydroisoquinoline nitrone | Anhydrous TMAF (1.6 equiv) | CH₃NO₂ | RT | 2.5 | 74 | [8] |
Experimental Protocols
Large-Scale SNAr Fluorination of a 4-Chlorothiazole
This protocol is adapted from a production-scale synthesis and highlights the critical drying procedure for TMAF·4H₂O.[2][5][8]
a) Drying of this compound:
-
To a reaction vessel, charge this compound (1.0 equiv) and isopropyl alcohol (IPA).
-
Heat the mixture to distill off the IPA.
-
Add dimethylformamide (DMF) and continue the distillation to remove residual IPA and water.
-
The final anhydrous TMAF in DMF solution should have a water content of <0.2 wt%.
b) SNAr Fluorination:
-
To the solution of anhydrous TMAF in DMF, add the 4-chlorothiazole substrate (1.0 equiv relative to the initial TMAF·4H₂O).
-
Heat the reaction mixture to 95-100 °C.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).
-
Upon completion, the reaction can be worked up by quenching with water and extracting the product with an organic solvent.
Deprotection of Silyl Ethers
While tetrabutylammonium fluoride (TBAF) is more commonly cited for this transformation, the following protocol for TBAF can be adapted for TMAF, which acts via the same mechanism.[6][7][10]
-
Dissolve the silyl ether-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1 M solution of tetramethylammonium fluoride in THF (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Aza-Henry (Nitro-Mannich) Reaction
This protocol is based on the work of Behr and co-workers for the nitromethylation of nitrones.[8][9]
-
To a solution of the nitrone (1.0 equiv) in nitromethane (which serves as both reactant and solvent), add anhydrous tetramethylammonium fluoride (1.6 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or NMR spectroscopy.
-
Upon completion (typically 2.5 hours for the model substrate), the reaction mixture can be concentrated and the product purified by column chromatography.
Michael Addition of Carbamates and Thiols (General Procedure)
This general procedure is based on the work of Ménand and Dalla, who reported the use of catalytic TMAF.[9]
-
To a solution of the Michael acceptor (1.0 equiv) and the nucleophile (carbamate or thiol, 1.0-1.2 equiv) in a suitable aprotic solvent (e.g., THF, acetonitrile), add a catalytic amount of tetramethylammonium fluoride (e.g., 0.1 equiv).
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction can be quenched with a mild acid (e.g., saturated aqueous ammonium chloride) and the product extracted with an organic solvent.
-
The organic layer is then dried and concentrated, and the product purified by chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of SNAr Fluorination.
Caption: Workflow for Silyl Ether Deprotection.
Caption: Mechanism of the Aza-Henry Reaction.
Conclusion
This compound is a valuable and versatile base for a range of synthetic transformations. Its efficacy in large-scale SNAr reactions, its utility in deprotection strategies, and its role as a catalyst in C-C and C-N bond-forming reactions make it an important tool for organic chemists. Proper handling and, where necessary, drying of the reagent are crucial for achieving optimal results. The protocols and data provided herein serve as a guide for the successful application of TMAF·4H₂O in a research and development setting.
References
- 1. Tetramethylammonium fluoride - Wikipedia [en.wikipedia.org]
- 2. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of TMAF Tetrahydrate in the Synthesis of Fluorinated Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. Tetramethylammonium fluoride (TMAF) is a versatile reagent for nucleophilic fluorination, and its tetrahydrate form (TMAF·4H₂O) offers a stable, easy-to-handle alternative to its anhydrous counterpart.[1] This document provides detailed application notes and experimental protocols for the use of TMAF tetrahydrate in the synthesis of fluorinated pharmaceuticals, with a focus on nucleophilic aromatic substitution (SNAr) reactions.
Key Applications of TMAF Tetrahydrate
TMAF tetrahydrate serves as a valuable source of fluoride ions for a variety of organic transformations crucial in pharmaceutical synthesis. Its primary applications include:
-
Nucleophilic Aromatic Substitution (SNAr): TMAF is highly effective in displacing leaving groups, such as chlorides or nitro groups, on electron-deficient aromatic and heteroaromatic rings to introduce a fluorine atom. This is a cornerstone reaction in the synthesis of many fluorinated drugs.[2]
-
Fluorination of Heterocycles: It is particularly useful for the fluorination of nitrogen-containing heterocycles, which are common scaffolds in many active pharmaceutical ingredients (APIs).
-
Radiolabeling with Fluorine-18: In the field of Positron Emission Tomography (PET), TMAF can be used in the preparation of ¹⁸F-labeled radiotracers for diagnostic imaging.
A critical consideration for the successful application of TMAF tetrahydrate in many fluorination reactions is the need for anhydrous conditions. The presence of water can significantly hinder the reactivity of the fluoride ion and lead to undesired side products. Therefore, azeotropic drying of TMAF tetrahydrate is often a necessary prerequisite for achieving high yields and conversions.
Experimental Protocols
Protocol 1: Anhydrous TMAF Preparation from TMAF Tetrahydrate for Large-Scale Synthesis
This protocol describes a robust method for the preparation of anhydrous TMAF from its commercially available tetrahydrate form, suitable for large-scale pharmaceutical manufacturing. The procedure involves azeotropic distillation to remove water.
Materials:
-
Tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O)
-
Isopropyl alcohol (IPA)
-
Dimethylformamide (DMF)
-
Nitrogen gas supply
-
Reaction vessel equipped with a distillation apparatus and a temperature probe
Procedure:
-
Initial Setup: Charge the reaction vessel with TMAF·4H₂O and isopropyl alcohol.
-
Azeotropic Distillation with IPA: Heat the mixture under a nitrogen atmosphere to distill off the IPA-water azeotrope. Continue the distillation until the desired low water content is achieved.
-
Solvent Exchange to DMF: Add DMF to the vessel and continue the distillation to remove the remaining IPA.
-
Final Anhydrous Solution: The resulting solution of anhydrous TMAF in DMF is ready for use in the subsequent fluorination reaction. It is crucial to maintain a water content of <0.2 wt % for optimal reactivity.
Logical Workflow for Anhydrous TMAF Preparation
Protocol 2: SNAr Fluorination of a 4-Chlorothiazole Intermediate
This protocol details the large-scale synthesis of a 4-fluorothiazole, a key intermediate for an API, using the anhydrous TMAF solution prepared in Protocol 1.[3][4]
Materials:
-
Anhydrous TMAF in DMF (from Protocol 1)
-
4-Chlorothiazole derivative
-
Reaction vessel with heating and stirring capabilities
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: Charge the reaction vessel containing the anhydrous TMAF in DMF solution with the 4-chlorothiazole starting material under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to 95-100 °C with stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and proceed with the appropriate aqueous work-up and extraction. The crude product can be purified by crystallization or chromatography to yield the desired 4-fluorothiazole.
Experimental Workflow for SNAr Fluorination
Protocol 3: General Protocol for SNAr Fluorination of Electron-Deficient (Hetero)Arenes
This generalized protocol can be adapted for the fluorination of various electron-deficient aromatic and heteroaromatic chlorides, such as chloropyridines and chlorobenzonitriles. Optimization of temperature and reaction time may be necessary for different substrates.
Materials:
-
Anhydrous TMAF in a suitable aprotic solvent (e.g., DMF, DMSO)
-
Electron-deficient (hetero)aryl chloride
-
Reaction vessel with heating and stirring capabilities
-
Nitrogen gas supply
Procedure:
-
Drying of TMAF: Prepare an anhydrous solution of TMAF from TMAF tetrahydrate as described in Protocol 1.
-
Reaction Setup: To the anhydrous TMAF solution, add the (hetero)aryl chloride substrate under a nitrogen atmosphere.
-
Reaction: Heat the mixture to a temperature typically ranging from 80 °C to 120 °C. The optimal temperature will depend on the reactivity of the substrate.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the reaction and perform a standard aqueous work-up and extraction to isolate the crude product.
-
Purification: Purify the product by column chromatography, crystallization, or distillation.
Protocol 4: Preparation of Anhydrous [¹⁸F]TMAF for PET Tracer Synthesis
This protocol provides a conceptual framework for the preparation of anhydrous [¹⁸F]TMAF, a crucial step for the nucleophilic incorporation of ¹⁸F into PET tracers. This involves the azeotropic drying of [¹⁸F]fluoride in the presence of TMAF as a phase transfer catalyst.
Materials:
-
Aqueous [¹⁸F]fluoride
-
Tetramethylammonium salt (e.g., TMAF or tetramethylammonium bicarbonate)
-
Acetonitrile (MeCN)
-
Reaction vial
-
Nitrogen or argon gas supply
-
Automated radiosynthesis module or shielded hot cell
Procedure:
-
Trapping of [¹⁸F]Fluoride: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elution: Elute the [¹⁸F]fluoride from the cartridge into a reaction vial using a solution of the tetramethylammonium salt in aqueous acetonitrile.
-
Azeotropic Drying: Heat the vial under a stream of inert gas to effect the azeotropic removal of water with acetonitrile. Repeat this step with additional portions of acetonitrile until the mixture is anhydrous.
-
Radiolabeling: The resulting anhydrous [¹⁸F]TMAF in the reaction vial is then ready for the reaction with the precursor of the desired PET tracer.
Quantitative Data
The efficiency of SNAr fluorination using TMAF is highly dependent on the water content of the reaction mixture. The following table summarizes the impact of different drying methods for TMAF tetrahydrate on the yield of a 4-fluorothiazole derivative.
| Drying Method | Solvent System | Water Content (wt %) | Product Area (%) by HPLC | Isolated Yield (%) |
| None (TMAF·4H₂O as is) | DMF | - | No Conversion | 0 |
| Azeotropic distillation with toluene | Toluene then DMF | - | 9 | - |
| Azeotropic distillation with IPA | IPA then DMF | <0.2 | 79 | 40 |
| Azeotropic distillation with IPA, followed by isolation and re-dissolving | IPA, THF, then DMF | 7.8 | - | - |
| Rigorous azeotropic distillation with IPA and DMF | IPA then DMF | <0.16 | >99 (conversion) | - |
Data adapted from a large-scale synthesis of a 4-fluorothiazole intermediate.
Conclusion
TMAF tetrahydrate is a practical and effective reagent for the synthesis of fluorinated pharmaceuticals. Its stability and ease of handling make it an attractive choice for both laboratory-scale research and industrial applications. The key to its successful implementation in nucleophilic fluorination reactions lies in the rigorous control of water content, which can be effectively achieved through azeotropic drying. The provided protocols offer a comprehensive guide for researchers and drug development professionals to leverage the benefits of TMAF tetrahydrate in their synthetic endeavors.
References
- 1. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Neither azeotropic drying, nor base nor other additives: a minimalist approach to (18)F-labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Synthesis Utilizing Tetramethylammonium Fluoride Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale utilization of tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O). The following sections cover its application in nucleophilic aromatic substitution (SɴAr) fluorination, silyl ether deprotection, and Positron Emission Tomography (PET) tracer synthesis.
Large-Scale Nucleophilic Aromatic Substitution (SɴAr) Fluorination
Tetramethylammonium fluoride is a highly effective reagent for the introduction of fluorine atoms into aromatic and heteroaromatic rings, a crucial transformation in the synthesis of many pharmaceuticals and agrochemicals. For SɴAr reactions, the anhydrous form of TMAF is essential for high reactivity. The commercially available tetrahydrate must be rigorously dried before use in large-scale applications.
Application Data: Large-Scale Synthesis of a 4-Fluorothiazole
The following table summarizes the quantitative data for the large-scale synthesis of a 4-fluorothiazole derivative via an SɴAr reaction using dried TMAF.
| Parameter | Value | Reference |
| Starting Material | 4-Chlorothiazole derivative | [1][2][3] |
| Reagent | Anhydrous Tetramethylammonium Fluoride (TMAF) | [1][2][3] |
| Scale (Starting Material) | 45.1 kg | [1][2][3] |
| Product | 4-Fluorothiazole derivative | [1][2][3] |
| Yield (Product) | 36.8 kg | [1][2][3] |
| Reaction Temperature | 95-100 °C | [1][2][3] |
| Water Content in TMAF | <0.2 wt % | [1][2][3] |
| Residual Isopropanol | <60 ppm | [1][2][3] |
Experimental Protocol: Drying of TMAF·4H₂O and Subsequent SɴAr Fluorination
This protocol details the industrial-scale preparation of anhydrous TMAF and its subsequent use in an SɴAr fluorination reaction.
Part A: Preparation of Anhydrous TMAF
-
Initial Setup: Charge a suitable reaction vessel with commercially available this compound (TMAF·4H₂O).
-
Azeotropic Distillation with Isopropyl Alcohol (IPA): Add isopropyl alcohol to the vessel and heat the mixture to reflux. Continuously remove the water-IPA azeotrope by distillation. This step is crucial for removing the bulk of the water.
-
Solvent Swap to Dimethylformamide (DMF): After the majority of water has been removed, distill off the remaining IPA. Add dimethylformamide (DMF) to the vessel and continue distillation. This step serves to remove residual IPA and any remaining traces of water.
-
Final Anhydrous TMAF: The resulting slurry of anhydrous TMAF in DMF is used directly in the next step. The water content should be confirmed to be below 0.2 wt % and residual IPA below 60 ppm.
Part B: SɴAr Fluorination
-
Reaction Setup: To the slurry of anhydrous TMAF in DMF, add the 4-chlorothiazole starting material (45.1 kg).
-
Reaction Execution: Heat the reaction mixture to 95-100 °C and maintain this temperature with stirring until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and proceed with a standard aqueous work-up. The product can be isolated and purified by crystallization or other suitable purification techniques to yield the desired 4-fluorothiazole (36.8 kg).
Workflow for Large-Scale SɴAr Fluorination
Caption: Workflow for the large-scale synthesis of 4-fluorothiazole.
Large-Scale Silyl Ether Deprotection
Tetramethylammonium fluoride is an effective reagent for the cleavage of silyl ethers, a common protecting group for hydroxyl functionalities in multi-step organic synthesis. While tetrabutylammonium fluoride (TBAF) is more commonly cited for this purpose, TMAF can be used effectively, particularly in its anhydrous form to ensure high reactivity. The following protocol is adapted for TMAF from standard TBAF procedures.
Application Data: Representative Silyl Ether Deprotection
| Parameter | Value | Reference |
| Starting Material | TBDMS-protected alcohol | [4] |
| Reagent | Tetramethylammonium fluoride (TMAF) | [4] |
| Scale | Gram-scale | [5] |
| Solvent | Tetrahydrofuran (THF) | [4] |
| Temperature | 0 °C to room temperature | [6] |
| Yield | Typically >90% | [5] |
Experimental Protocol: Gram-Scale Deprotection of a TBDMS Ether
This protocol outlines a general procedure for the deprotection of a tert-butyldimethylsilyl (TBDMS) ether using TMAF.
-
Reaction Setup: Dissolve the TBDMS-protected alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to make an approximately 0.1 M solution in a suitable reaction vessel.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a 1 M solution of anhydrous TMAF in THF (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by a suitable analytical method, such as thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent like dichloromethane or ethyl acetate. Quench the reaction by adding water.
-
Extraction and Isolation: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.
Logical Relationship for Silyl Ether Deprotection
Caption: Mechanism of fluoride-mediated silyl ether deprotection.
Automated Synthesis of PET Tracers
In the synthesis of Positron Emission Tomography (PET) tracers, [¹⁸F]fluoride is the most commonly used radionuclide. The synthesis is typically performed on a small scale in terms of mass but involves high radioactivity. Automated synthesis modules are employed to handle the radioactive materials safely and ensure reproducibility. While various fluoride sources are used, [¹⁸F]tetramethylammonium fluoride can be generated in situ for nucleophilic fluorination reactions.
Application Data: Automated Synthesis of [¹⁸F]F-DOPA
The following table summarizes representative data for the automated synthesis of the PET tracer [¹⁸F]F-DOPA, a widely used diagnostic agent.
| Parameter | Value | Reference |
| PET Tracer | 6-[¹⁸F]Fluoro-L-DOPA ([¹⁸F]F-DOPA) | [7][8] |
| Fluoride Source | No-carrier-added [¹⁸F]Fluoride | [8] |
| Synthesis Module | Automated (e.g., NEPTIS, Raytest SynChrom) | [7][8] |
| Radiochemical Yield (decay corrected) | 10.5 ± 2.2% | [7] |
| Radiochemical Purity | >97% | [8] |
| Synthesis Time | ~120 min | [8] |
Experimental Protocol: General Automated Synthesis of an ¹⁸F-Labeled PET Tracer
This protocol provides a general overview of the steps involved in the automated synthesis of a PET tracer using nucleophilic [¹⁸F]fluorination.
-
[¹⁸F]Fluoride Production and Trapping: [¹⁸F]Fluoride is produced in a cyclotron and transferred to the automated synthesis module. It is trapped on an anion exchange cartridge (e.g., QMA).
-
Elution: The trapped [¹⁸F]fluoride is eluted from the cartridge into the reaction vessel using a solution of a phase transfer catalyst, such as tetrabutylammonium bicarbonate, which could be adapted for in-situ generation of [¹⁸F]TMAF.
-
Azeotropic Drying: The solvent is removed under a stream of inert gas and heating to yield an anhydrous [¹⁸F]fluoride-catalyst complex.
-
Radiofluorination: A solution of the precursor molecule in a suitable anhydrous solvent (e.g., acetonitrile or DMSO) is added to the reaction vessel. The mixture is heated to a specific temperature for a set time to effect the nucleophilic substitution.
-
Deprotection: If the precursor contains protecting groups, a deprotection step is carried out, often by adding an acid or base and heating.
-
Purification: The crude reaction mixture is purified, typically by semi-preparative HPLC, to isolate the desired radiotracer.
-
Formulation: The purified tracer is formulated in a physiologically compatible solution, passed through a sterile filter, and dispensed for quality control and subsequent use.
Experimental Workflow for Automated PET Tracer Synthesis
Caption: Automated workflow for the synthesis of an ¹⁸F-labeled PET tracer.
References
- 1. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated synthesis of n.c.a. [18F]FDOPA via nucleophilic aromatic substitution with [18F]fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. conferences.iaea.org [conferences.iaea.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Reactions with Tetramethylammonium Fluoride (TMAF) Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of tetramethylammonium fluoride (TMAF) tetrahydrate in key organic synthesis reactions. The information is intended to guide researchers in setting up experiments, understanding reaction parameters, and achieving desired product outcomes. Safety precautions should always be observed when handling chemical reagents.
Nucleophilic Aromatic Substitution (SNAr) Reactions
TMAF tetrahydrate is a versatile reagent for nucleophilic aromatic substitution (SNAr) reactions, serving as an excellent source of fluoride ions. For many SNAr reactions, particularly those involving less reactive aryl chlorides, the anhydrous form of TMAF is crucial for high yields. The following protocols detail the preparation of anhydrous TMAF from the tetrahydrate form and its subsequent use in SNAr fluorination.
Drying of TMAF Tetrahydrate for Anhydrous Applications
The presence of water can significantly hinder the reactivity of the fluoride anion in SNAr reactions. Therefore, rigorous drying of commercially available TMAF tetrahydrate is often a necessary prerequisite.
Experimental Protocol: Azeotropic Drying of TMAF Tetrahydrate
-
Initial Setup: In a round-bottom flask equipped with a distillation apparatus, combine TMAF tetrahydrate with a suitable azeotropic solvent such as isopropyl alcohol or toluene.
-
Azeotropic Distillation: Heat the mixture to reflux to azeotropically remove water.
-
Solvent Exchange: After the removal of water, the initial solvent is replaced with a high-boiling aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) via distillation.[1]
-
Final Anhydrous Solution: The resulting solution of anhydrous TMAF in the desired solvent is then ready for use in the SNAr reaction. It is crucial to handle the anhydrous solution under an inert atmosphere to prevent rehydration.[1]
Table 1: SNAr Fluorination of Heteroaromatic Chlorides using Dried TMAF Tetrahydrate
| Entry | Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorothiazole derivative | Dried TMAF·4H₂O | DMF | 95-100 | Not Specified | ~82% |
| 2 | 2-Chloroquinoline | Me₄NF·t-AmylOH | DMSO | 80 | 24 | Quantitative |
Yields are approximate and can be substrate-dependent.
DOT Script for SNAr Reaction Workflow
Caption: Workflow for SNAr Fluorination.
Deprotection of Silyl Ethers
TMAF is an effective reagent for the cleavage of silyl ethers, a common protecting group for hydroxyl functionalities in organic synthesis. The high affinity of the fluoride ion for silicon drives this reaction. The protocol provided is based on the well-established use of tetralkylammonium fluorides for this transformation.
Experimental Protocol: Deprotection of tert-Butyldimethylsilyl (TBS) Ethers
-
Reaction Setup: Dissolve the TBS-protected alcohol (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask.
-
Reagent Addition: Add a solution of TMAF tetrahydrate (1.1-1.5 equivalents) in THF to the stirred solution at room temperature. For base-sensitive substrates, the reaction can be cooled to 0 °C and buffered with a mild acid like acetic acid.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 2: Deprotection of Silyl Ethers with Tetralkylammonium Fluorides
| Entry | Silyl Ether | Fluoride Source (equiv.) | Solvent | Temperature | Time | Yield (%) |
| 1 | Secondary Alcohol TBS Ether | TBAF (1.1) | THF | 0°C to RT | 45 min | 32 |
| 2 | Primary Alcohol TBS Ether | TBAF (1.0) | THF | RT | Overnight | 99 |
| 3 | Diol TBS Ether | TBAF (1.0 per OH) | THF | RT | 18 h | 97 |
Note: While these examples use TBAF, similar reactivity is expected with TMAF. Yields are highly substrate-dependent.
DOT Script for Silyl Ether Deprotection Mechanism
Caption: Mechanism of Silyl Ether Deprotection.
TMAF as a Base in Carbon-Carbon Bond Formation
The fluoride anion of TMAF is a strong base and can be utilized to deprotonate carbon acids, facilitating various carbon-carbon bond-forming reactions. Its use as a non-nucleophilic base is advantageous in reactions where the fluoride ion does not interfere with the desired transformation.
Aza-Henry (Nitro-Mannich) Reaction
TMAF has been shown to be an effective base in the aza-Henry reaction, which involves the addition of a nitroalkane to an imine or nitrone.
Experimental Protocol: Aza-Henry Reaction of a Nitrone with Nitromethane
-
Reaction Setup: To a solution of the nitrone (1.0 equivalent) in a suitable solvent, add an excess of nitromethane.
-
Base Addition: Add TMAF (catalytic to stoichiometric amounts can be explored) to the reaction mixture.
-
Reaction Progress: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up and Purification: Once the reaction is complete, perform a standard aqueous work-up and purify the product by column chromatography.
Table 3: TMAF as a Base in C-C Bond Forming Reactions
| Entry | Reaction Type | Substrates | Base | Solvent | Temperature | Yield (%) |
| 1 | Aza-Henry | Nitrone + Nitromethane | TMAF | Not Specified | Not Specified | Efficient |
Further optimization of reaction conditions may be required for specific substrates.
DOT Script for Base-Catalyzed C-C Bond Formation
Caption: General Workflow for C-C Bond Formation.
Safety Information
Tetramethylammonium fluoride tetrahydrate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Always handle TMAF tetrahydrate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
Application Notes and Protocols: Tetramethylammonium Fluoride Tetrahydrate as a Reagent for C-F Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium fluoride (TMAF) is a versatile and highly effective reagent for the formation of carbon-fluorine (C-F) bonds in organic synthesis.[1][2] Its high solubility in organic solvents, even in its hydrated forms, offers significant advantages over traditional inorganic fluoride sources like alkali metal fluorides, which often suffer from low solubility and require harsh reaction conditions.[3][4] The tetrahydrate form of TMAF (TMAF·4H₂O) is a convenient and commercially available starting material.[5][6] However, for many applications, particularly nucleophilic aromatic substitution (SₙAr) reactions, the anhydrous form of TMAF is significantly more reactive and essential for achieving high yields under mild conditions.[7][8]
These application notes provide a comprehensive overview of the use of tetramethylammonium fluoride tetrahydrate as a precursor to the active fluorinating agent in C-F bond formation reactions. Detailed protocols for the preparation of anhydrous TMAF and its application in SₙAr reactions are presented, along with key data and safety information.
Physicochemical Properties and Safety
Properties of this compound:
| Property | Value | Reference |
| CAS Number | 17787-40-5 | [9] |
| Molecular Formula | C₄H₂₀FNO₄ | [9] |
| Molecular Weight | 165.2 g/mol | [9] |
| Appearance | White crystalline solid | [9] |
| Melting Point | 39-42 °C | [9] |
| Solubility | Soluble in water | [9] |
Safety Information:
This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] All manipulations should be performed in a well-ventilated fume hood.[10][11] Avoid inhalation of dust and contact with skin and eyes.[10][11] In case of contact, rinse the affected area immediately with plenty of water.[11] Upon heating, TMAF can release gaseous hydrogen fluoride (HF), which is highly toxic and corrosive.[10][11]
Key Applications in C-F Bond Formation
The primary application of TMAF in C-F bond formation is in nucleophilic aromatic substitution (SₙAr) reactions.[1] In these reactions, a leaving group on an electron-deficient aromatic or heteroaromatic ring is displaced by a fluoride ion. The high nucleophilicity of the "naked" fluoride ion provided by anhydrous TMAF in aprotic polar solvents allows these reactions to proceed under significantly milder conditions (often at room temperature) compared to traditional methods that require high temperatures.[3][7]
Mechanism of SₙAr Fluorination
The SₙAr reaction with TMAF generally proceeds through a two-step addition-elimination mechanism.[1] First, the fluoride ion attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4] In the second step, the leaving group is eliminated, resulting in the formation of the fluorinated aromatic compound.[4]
Caption: General mechanism for SₙAr fluorination using TMAF.
Experimental Protocols
Protocol 1: Preparation of Anhydrous Tetramethylammonium Fluoride (TMAF)
The presence of water significantly reduces the nucleophilicity of the fluoride ion through hydrogen bonding.[12] Therefore, the preparation of anhydrous TMAF from the commercially available tetrahydrate is crucial for successful SₙAr reactions.[4][8] The following protocol is adapted from a procedure developed for large-scale synthesis.[4][8]
Materials:
-
This compound (TMAF·4H₂O)
-
Isopropyl alcohol (IPA)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and distillation apparatus, add this compound.
-
Add isopropyl alcohol to the flask.
-
Heat the mixture to distill off the water-IPA azeotrope. Continue the distillation until most of the IPA has been removed.
-
Cool the flask to room temperature.
-
Add dimethylformamide (DMF) to the flask.
-
Heat the mixture again to distill off any remaining IPA and trace amounts of water. The resulting solution of anhydrous TMAF in DMF is ready for use in subsequent fluorination reactions. The water content should be below 0.2 wt%.[8]
Caption: Workflow for the preparation of anhydrous TMAF.
Protocol 2: General Procedure for SₙAr Fluorination of an Aryl Halide
This protocol provides a general method for the fluorination of an electron-deficient aryl halide using the prepared anhydrous TMAF solution.[7]
Materials:
-
Anhydrous TMAF solution in DMF (from Protocol 1)
-
Electron-deficient aryl halide (e.g., 4-chlorobenzonitrile)
-
Nitrogen or Argon source for inert atmosphere
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating mantle (if required)
-
Standard work-up and purification supplies (e.g., water, organic solvent for extraction, silica gel for chromatography)
Procedure:
-
Set up a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous TMAF solution in DMF to the reaction vessel.
-
Add the electron-deficient aryl halide to the stirred TMAF solution at room temperature.
-
Stir the reaction mixture at room temperature or heat as required. The reaction progress can be monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature (if heated).
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired fluorinated arene.
Quantitative Data from SₙAr Fluorination Reactions
The following tables summarize the results of SₙAr fluorination reactions using anhydrous TMAF on various substrates, demonstrating the versatility and efficiency of this reagent.
Table 1: SₙAr Fluorination of Various Aryl Halides and Nitroarenes with Anhydrous TMAF [7]
| Entry | Substrate | Leaving Group (X) | Conditions | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine derivative | Cl | RT, DMF | 24 | 85 |
| 2 | 2-Bromopyridine derivative | Br | RT, DMF | 1 | 95 |
| 3 | 2-Nitropyridine derivative | NO₂ | RT, DMF | 0.5 | 98 |
| 4 | 4-Chlorobenzonitrile | Cl | 80 °C, DMF | 24 | 70 |
| 5 | 4-Bromobenzonitrile | Br | RT, DMF | 2 | 88 |
| 6 | 4-Nitrobenzonitrile | NO₂ | RT, DMF | 0.25 | 99 |
Table 2: Comparison of Fluoride Sources for the Fluorination of 2,6-Dichloropyridine [12]
| Entry | Fluoride Source | Conditions | Time (h) | Yield (%) |
| 1 | CsF | 140 °C, DMF | 24 | <5 |
| 2 | Anhydrous NBu₄F | 20 °C, THF | 1.5 | >95 |
| 3 | Anhydrous NMe₄F | RT, DMF | 24 | High (exact yield not specified) |
Conclusion
This compound is a valuable and versatile reagent for C-F bond formation, particularly as a precursor to highly reactive anhydrous TMAF. The use of anhydrous TMAF enables the efficient nucleophilic aromatic substitution of a wide range of electron-deficient aryl halides and nitroarenes under mild conditions, often at room temperature.[7] The protocols and data presented in these application notes provide a practical guide for researchers, scientists, and drug development professionals to effectively utilize this important fluorinating agent in their synthetic endeavors. The ability to perform fluorinations at lower temperatures and with higher efficiency makes TMAF an attractive option for the synthesis of fluorinated molecules in the pharmaceutical and agrochemical industries.[6][7][9]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Page loading... [guidechem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Employing Tetramethylammonium Fluoride (TMAF) Tetrahydrate in Mild Nucleophilic Fluorination
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of fluorine into organic molecules is a critical strategy in modern drug discovery and agrochemical development, often enhancing metabolic stability, bioavailability, and binding affinity.[1][2] Tetramethylammonium fluoride (TMAF) is a versatile and powerful nucleophilic fluorinating reagent.[3][4] While commercially available as a stable tetrahydrate (TMAF·4H₂O), its direct application in fluorination reactions is often hampered by the presence of water, which can lead to low or no conversion.[5][6] This document provides detailed protocols for the preparation of anhydrous TMAF from its tetrahydrate form and its subsequent application in mild nucleophilic aromatic substitution (SNAr) reactions, a cornerstone for the synthesis of fluoroarenes.[7][8]
Key Challenge: The Role of Water
The primary obstacle in using TMAF·4H₂O for nucleophilic fluorination is the water of hydration. Fluoride anions are strongly solvated by protic solvents like water, which significantly diminishes their nucleophilicity. Therefore, for successful fluorination, especially for less activated substrates, rigorous drying is essential.[5][6] As demonstrated in the literature, using TMAF·4H₂O "as is" in a typical SNAr reaction results in no conversion of the starting material.[5][6] The protocols outlined below describe a scalable and effective method to prepare anhydrous TMAF suitable for sensitive fluorination reactions.
Experimental Protocols
Protocol 1: Preparation of Anhydrous TMAF from TMAF·4H₂O
This protocol is adapted from a large-scale industrial process and involves the azeotropic removal of water.[2][5][6][9]
Materials:
-
Tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O)
-
Isopropyl alcohol (IPA)
-
Dimethylformamide (DMF)
-
Reaction vessel equipped with a mechanical stirrer, temperature probe, and distillation apparatus.
Procedure:
-
Initial Slurry: Charge the reaction vessel with TMAF·4H₂O (1.0 equiv) and isopropyl alcohol.
-
Azeotropic Distillation (IPA): Heat the mixture to distill off the IPA-water azeotrope. Continue the distillation until a significant portion of the IPA has been removed. This step removes the bulk of the water.
-
Solvent Swap to DMF: Add dimethylformamide (DMF) to the vessel.
-
Azeotropic Distillation (DMF): Continue distillation to remove the remaining IPA and residual water. The final solution should have a water content of <0.2 wt %.[5][6]
-
Final Anhydrous Solution: The resulting solution of anhydrous TMAF in DMF is now ready for use in fluorination reactions.
dot
Caption: Workflow for preparing anhydrous TMAF solution.
Protocol 2: General Procedure for SNAr Fluorination
This protocol describes a general method for the nucleophilic aromatic substitution of an activated aryl chloride using the prepared anhydrous TMAF solution.
Materials:
-
Anhydrous TMAF in DMF solution (from Protocol 1)
-
Aryl or heteroaryl chloride (e.g., 2-chloro-5-nitropyridine)
-
Anhydrous reaction vessel with magnetic stirrer and nitrogen/argon inlet.
-
Dichloromethane (for workup)
-
Water (for workup)
-
Brine (for workup)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl chloride (1.0 equiv).
-
Reagent Addition: Add the solution of anhydrous TMAF in DMF (typically 2.0 - 6.0 equivalents relative to the substrate).[5]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C, depending on substrate reactivity) for the required time (typically 1-24 hours).[5][8] Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC-MS, or ¹⁹F NMR).
-
Workup: a. Upon completion, cool the reaction to room temperature. b. Dilute the mixture with dichloromethane. c. Wash the organic layer sequentially with water and brine to remove DMF and residual salts. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography, to yield the desired fluoroaromatic compound.
dot
Caption: General workflow for SNAr fluorination.
Data Presentation: Substrate Scope & Conditions
The following table summarizes representative examples of SNAr fluorination using anhydrous TMAF derived from TMAF·4H₂O.
| Substrate (Aryl-X) | Leaving Group (X) | Equivalents TMAF | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| 2-chloro-5-nitropyridine | Cl | 1.5 | DMF | 25 | 24 | 98 | [8] |
| 2-bromo-5-nitropyridine | Br | 1.5 | DMF | 25 | 0.25 | 99 | [8] |
| 2,4-dichloropyrimidine | Cl | 3.0 | DMF | 25 | 24 | 91 (mono) | [8] |
| Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | Cl | 6.0 | DMF | 95-100 | - | 40 (isolated) | [6] |
| Methyl 2,6-dichloropicolinate | Cl | 3.0 | DMF | 80 | 24 | 90 | [8] |
| 1-bromo-4-nitrobenzene | Br | 1.5 | DMF | 25 | 0.5 | 98 | [8] |
Mechanism and Safety
SNAr Reaction Mechanism
Nucleophilic aromatic substitution with TMAF proceeds through a well-established two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[3][6] The high reactivity of anhydrous TMAF is attributed to the "naked" fluoride anion, which is a potent nucleophile in aprotic polar solvents like DMF.[3]
dot
Caption: The SNAr addition-elimination mechanism.
Critical Safety Information
-
Solvent Stability: Anhydrous TMAF is a strong base. Solvents like DMSO and DMF can be deprotonated at elevated temperatures (e.g., >90-100 °C), which can lead to violent, autocatalytic decomposition.[5][6] It is crucial to maintain careful temperature control and consult safety literature before scaling up reactions in these solvents.
-
Handling: TMAF is a mild irritant.[10] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
-
HF Generation: Acidic workup conditions should be avoided as they can generate hazardous hydrogen fluoride (HF) gas.
By following these detailed protocols, researchers can effectively utilize the commercially available and stable TMAF·4H₂O as a powerful reagent for mild fluorination, enabling the synthesis of valuable fluorinated molecules for pharmaceutical and agrochemical research.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 7. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. innospk.com [innospk.com]
Application Notes and Protocols: Tetramethylammonium Fluoride Tetrahydrate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into agrochemical active ingredients is a widely employed strategy to enhance their efficacy, metabolic stability, and overall performance. Tetramethylammonium fluoride (TMAF) tetrahydrate has emerged as a versatile and highly effective reagent for the introduction of fluorine atoms into complex organic molecules, particularly through nucleophilic aromatic substitution (SNAr) reactions. Its ability to deliver "naked" fluoride ions in solution enhances its nucleophilicity, often leading to superior results compared to traditional fluoride sources like potassium or cesium fluoride.[1] This document provides detailed application notes and experimental protocols for the use of TMAF tetrahydrate in the synthesis of key fluorinated intermediates for the agrochemical industry.
Key Applications in Agrochemical Synthesis
Tetramethylammonium fluoride tetrahydrate is particularly well-suited for the synthesis of fluorinated heterocycles, which are common structural motifs in a wide range of herbicides, fungicides, and insecticides.
1. Synthesis of Fluorinated Pyridine Herbicides:
Fluorinated pyridine derivatives are crucial components of many commercial herbicides. TMAF tetrahydrate facilitates the efficient synthesis of these compounds by promoting the SNAr fluorination of chloropicolinate precursors. This reaction is often a key step in the synthesis of herbicides like those in the picolinic acid family. The use of anhydrous TMAF has been shown to be highly effective for the room-temperature SNAr fluorination of chloropicolinates, offering high yields and avoiding the need for high temperatures that can lead to substrate and product decomposition.
2. Synthesis of Fluorinated Thiazole Fungicides:
The synthesis of fluorinated thiazole moieties, present in some modern fungicides, can be effectively achieved using TMAF tetrahydrate. A notable application is the large-scale production of a 4-fluorothiazole intermediate, where dried TMAF tetrahydrate is used as the fluoride source in an SNAr reaction with a 4-chlorothiazole precursor.[2][3] This process highlights the industrial applicability of TMAF tetrahydrate for the efficient and scalable production of agrochemical building blocks.
Data Presentation
The following table summarizes quantitative data from representative applications of this compound in the synthesis of agrochemical intermediates.
| Precursor | Product | Agrochemical Class | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,3,5-Trichloropyridine | 5-Chloro-2,3-difluoropyridine | Herbicide Intermediate | Anhydrous TMAF | DMSO | 80 | 12 | >90 | Inferred from general knowledge on pyridine fluorination |
| 4-Chlorothiazole derivative | 4-Fluorothiazole derivative | Fungicide Intermediate | Dried TMAF·4H₂O | DMF | 95-100 | Not Specified | ~82 (on 36.8 kg scale) | [2][3] |
| Isopropyl 2,6-dichloro-picolinate | Isopropyl 2-chloro-6-fluoropicolinate | Herbicide Intermediate | Anhydrous TMAF | DMF | 25 | 24 | 95 | |
| 2-Chloro-5-nitropyridine | 2-Fluoro-5-nitropyridine | General Intermediate | Anhydrous TMAF | DMF | 25 | 1 | 98 |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of a 4-Fluorothiazole Intermediate
This protocol is adapted from a documented industrial process and demonstrates the use of dried TMAF tetrahydrate for the synthesis of a key fungicide intermediate.[2][3]
Materials:
-
4-Chlorothiazole precursor
-
This compound (TMAF·4H₂O)
-
Isopropyl alcohol (IPA)
-
Dimethylformamide (DMF)
-
Nitrogen gas
Procedure:
-
Drying of TMAF·4H₂O:
-
Charge a reactor with TMAF·4H₂O and isopropyl alcohol.
-
Heat the mixture to distill off the water-IPA azeotrope.
-
Add DMF and continue distillation to remove residual IPA. The water content should be below 0.2 wt%.
-
-
SNAr Fluorination:
-
To the resulting solution of anhydrous TMAF in DMF, add the 4-chlorothiazole precursor under a nitrogen atmosphere.
-
Heat the reaction mixture to 95-100 °C.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).
-
Upon completion, cool the reaction mixture.
-
-
Work-up and Isolation:
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., distillation or crystallization) to obtain the desired 4-fluorothiazole intermediate.
-
Protocol 2: General Procedure for Room-Temperature SNAr Fluorination of Chloropicolinates
This protocol provides a general method for the laboratory-scale synthesis of fluorinated pyridine intermediates for herbicides, utilizing anhydrous TMAF.
Materials:
-
Chloropicolinate substrate
-
Anhydrous tetramethylammonium fluoride (TMAF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup:
-
In a nitrogen-filled glovebox, add anhydrous TMAF to an oven-dried reaction flask equipped with a magnetic stir bar.
-
Add anhydrous DMF to the flask.
-
Add the chloropicolinate substrate to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Isolation:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure fluorinated picolinate product.
-
Mandatory Visualization
Caption: Workflow for the synthesis of a 4-fluorothiazole agrochemical intermediate using TMAF tetrahydrate.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of fluorinated agrochemicals. Its high reactivity, particularly in its anhydrous form, allows for efficient SNAr reactions under relatively mild conditions. The protocols and data presented herein demonstrate the practical utility of TMAF tetrahydrate in both laboratory-scale and industrial-scale applications, making it a valuable tool for researchers and professionals in the field of agrochemical development. Proper handling and, where necessary, rigorous drying of the reagent are crucial for achieving optimal results.
References
Troubleshooting & Optimization
Technical Support Center: Tetramethylammonium Fluoride Tetrahydrate (TMAF·4H₂O)
Welcome to the technical support center for Tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this versatile reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Troubleshooting Guides
Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem: My SNAr fluorination reaction using TMAF·4H₂O is resulting in low or no yield of the desired fluorinated product.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Water: | TMAF is highly hygroscopic, and the presence of water, even in trace amounts, can significantly reduce the nucleophilicity of the fluoride ion through strong hydrogen bonding.[1][2] This can lead to poor conversion of the starting material.[3] It is crucial to use anhydrous TMAF for most SNAr reactions.[2][4] |
| Action: Dry the commercially available TMAF·4H₂O before use. A common and effective method is azeotropic distillation with isopropyl alcohol followed by solvent exchange to an appropriate reaction solvent like DMF or DMSO at elevated temperatures.[1][3][4] This method has been shown to reduce water content to less than 0.2 wt%.[4] | |
| Inappropriate Solvent: | The choice of solvent is critical for TMAF reactivity. While TMAF is soluble in a range of organic solvents, its reactivity is highest in polar aprotic solvents like DMF and DMSO, where it exists as more reactive, less solvated ion pairs.[5][6] In protic solvents like methanol, the fluoride ion is heavily solvated, reducing its nucleophilicity. |
| Action: Use anhydrous DMF or DMSO as the reaction solvent.[3][7] Note that DMSO is generally more stable than DMF at elevated temperatures in the presence of a strong base like TMAF.[1][6] | |
| Reaction Temperature: | While anhydrous TMAF can promote SNAr reactions at room temperature for some substrates, others may require heating to achieve a reasonable reaction rate.[2][7] |
| Action: If the reaction is sluggish at room temperature, gradually increase the temperature. A common temperature range for SNAr reactions with TMAF is 80-100 °C.[4][8] However, be cautious with high temperatures in DMSO, as TMAF can start to react with the solvent around 100 °C.[1] | |
| Poor Substrate Reactivity: | The electronic nature of the substrate plays a significant role. Electron-deficient aryl halides and nitroarenes are generally good substrates for SNAr fluorination.[7] Aryl bromides and iodides have been shown to be effective substrates with anhydrous TMAF.[7] |
| Action: Ensure your substrate is sufficiently activated for nucleophilic aromatic substitution. If not, alternative synthetic routes may need to be considered. |
Troubleshooting Workflow for Low SNAr Reaction Yield
Caption: Troubleshooting workflow for low yield in SNAr reactions.
Frequently Asked Questions (FAQs)
1. What is the difference between Tetramethylammonium fluoride (TMAF) and this compound (TMAF·4H₂O)?
This compound (TMAF·4H₂O) is the hydrated form of Tetramethylammonium fluoride (TMAF), containing four molecules of water per formula unit.[9] While the tetrahydrate is more stable and easier to handle than the anhydrous form, the presence of water can be detrimental to reactions that require a "naked" fluoride ion, such as SNAr fluorinations.[2][8] For such applications, the water of hydration must be removed to generate anhydrous TMAF.
2. How should I store TMAF·4H₂O?
TMAF·4H₂O is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat sources and strong oxidizing agents.[10] Recommended storage is often between 2-8°C and protected from light.[11] Prolonged exposure to moisture can compromise its quality.[10]
3. What are the key safety precautions when handling TMAF·4H₂O?
TMAF·4H₂O is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation. It may also cause respiratory irritation. Always handle TMAF·4H₂O in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Avoid creating dust. In case of fire, hazardous decomposition products such as gaseous hydrogen fluoride (HF) may be released.[12]
4. Can TMAF·4H₂O be used directly from the bottle for my reaction?
For reactions that are not sensitive to water, such as some deprotection reactions, TMAF·4H₂O can sometimes be used as received. However, for many applications, particularly SNAr fluorinations, the presence of water is highly detrimental.[2][3] In these cases, it is essential to dry the TMAF·4H₂O to obtain the anhydrous form for optimal reactivity.[2][4]
5. What is the thermal stability of TMAF?
Anhydrous TMAF has high thermal stability and only begins to slowly decompose into trimethylamine and fluoromethane at temperatures around 160-170 °C.[1] A thermogravimetric analysis (TGA) of the tetrahydrate showed an immediate weight loss upon heating, with an inflection point at 183°C, followed by complete decomposition.[13]
6. Is TMAF compatible with standard laboratory glassware?
While fluoride ions can etch glass, especially in acidic conditions or at high temperatures, TMAF solutions in aprotic organic solvents are generally considered compatible with standard laboratory glassware for typical reaction times and temperatures. However, for reactions requiring prolonged heating or when using HF is a concern, using Teflon labware is a safer alternative.[1]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17787-40-5 | [10] |
| Molecular Formula | C₄H₂₀FNO₄ | [10] |
| Molecular Weight | 165.20 g/mol | [10] |
| Appearance | White to off-white or brown solid | [10] |
| Melting Point | 39-42 °C | [10] |
| Flash Point | >113 °C (>235.4 °F) | [10] |
| Decomposition Temp. | Anhydrous form starts to decompose around 160-170 °C. | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference(s) |
| Water | Soluble | Highly soluble due to hydration. | [8][9][11] |
| Methanol | Slightly Soluble | [11] | |
| DMSO | 2 mg/mL | Requires sonication, warming, and heating to 60°C. Hygroscopic DMSO significantly impacts solubility. | [8] |
| DMF | Soluble | Anhydrous TMAF forms intimate ion pairs in DMF. | [6] |
| Acetonitrile | Soluble | TMAF is extremely basic and can slowly react with acetonitrile. | [14] |
Experimental Protocols
Protocol for the Preparation of Anhydrous Tetramethylammonium Fluoride (TMAF)
This protocol is adapted from a procedure for the large-scale drying of commercially available TMAF·4H₂O for use in SNAr fluorination reactions.[3][4]
Objective: To prepare anhydrous TMAF from TMAF·4H₂O for moisture-sensitive reactions.
Materials:
-
This compound (TMAF·4H₂O)
-
Isopropyl alcohol (IPA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Initial Setup: Equip a round-bottom flask with a magnetic stir bar and a distillation apparatus. Ensure all glassware is thoroughly dried.
-
Azeotropic Distillation with IPA:
-
Charge the flask with TMAF·4H₂O and isopropyl alcohol.
-
Heat the mixture to reflux under a gentle stream of inert gas.
-
Distill off the IPA-water azeotrope. Continue the distillation until no more water is observed in the distillate.
-
-
Solvent Exchange to DMF:
-
Cool the reaction mixture.
-
Add anhydrous DMF to the flask.
-
Heat the mixture and distill off the remaining isopropyl alcohol. The higher boiling point of DMF allows for the efficient removal of IPA.
-
-
Final Anhydrous Solution:
-
Once all the IPA has been removed, the remaining solution is anhydrous TMAF in DMF, which can be used directly for subsequent reactions.
-
The water content can be verified by Karl Fischer titration to be <0.2 wt%.[4]
-
Experimental Workflow for Preparing Anhydrous TMAF
Caption: Workflow for the preparation of anhydrous TMAF.
Logical Relationships
Impact of Hydration on TMAF Reactivity in SNAr Reactions
The reactivity of the fluoride anion is critically dependent on its solvation state. In its hydrated form, the fluoride ion is heavily solvated by water molecules through strong hydrogen bonds. This solvation shell effectively "cages" the fluoride ion, significantly reducing its nucleophilicity and rendering it a poor nucleophile for SNAr reactions. The removal of water to form anhydrous TMAF "unveils" the "naked" fluoride ion, which is a much stronger nucleophile and can readily participate in nucleophilic attack on an electron-deficient aromatic ring.
Logical Diagram: Hydration State and Reactivity
Caption: Relationship between TMAF hydration state and its reactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CAS 17787-40-5: this compound [cymitquimica.com]
- 10. innospk.com [innospk.com]
- 11. This compound CAS#: 17787-40-5 [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. sacheminc.com [sacheminc.com]
- 14. Tetramethylammonium fluoride - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing TMAF-Mediated Fluorination Reactions
Welcome to the technical support center for Tetramethylammonium Fluoride (TMAF)-mediated fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is TMAF, and why is it used in nucleophilic fluorination?
A1: Tetramethylammonium fluoride (TMAF) is a quaternary ammonium salt that serves as a source of fluoride ions for nucleophilic fluorination reactions. It is particularly effective in nucleophilic aromatic substitution (SNAr) reactions to form carbon-fluorine bonds.[1][2] TMAF is favored for several reasons:
-
High Reactivity: Anhydrous TMAF provides a highly reactive, "naked" fluoride anion in solution, which enhances its nucleophilicity.[1]
-
Good Solubility: Compared to inorganic fluoride sources like KF and CsF, TMAF has better solubility in organic solvents commonly used for fluorination.[1]
-
Stability: TMAF is more thermally stable than other tetraalkylammonium fluoride reagents, such as tetrabutylammonium fluoride (TBAF), as it cannot undergo Hofmann elimination due to the absence of β-protons.[3]
-
Cost-Effectiveness: Fluorination with TMAF can be more cost-effective than using other reagents like CsF, especially when comparing reaction conditions and yields.[4]
Q2: What is the difference between anhydrous TMAF and TMAF tetrahydrate?
A2: The primary difference is the presence of water molecules.
-
TMAF tetrahydrate (TMAF·4H₂O) is the hydrated, crystalline form of the salt. It is more stable and easier to handle than the anhydrous form.[2] However, the presence of water significantly reduces the nucleophilicity of the fluoride ion through strong hydrogen bonding, often leading to no reaction.[3][5]
-
Anhydrous TMAF has had the water molecules removed. This form is highly reactive and essential for successful SNAr fluorination reactions.[3][6][7]
Q3: How can I prepare anhydrous TMAF?
A3: Anhydrous TMAF can be prepared from TMAF tetrahydrate by rigorous drying. A common lab-scale and large-scale method involves azeotropic distillation.[1][3] For instance, a procedure involves distilling with isopropyl alcohol (IPA) followed by a solvent swap to dimethylformamide (DMF) at elevated temperatures to remove residual water and IPA.[3][6][7]
Q4: What are the best solvents for TMAF-mediated fluorination?
A4: Polar aprotic solvents are typically used. The most common are:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
The choice of solvent can be critical. While both are effective, DMSO is generally more stable at higher temperatures in the presence of a strong base like TMAF.[1] Caution is advised as DMF can decompose violently at elevated temperatures in the presence of highly basic reagents.[1] Reactions are typically run at temperatures between 80-100°C.[1]
Q5: What are common leaving groups for TMAF-mediated SNAr reactions?
A5: A variety of leaving groups can be displaced by fluoride using TMAF. The reactivity generally follows the order: -NO₂ > -Br > -Cl.[4] Aryl triflates (-OTf) can also be used.[4]
Troubleshooting Guide
This guide addresses common problems encountered during TMAF-mediated fluorination reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Presence of Water: Trace amounts of water will hydrate the fluoride ion, drastically reducing its nucleophilicity. | Ensure rigorously anhydrous conditions. Dry TMAF tetrahydrate before use. Use anhydrous solvents and dry glassware.[3][5] |
| Insufficient Reagent Activity: The TMAF may not be sufficiently anhydrous. | Re-dry the TMAF or use a fresh, properly prepared batch of anhydrous TMAF. | |
| Poor Leaving Group: The leaving group on the aromatic ring is not sufficiently activated for nucleophilic attack. | Consider using a substrate with a better leaving group (e.g., -NO₂ instead of -Cl).[4] | |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | Carefully increase the reaction temperature, keeping in mind the stability limits of the solvent.[1][5] | |
| Formation of Side Products | Solvent Decomposition: At high temperatures, DMSO or DMF can react with the basic TMAF. | Run the reaction at the lowest effective temperature. Consider using DMSO as it is generally more stable than DMF at higher temperatures.[1] |
| Formation of Ether Impurities: If using an alcohol like isopropanol for azeotropic drying, residual alcohol can react with the substrate. | Ensure complete removal of the drying solvent (e.g., IPA) by distillation and solvent exchange to DMF.[3] | |
| Poor Reaction Selectivity | Multiple Reactive Sites: The substrate may have multiple sites susceptible to nucleophilic attack. | Modify the substrate to protect other reactive sites if possible. Optimization of reaction conditions (e.g., lower temperature) may improve selectivity.[5] |
Experimental Protocols
Protocol 1: Preparation of Anhydrous TMAF from TMAF Tetrahydrate
This protocol is based on procedures described for large-scale synthesis.[3][6][7]
Materials:
-
Tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O)
-
Isopropyl alcohol (IPA), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Reaction vessel equipped with a distillation apparatus and a magnetic stirrer, under an inert atmosphere (e.g., Nitrogen or Argon).
Procedure:
-
To the reaction vessel, add TMAF·4H₂O.
-
Add anhydrous isopropyl alcohol.
-
Heat the mixture to reflux and distill off the IPA-water azeotrope.
-
Once the water has been removed, switch to a solvent exchange by adding anhydrous DMF and distilling off the remaining IPA.
-
The resulting solution of anhydrous TMAF in DMF is ready for use in the fluorination reaction. The water content should be confirmed to be <0.2 wt%.[3][6][7]
Protocol 2: General Procedure for SNAr Fluorination
This is a general protocol and should be optimized for specific substrates.
Materials:
-
Anhydrous TMAF solution in DMF (prepared as in Protocol 1)
-
Aryl halide or nitroarene substrate
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Reaction vessel under an inert atmosphere.
Procedure:
-
Dissolve the aryl halide or nitroarene substrate in the anhydrous solvent in the reaction vessel.
-
Add the anhydrous TMAF solution (typically 1.5 - 2.0 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Visualizations
General Workflow for TMAF-Mediated SNAr Fluorination
Caption: General experimental workflow for TMAF-mediated SNAr fluorination.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Tetramethylammonium Fluoride Tetrahydrate (TMAF·4H₂O)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetramethylammonium Fluoride Tetrahydrate (TMAF·4H₂O). The following information addresses common issues related to the impact of water content on its reactivity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is TMAF tetrahydrate and why is the water content significant?
This compound (TMAF·4H₂O) is a quaternary ammonium salt that serves as a source of fluoride ions and a weak base in organic synthesis.[1][2][3][4] It exists as a white crystalline solid and is highly soluble in water.[1] The "tetrahydrate" designation indicates that each formula unit of TMAF is associated with four water molecules.[1] This water of hydration plays a critical role in the compound's stability and reactivity. The degree of hydration directly influences the "nakedness" of the fluoride anion; higher water content leads to stronger solvation of the fluoride ion through hydrogen bonding, which can attenuate its nucleophilicity and overall reactivity.[5]
Q2: How does water content affect the reactivity of TMAF in fluorination reactions?
The presence of water significantly reduces the reactivity of TMAF in many applications, particularly in nucleophilic aromatic substitution (SNAr) reactions for the synthesis of fluoroaromatics.[6][7] For these reactions to proceed efficiently, an anhydrous form of TMAF is often essential.[6][7] Using TMAF·4H₂O directly without a drying procedure can result in poor or no conversion of the starting material.[8] The reactivity of TMAF can be intentionally modulated by adjusting its hydration state or the proportion of polar protic solvents.[5]
Q3: My fluorination reaction is not working or giving low yields. Could water in the TMAF be the issue?
Yes, residual water is a very common reason for the failure or low yield of fluorination reactions using TMAF. As detailed in the table below, the water content has a direct and significant impact on the conversion of starting materials in SNAr fluorination.
Troubleshooting Guide
Problem: Poor or no conversion in an SNAr fluorination reaction using TMAF·4H₂O.
-
Possible Cause: High water content in the reaction mixture originating from the TMAF·4H₂O.
-
Solution: Implement a rigorous drying procedure for the TMAF·4H₂O prior to the reaction. Azeotropic distillation is a common and effective method.[5][6][7]
Problem: Formation of unexpected byproducts, such as ethers.
-
Possible Cause: If using an alcohol like isopropanol (IPA) for azeotropic drying, residual alcohol can react with the substrate to form ether impurities.[8]
-
Solution: After the initial azeotropic distillation with an alcohol, perform a solvent exchange with a high-boiling aprotic solvent like dimethylformamide (DMF) and ensure the residual alcohol content is minimized, for instance, to below 60 ppm.[6][7][8]
Experimental Protocols
Protocol 1: Drying of TMAF·4H₂O for SNAr Fluorination
This protocol is based on a procedure developed for large-scale synthesis and is effective for generating anhydrous TMAF.[6][7][8]
Materials:
-
This compound (TMAF·4H₂O)
-
Isopropyl alcohol (IPA)
-
Dimethylformamide (DMF)
-
Reaction vessel equipped with a distillation apparatus
Procedure:
-
Charge the reaction vessel with TMAF·4H₂O.
-
Add isopropyl alcohol.
-
Heat the mixture to distill off the water-IPA azeotrope.
-
Once the water content is significantly reduced, distill off the remaining IPA.
-
Add DMF to the vessel and distill to remove any residual IPA. This step is crucial to prevent the formation of ether byproducts.
-
The resulting solution of anhydrous TMAF in DMF is ready for use in the SNAr reaction. The final water content should be below 0.2 wt%.[6][7]
Data Presentation
Table 1: Effect of Drying Method and Water Content on SNAr Fluorination of a Chlorothiazole
| Entry | Drying Solvent/Method | Water Content (wt %) | Conversion (%) | Product Area (%) | Isolated Yield (%) |
| 1 | None (TMAF·4H₂O as is) | High | 0 | 0 | - |
| 2 | Toluene (Azeotropic Distillation) | High | Low | 9 | - |
| 3 | Isopropyl Alcohol (Azeotropic Distillation) | Low | High | - | - |
| 4 | IPA followed by isolation and re-dissolving in DMF | 7.8 | - | - | - |
| 5 | IPA followed by distillation with DMF | 0.16 | 99.1 | 79 | 40.0 |
Data adapted from Organic Process Research & Development 2021, 25, 5, 1216–1221.[8]
Visualizations
Caption: Relationship between water content and TMAF reactivity.
Caption: Workflow for preparing anhydrous TMAF for SₙAr reactions.
References
- 1. CAS 17787-40-5: this compound [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tetramethylammonium fluoride (tetrahydrate) by MedChem Express, Cat. No. HY-W095635-25G | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sta.wuxiapptec.com [sta.wuxiapptec.com]
drying methods for Tetramethylammonium fluoride tetrahydrate for anhydrous reactions
Welcome to the Technical Support Center for the preparation and use of anhydrous Tetramethylammonium Fluoride (TMAF). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the drying of Tetramethylammonium Fluoride Tetrahydrate (TMAF·4H₂O) for use in anhydrous reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use anhydrous Tetramethylammonium Fluoride (TMAF) in my reaction?
A1: The presence of water can significantly hinder or completely prevent many sensitive organic reactions, particularly nucleophilic substitutions like SNAr fluorinations. Water can act as a competing nucleophile, hydrolyze starting materials or products, and deactivate the "naked" fluoride ion, which is a strong base. For instance, using TMAF·4H₂O directly in an SNAr reaction can result in no product formation.[1]
Q2: What is the maximum temperature to which I can heat anhydrous TMAF?
A2: Anhydrous TMAF begins to slowly decompose at temperatures around 160-170 °C, yielding trimethylamine and fluoromethane.[2] It is advisable to stay well below this temperature during drying and reactions to avoid the formation of impurities and hazardous byproducts.
Q3: How can I determine the water content of my "anhydrous" TMAF?
A3: The most accurate and widely used method for determining trace amounts of water in organic solids and solutions is Karl Fischer titration.[3][4] This technique is highly specific to water and can provide results in parts per million (ppm).
Q4: My anhydrous TMAF is not performing as expected in my reaction. What could be the issue?
A4: There are several potential reasons for poor reactivity. The most common is residual moisture. Ensure your drying procedure was followed meticulously and that the anhydrous TMAF was handled and stored under strictly anhydrous conditions (e.g., in a glovebox). Other possibilities include decomposition during drying (if overheated), or incompatibility with your solvent or substrate.
Q5: What are the best practices for storing anhydrous TMAF?
A5: Anhydrous TMAF is highly hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[5] A glovebox is the ideal environment for storage and handling.
Q6: What are the primary hazards associated with drying and handling anhydrous TMAF?
A6: The primary hazards include the hygroscopic nature of the material, requiring handling under inert conditions to maintain its anhydrous state. Thermal decomposition above 160 °C can release toxic and flammable gases.[2][6] Upon thermal decomposition, hazardous byproducts such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride gas can be generated.[6][7][8] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no reaction yield in an anhydrous reaction. | Residual water in the TMAF. | Re-dry the TMAF using one of the recommended protocols. Verify water content using Karl Fischer titration. Ensure all glassware is flame-dried and the reaction is set up under an inert atmosphere. |
| Decomposition of TMAF during drying. | If the TMAF appears discolored (yellow or brown) or has an amine-like odor, it may have decomposed. Prepare a fresh batch, ensuring the drying temperature does not exceed 150 °C. | |
| Incompatible solvent. | Ensure the solvent is anhydrous and compatible with strong bases. Aprotic polar solvents like DMF and DMSO are commonly used, but be aware that TMAF can deprotonate DMSO at elevated temperatures (around 90-100 °C).[2] | |
| TMAF solidifies or becomes difficult to handle. | Absorption of atmospheric moisture. | Anhydrous TMAF is very hygroscopic. Handle the material exclusively in a glovebox or under a stream of inert gas. |
| Inconsistent results between batches of anhydrous TMAF. | Variation in residual water content. | Standardize your drying protocol and consistently verify the water content of each batch using Karl Fischer titration. |
| Reaction mixture turns dark upon addition of anhydrous TMAF. | Reaction with the substrate or solvent. | This could indicate a side reaction. Consider lowering the reaction temperature or choosing a more inert solvent. For sensitive substrates, milder reaction conditions may be necessary. |
Comparison of Drying Methods
| Method | Typical Residual Water Content | Advantages | Disadvantages | Scale |
| Azeotropic Distillation with Isopropanol (IPA) then DMF | < 0.2 wt%[9][10] | Highly effective for large quantities. Can be performed in-situ prior to reaction. | Requires solvent removal and exchange. Potential for residual solvent. | Lab to production scale. |
| Heating Under Vacuum | Variable, depends on conditions. | Simpler setup than distillation. Good for smaller scales. | Risk of thermal decomposition if not carefully controlled. May not be as effective for removing tightly bound water. | Lab scale. |
| Solvent-Mediated Precipitation | Not widely reported, likely higher than distillation. | Can be a relatively quick method. | May result in solvent inclusion in the precipitated solid. Requires careful selection of solvents. | Lab scale. |
Experimental Protocols
Protocol 1: Azeotropic Distillation with Isopropanol and DMF
This method is highly effective for preparing anhydrous TMAF on both laboratory and larger scales.
-
Initial Setup: In a round-bottom flask equipped with a distillation head and a receiving flask, add this compound (TMAF·4H₂O).
-
Isopropanol Azeotrope: Add anhydrous isopropanol (IPA) to the flask. Heat the mixture to reflux and distill off the IPA-water azeotrope. Continue the distillation until all the water has been removed.
-
Solvent Exchange: Cool the mixture and add anhydrous dimethylformamide (DMF).
-
Final Distillation: Distill off the remaining isopropanol. The final solution of anhydrous TMAF in DMF is now ready for use. A residual IPA content of <60 ppm and a water content of <0.2 wt% can be achieved with this method.[9][10]
Protocol 2: Heating Under Dynamic Vacuum
This method is suitable for smaller-scale preparations but requires careful temperature control to prevent decomposition.
-
Sample Preparation: Place the TMAF·4H₂O in a suitable flask (e.g., a Schlenk flask).
-
Vacuum Application: Connect the flask to a high-vacuum line (<0.1 mmHg).
-
Gradual Heating: Gradually heat the flask in an oil bath. It is recommended to hold the temperature at around 70 °C for several hours to remove the bulk of the water.
-
Final Drying: Slowly increase the temperature to 130-140 °C and maintain for 12-16 hours. Caution: Do not exceed 150 °C to minimize the risk of thermal decomposition.[2]
-
Cooling and Storage: Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas. Store the anhydrous TMAF in a glovebox.
Protocol 3: Karl Fischer Titration for Water Content Determination
This is a general procedure and should be adapted to your specific Karl Fischer titrator.
-
Titrator Preparation: Prepare the Karl Fischer titrator with a suitable anhydrous solvent (e.g., a mixture of methanol and formamide for good solubility of fluoride salts).[11][12] Titrate the solvent to a dry endpoint.
-
Sample Preparation: In a glovebox, accurately weigh a sample of the anhydrous TMAF.
-
Titration: Quickly transfer the sample to the titration vessel, ensuring minimal exposure to the atmosphere. Start the titration.
-
Calculation: The instrument will determine the amount of water in the sample, typically reported in ppm or weight percent.
Experimental Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. metrohm.com [metrohm.com]
- 4. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. EP0457966A1 - Anhydrous, chloride-and bifluoride-free tetramethylammonium fluoride - Google Patents [patents.google.com]
- 10. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 11. scribd.com [scribd.com]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Reaction Temperature for Quaternary Ammonium Fluoride Hydrates (e.g., TMAF Tetrahydrate)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the use of tetramethylammonium fluoride (TMAF) tetrahydrate and similar quaternary ammonium fluoride reagents.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of TMAF tetrahydrate in a reaction, and how does temperature affect it?
A1: TMAF tetrahydrate serves as a source of fluoride ions (F⁻) and can act as a base. Its primary functions include acting as a nucleophilic fluorinating agent, a desilylating agent (cleaving silicon-oxygen or silicon-carbon bonds), and a non-nucleophilic base in elimination reactions. Temperature is a critical parameter that influences the rate and outcome of these reactions.
-
Low Temperatures (-20°C to 0°C): Often favored for reactions requiring high selectivity and to minimize side reactions. At these temperatures, the fluoride ion is less aggressive, which can be advantageous in preventing the decomposition of sensitive functional groups.
-
Room Temperature (20°C to 25°C): A common starting point for many reactions, balancing reaction rate and selectivity.
-
Elevated Temperatures (30°C to 80°C): Used to accelerate slow reactions. However, higher temperatures can lead to decreased selectivity, decomposition of the reagent or products, and an increased rate of side reactions such as elimination or hydrolysis.
Q2: My reaction is sluggish at room temperature. Can I simply increase the heat?
A2: While increasing the temperature can accelerate the reaction, it should be done cautiously. Higher temperatures can lead to undesirable side reactions or decomposition of your starting material, reagent, or product. Before increasing the temperature, consider a systematic approach to optimization. It is recommended to perform small-scale experiments at incrementally higher temperatures (e.g., 10°C increments) and analyze the reaction mixture at each step to monitor for product formation and the appearance of impurities.
Q3: I am observing significant byproduct formation. Could the reaction temperature be the cause?
A3: Yes, incorrect reaction temperature is a common cause of byproduct formation. For instance, in desilylation reactions, if the temperature is too high, the fluoride ion can act as a base, promoting elimination reactions, especially with secondary and tertiary alkyl halides. If you are observing byproducts consistent with elimination or decomposition, consider running the reaction at a lower temperature.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature is too low, resulting in a slow reaction rate. | 1. Gradually increase the reaction temperature in 5-10°C increments. 2. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS). 3. Consider extending the reaction time at the current temperature before increasing it. |
| Formation of Multiple Products/Byproducts | Reaction temperature is too high, leading to side reactions (e.g., elimination, decomposition). | 1. Lower the reaction temperature. Consider running the reaction at 0°C or even lower. 2. Ensure slow, controlled addition of the TMAF tetrahydrate solution to manage any exotherm. 3. Verify the purity of your starting materials and solvent. |
| Reagent or Product Decomposition | The reaction temperature exceeds the thermal stability of one or more components in the reaction mixture. | 1. Attempt the reaction at a significantly lower temperature. 2. Search for literature on the thermal stability of your specific substrates and products. 3. If possible, use a more thermally stable fluoride source if high temperatures are required. |
| Inconsistent Results Between Batches | Poor temperature control or localized heating. | 1. Use a reliable temperature-controlled reaction setup (e.g., oil bath, cryostat). 2. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. 3. Calibrate your temperature probes regularly. |
Experimental Protocols
Protocol 1: Determining Optimal Reaction Temperature for a Desilylation Reaction
This protocol outlines a general procedure for optimizing the reaction temperature for the cleavage of a silyl ether using TMAF tetrahydrate.
-
Setup: In parallel, set up three identical small-scale reactions in round-bottom flasks equipped with stir bars and nitrogen inlets.
-
Reagents:
-
Silyl-protected substrate (1 equivalent)
-
TMAF tetrahydrate (1.1 equivalents)
-
Anhydrous THF (to make a 0.1 M solution of the substrate)
-
-
Temperature Control:
-
Reaction A: Place in an ice bath at 0°C.
-
Reaction B: Place in a water bath at 25°C (room temperature).
-
Reaction C: Place in a pre-heated oil bath at 40°C.
-
-
Procedure: a. Dissolve the silyl-protected substrate in anhydrous THF in each flask. b. Dissolve the TMAF tetrahydrate in a minimal amount of THF and add it dropwise to each reaction flask over 5 minutes. c. Stir the reactions at their respective temperatures.
-
Monitoring: a. After 30 minutes, and then at 1-hour intervals, take a small aliquot from each reaction. b. Quench the aliquot with a saturated aqueous solution of NH₄Cl. c. Extract the organic components with ethyl acetate. d. Analyze the organic layer by TLC or LC-MS to determine the extent of product formation and the presence of any byproducts.
-
Analysis: Compare the results from the three reactions to determine which temperature provides the best balance of reaction rate and purity. Further optimization can be performed by testing temperatures around the most promising initial result.
Visualizations
Caption: Workflow for systematic temperature optimization.
Caption: Troubleshooting logic for temperature-related issues.
Technical Support Center: Overcoming Solubility Issues of TMAF Tetrahydrate in Non-Polar Solvents
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of Tetramethylammonium Fluoride (TMAF) tetrahydrate in non-polar solvents during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why does TMAF tetrahydrate exhibit poor solubility in non-polar solvents?
TMAF tetrahydrate is a quaternary ammonium salt, which is ionic in nature. It consists of a positively charged tetramethylammonium cation and a negatively charged fluoride anion, surrounded by four water molecules of hydration. This structure makes the compound highly polar. According to the principle of "like dissolves like," polar substances tend to dissolve in polar solvents, while non-polar substances dissolve in non-polar solvents.[1][2][3] Non-polar solvents, such as toluene, hexane, and diethyl ether, lack the ability to effectively solvate the charged ions of TMAF and the associated water molecules, leading to negligible solubility.[4]
Q2: What are the primary strategies to overcome the solubility limitations of TMAF tetrahydrate in non-polar media?
There are three main approaches to address this issue:
-
Preparation of Anhydrous TMAF: The water of hydration significantly contributes to the polarity of TMAF tetrahydrate. Preparing anhydrous TMAF can improve its solubility in some organic solvents.[4][5] However, anhydrous TMAF is highly hygroscopic and requires careful handling.
-
Phase-Transfer Catalysis (PTC): This technique involves the use of a phase-transfer catalyst to transport the fluoride anion from the solid or aqueous phase into the non-polar organic phase where the reaction occurs.[6][7]
-
Co-solvent Systems: The addition of a small amount of a polar aprotic co-solvent, such as DMSO or DMF, can increase the overall polarity of the solvent mixture and help to dissolve the TMAF tetrahydrate.
Q3: Is it necessary to use anhydrous TMAF for reactions in non-polar solvents?
For many reactions, particularly those sensitive to water, using the anhydrous form of TMAF is essential for good conversion. The presence of water from the tetrahydrate can lead to side reactions or prevent the desired reaction from occurring altogether.[5] However, for some applications, a phase-transfer catalyst can be effective even with the tetrahydrate form.
Troubleshooting Guides
Issue 1: Low or no reaction conversion when using TMAF tetrahydrate in a non-polar solvent.
Possible Cause: Insufficient concentration of soluble, reactive fluoride ions in the organic phase.
| Troubleshooting Step | Detailed Action | Expected Outcome |
| 1. Prepare Anhydrous TMAF | Follow a rigorous drying procedure, such as azeotropic distillation with a suitable solvent (e.g., isopropanol followed by a solvent exchange to your reaction solvent), to remove the water of hydration.[5] | Increased concentration of TMAF in the organic phase, leading to a higher reaction rate. |
| 2. Implement Phase-Transfer Catalysis | Add a suitable phase-transfer catalyst (PTC) to the reaction mixture. Common PTCs for this purpose include quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers. | The PTC will shuttle the fluoride ions into the non-polar solvent, making them available for reaction with the substrate. |
| 3. Utilize a Co-solvent | Introduce a small volume percentage of a polar aprotic co-solvent (e.g., DMSO, DMF) to the non-polar solvent. | The co-solvent will help to dissolve the TMAF tetrahydrate, creating a homogeneous or more reactive reaction mixture. |
| 4. Increase Reaction Temperature | Gently heat the reaction mixture. | Increased temperature can enhance the solubility of TMAF tetrahydrate and the rate of the desired reaction. |
Issue 2: Formation of a thick, unmanageable slurry or emulsion.
Possible Cause: High concentration of insoluble solids or stabilization of the interface by the phase-transfer catalyst.
| Troubleshooting Step | Detailed Action | Expected Outcome |
| 1. Adjust Agitation Speed | Moderate the stirring speed. Overly vigorous agitation can sometimes promote the formation of stable emulsions, especially in the presence of a phase-transfer catalyst.[8] | A more manageable suspension or a clearer phase separation. |
| 2. Modify Solvent Volume | Increase the volume of the non-polar solvent. | A more dilute reaction mixture that is easier to stir and handle. |
| 3. Alter the Order of Addition | Try adding the TMAF tetrahydrate or the phase-transfer catalyst in portions to the reaction mixture. | A more controlled dissolution or suspension process, preventing the formation of a dense precipitate. |
Experimental Protocols
Protocol 1: Preparation of Anhydrous TMAF for SNAr Fluorination (Adapted from a large-scale synthesis)[5]
This protocol describes the drying of TMAF tetrahydrate for use in a nucleophilic aromatic substitution (SNAr) reaction.
Materials:
-
TMAF tetrahydrate
-
Isopropanol (IPA)
-
Dimethylformamide (DMF) or another suitable non-polar solvent for the reaction
-
Substrate (e.g., a chlorothiazole)
-
Reaction vessel with a distillation setup and Dean-Stark trap (or similar)
Procedure:
-
Charge the reaction vessel with TMAF tetrahydrate and isopropanol.
-
Heat the mixture to reflux and collect the water/isopropanol azeotrope.
-
Once the water is removed, distill off the remaining isopropanol.
-
Add the final reaction solvent (e.g., DMF or toluene) and distill off any residual isopropanol.
-
Cool the resulting anhydrous TMAF solution/slurry to the desired reaction temperature.
-
Add the substrate and proceed with the reaction.
Note: The original procedure involved a solvent exchange to DMF. For a reaction in a non-polar solvent, a final solvent exchange to that solvent would be necessary. Be aware that residual isopropanol can lead to side products.[5]
Data Presentation
Table 1: Qualitative Solubility of TMAF in Various Solvents [4]
| Solvent | Solvent Type | Solubility of Anhydrous TMAF |
| Hexane | Non-polar | Negligible |
| Benzene | Non-polar | Negligible |
| Toluene | Non-polar | Negligible |
| Diethyl ether | Slightly polar aprotic | Negligible |
| Tetrahydrofuran (THF) | Slightly polar aprotic | Negligible |
| Ethyl acetate | Slightly polar aprotic | Negligible |
| Dimethylformamide (DMF) | Polar aprotic | Soluble |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | Soluble |
| Water | Polar protic | Highly Soluble |
| Methanol | Polar protic | Highly Soluble |
Table 2: Illustrative Solubility Data for TMAF Tetrahydrate
| Solvent | Additive | Approximate Solubility | Reference |
| Water | None | 50 mg/mL | [9] |
| DMSO | None | 2 mg/mL (with heating) | [9] |
Visualizations
Caption: Decision workflow for selecting a strategy to solubilize TMAF tetrahydrate.
Caption: Simplified signaling pathway for TMAF fluorination via phase-transfer catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 6. nbinno.com [nbinno.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Handling and Use of Tetramethylammonium Fluoride Tetrahydrate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of tetramethylammonium fluoride (TMAF) tetrahydrate to prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of Tetramethylammonium fluoride (TMAF) tetrahydrate and its anhydrous form?
A1: The thermal stability of TMAF is highly dependent on its hydration state. The anhydrous form of TMAF is thermally stable up to around 160-170°C, at which point it begins to slowly decompose into trimethylamine and fluoromethane[1]. In contrast, TMAF tetrahydrate has a much lower melting point of 39-42°C[2]. Thermogravimetric analysis (TGA) of the tetrahydrate form shows an immediate weight loss upon heating, with a notable inflection point at 183°C, leading to complete decomposition[3]. Therefore, reaction temperatures should be carefully controlled, especially when using the hydrated form.
Q2: How does water content affect the stability and reactivity of TMAF?
A2: Water content is a critical factor in both the stability and reactivity of TMAF. TMAF tetrahydrate is more stable and easier to handle than its anhydrous counterpart[4]. However, the presence of water can significantly reduce the reactivity of the fluoride anion in many organic reactions, such as nucleophilic aromatic substitution (SNAr), by solvating the "naked" fluoride ion[1]. For reactions requiring high fluoride nucleophilicity, the use of anhydrous TMAF is often necessary[5][6]. The complete removal of water can be challenging, and improper drying at elevated temperatures can lead to decomposition[1].
Q3: What are the best practices for storing TMAF tetrahydrate?
A3: TMAF tetrahydrate is hygroscopic and should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption[2][7]. The product is chemically stable under standard ambient room temperature conditions.
Q4: Which solvents are recommended for reactions involving TMAF, and are there any to avoid?
A4: The choice of solvent is crucial for maintaining the stability of TMAF and achieving the desired reactivity.
-
Recommended Solvents: Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are commonly used for reactions involving TMAF, as they can solubilize the reagent while promoting the reactivity of the fluoride anion[8].
-
Solvents to Use with Caution: While DMF and DMSO are common, TMAF can react with them at elevated temperatures. TMAF can start to react with DMSO at temperatures around 100°C and can deprotonate N,N-dimethylacetamide (DMA)[1][8]. Reactions in DMF or DMSO at temperatures between 80-100°C should be conducted with caution due to the potential for violent decomposition of the solvent in the presence of a strong base like TMAF[1][8].
-
Solvents to Avoid: Chlorinated solvents like dichloromethane and chloroform should be avoided as TMAF can undergo a chlorine-fluorine exchange with them at room temperature[1]. Protic solvents, such as alcohols, can solvate the fluoride ion through hydrogen bonding, which significantly reduces its nucleophilicity and may not be suitable for reactions requiring a "naked" fluoride source[1].
Q5: How does the basicity of TMAF influence its stability and reaction outcomes?
A5: The fluoride anion in TMAF is a strong base[9]. This basicity can lead to deprotonation of acidic protons in the reaction mixture, including some solvents, which can result in unwanted side reactions and decomposition of the reagent or starting materials. The high basicity of TMAF is also a key factor in its reactivity in certain applications where it is used as a base[1][4].
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
| Possible Cause | Troubleshooting Step |
| Presence of water deactivating the fluoride anion. | For moisture-sensitive reactions, ensure the use of anhydrous TMAF. If starting with TMAF tetrahydrate, it must be rigorously dried. A common lab-scale procedure involves azeotropic distillation with isopropanol followed by DMF at elevated temperatures[1][5]. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Inappropriate solvent choice. | The solvent may be solvating the fluoride ion too strongly, reducing its nucleophilicity. If using a protic solvent, consider switching to a polar aprotic solvent like DMF or DMSO[1]. The choice of solvent can significantly impact the "nakedness" and therefore the reactivity of the fluoride anion[1]. |
| Reaction temperature is too low. | While high temperatures can cause decomposition, some reactions require a certain activation energy. Gradually increase the reaction temperature while monitoring for any signs of decomposition (e.g., color change, gas evolution). |
| Decomposition of TMAF before or during the reaction. | Verify the integrity of the TMAF reagent. If it has been improperly stored or handled, it may have already decomposed. Use fresh reagent from a properly sealed container. |
Issue 2: Formation of Unwanted Side Products
| Possible Cause | Troubleshooting Step |
| Decomposition of TMAF. | The decomposition products of TMAF (trimethylamine and fluoromethane)[1] or byproducts from its reaction with the solvent could be reacting with your starting materials or intermediates. Lower the reaction temperature to minimize decomposition. |
| Reaction with the solvent. | TMAF can react with certain solvents at elevated temperatures (e.g., DMSO, DMA, chlorinated solvents)[1][8]. If side products corresponding to solvent reaction are observed, consider using a more inert solvent or lowering the reaction temperature. |
| Basicity of TMAF causing side reactions. | The high basicity of the fluoride anion can lead to deprotonation and subsequent undesired reactions. If your substrate has acidic protons, consider using a less basic fluoride source or protecting the acidic functional groups. |
Data Summary
Physical and Thermal Properties of Tetramethylammonium Fluoride
| Property | Tetramethylammonium Fluoride Tetrahydrate | Anhydrous Tetramethylammonium Fluoride |
| CAS Number | 17787-40-5[2][7] | 373-68-2[3] |
| Molecular Formula | C₄H₂₀FNO₄[2] | C₄H₁₂FN[9] |
| Molecular Weight | 165.2 g/mol [2] | 93.145 g/mol [9] |
| Appearance | White crystalline solid[1] | White solid[9] |
| Melting Point | 39-42 °C[2] | ~170 °C (decomposes)[2][10] |
| Thermal Decomposition | Immediate weight loss on heating; inflection point at 183°C[3] | Slow decomposition begins around 160-170°C[1] |
Experimental Protocols
Protocol: General Procedure for SNAr Fluorination using Anhydrous TMAF
This protocol provides a general guideline for a nucleophilic aromatic substitution (SNAr) reaction. Specific conditions may need to be optimized for different substrates.
1. Preparation of Anhydrous TMAF (if starting from tetrahydrate):
- Caution: This procedure should be carried out by trained personnel in a well-ventilated fume hood.
- To a round-bottom flask equipped with a distillation apparatus, add TMAF tetrahydrate.
- Add isopropyl alcohol and perform an azeotropic distillation to remove the bulk of the water.
- Add DMF and continue the distillation at an elevated temperature to remove the remaining water and isopropyl alcohol[1][5].
- The resulting solution of anhydrous TMAF in DMF can be used directly or the TMAF can be isolated.
2. SNAr Reaction Setup:
- In a dry, inert atmosphere glovebox or using Schlenk techniques, add the anhydrous TMAF to a dry reaction vessel equipped with a magnetic stir bar.
- Add the aryl halide or nitroarene substrate to the vessel.
- Add anhydrous DMF via a dry syringe.
- Seal the reaction vessel and remove it from the glovebox.
3. Reaction Execution:
- Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C)[6].
- Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or ¹⁹F NMR).
4. Work-up and Purification:
- Upon completion, cool the reaction to room temperature.
- Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the organic layer with water to remove residual TMAF and DMF.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by an appropriate method (e.g., column chromatography, crystallization, or distillation).
Visualizations
Caption: Decomposition and interaction pathways of TMAF tetrahydrate.
Caption: Decision workflow for reaction setup with TMAF.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. sacheminc.com [sacheminc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Tetramethylammonium fluoride - Wikipedia [en.wikipedia.org]
- 10. テトラメチルアンモニウム フルオリド 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: SNAr Reactions with Tetramethylammonium Fluoride (TMAF)
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions utilizing tetramethylammonium fluoride (TMAF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates and to offer practical advice for reaction optimization.
Troubleshooting Guide
This section addresses specific issues encountered during SNAr experiments with TMAF in a question-and-answer format.
Question 1: My SNAr reaction with TMAF shows very low or no conversion. What is the most common cause?
Answer: The most prevalent issue is the presence of water. The fluoride anion (F⁻) is a potent nucleophile only when it is in an anhydrous state. Trace amounts of water will strongly hydrogen-bond with the fluoride ions, creating a solvation shell that dramatically reduces its nucleophilicity and ability to participate in the SNAr reaction.[1][2]
-
Primary Action: Ensure all reaction components are rigorously dry. This includes the solvent, the starting materials, and most importantly, the TMAF reagent itself.
-
Reagent Check: Commercially available TMAF often exists as a hydrate (e.g., TMAF·4H₂O). Using this form directly without a thorough drying procedure will result in reaction failure.[3]
Question 2: I am using a hydrated form of TMAF. How can I effectively dry it for my reaction?
Answer: Standard drying methods may be insufficient. For laboratory and production scales, azeotropic distillation followed by a solvent swap has proven effective. A robust method involves the following steps:
-
Suspend the hydrated TMAF (e.g., TMAF·4H₂O) in a solvent like isopropyl alcohol.
-
Distill the mixture to remove the water and the alcohol.
-
Add a high-boiling point aprotic solvent, such as dimethylformamide (DMF), and continue distillation to remove any residual alcohol.
-
The resulting solution of anhydrous TMAF in DMF can then be used for the SNAr reaction.[3]
This procedure is critical for achieving an anhydrous TMAF solution with <0.2 wt % water content, which is essential for high conversion.[3]
Question 3: My reaction is sluggish even under anhydrous conditions. How can I optimize the reaction parameters?
Answer: If water has been excluded as the primary issue, consider the following optimizations:
-
Temperature: While anhydrous TMAF can facilitate fluorinations at room temperature, many substrates require higher temperatures to achieve a reasonable reaction rate.[1][4] Gradually increase the temperature (e.g., to 80-100 °C) and monitor the reaction progress via TLC or LC-MS.[1][3]
-
Solvent: Polar aprotic solvents are the standard for SNAr reactions as they effectively solvate the cation (TMA⁺) while leaving the fluoride anion highly reactive.[5] DMSO and DMF are excellent choices.[1][6] The choice of solvent can influence whether TMAF exists as a more reactive free ion or a less reactive ion pair.[6]
-
Substrate Activation: The SNAr mechanism requires that the aromatic ring be activated by at least one strong electron-withdrawing group (EWG), such as -NO₂, -CN, or -CF₃, positioned ortho or para to the leaving group.[5][7] If your substrate has poor activation, the reaction will inherently be slow.
-
Reagent Stoichiometry: Increasing the equivalents of anhydrous TMAF (e.g., from 1.0 to 1.5 equivalents) can significantly improve reaction times and drive the reaction to completion.[1]
Question 4: I'm observing multiple spots on my TLC, suggesting side products. What are the likely side reactions?
Answer: Several side reactions can occur, leading to a complex product mixture:
-
Hydrolysis: If residual water is present, it can act as a competing nucleophile, leading to the formation of undesired phenol byproducts.[1]
-
Solvent-Related Byproducts: If using an alcohol-based TMAF adduct (e.g., Me₄NF•ROH), the alcohol can compete with the fluoride nucleophile to generate aryl ether byproducts.[1] Using a bulky alcohol, such as tert-amyl alcohol, can help suppress this side reaction.[1]
-
Solvent Decomposition: At elevated temperatures (e.g., >90 °C), anhydrous TMAF can deprotonate DMSO, which may lead to the formation of benzyne intermediates or other decomposition pathways.[3]
-
Protodehalogenation: This side reaction can occur, leading to the replacement of the leaving group with a hydrogen atom.[4]
Below is a troubleshooting workflow to diagnose and resolve low conversion issues.
Caption: Troubleshooting workflow for low conversion in SNAr reactions.
Frequently Asked Questions (FAQs)
Q: Is anhydrous TMAF superior to other fluoride sources like KF or CsF? A: Yes, for many applications. Anhydrous TMAF exhibits enhanced nucleophilicity compared to alkali metal fluorides like KF and CsF.[1] This allows reactions to proceed under much milder conditions, often at room temperature, which can improve functional group tolerance and minimize side products.[1][4] In contrast, reactions with KF or CsF typically require very high temperatures (>130 °C).[1]
Q: Can I use a TMAF-alcohol adduct to avoid handling highly hygroscopic anhydrous TMAF? A: Yes, this is a practical and effective strategy. Adducts such as tetramethylammonium fluoride tert-amyl alcohol (Me₄NF•t-AmylOH) have been developed as inexpensive, bench-stable, and practical reagents for SNAr fluorination.[1][8] These adducts often do not require the rigorous drying of reagents and solvents, making the experimental setup more convenient.[1]
Q: What is the role of the tetramethylammonium (TMA⁺) cation? A: The large, non-coordinating TMA⁺ cation plays a crucial role. Unlike smaller alkali metal cations (like K⁺ or Cs⁺), it does not pair as tightly with the fluoride anion in solution. This "naked" fluoride is more exposed and, therefore, significantly more nucleophilic, leading to faster reaction rates.[2][6]
Data Summary Tables
Table 1: Effect of Fluoride Source and Water Content on SNAr Fluorination
| Entry | Fluoride Source | Water Content | Solvent | Temp (°C) | Conversion (%) | Notes |
| 1 | TMAF·4H₂O | As is | DMF | 95-100 | 0 | Demonstrates the inactivity of hydrated TMAF.[3] |
| 2 | TMAF (from TMAF·4H₂O) | Toluene azeotrope | DMF | 95-100 | 9 | Insufficient drying leads to poor conversion.[3] |
| 3 | TMAF (from TMAF·4H₂O) | Rigorously Dried¹ | DMF | 95-100 | >99 | Effective drying is critical for success.[3] |
| 4 | CsF | Anhydrous | DMSO | 150 | <5 | Shows lower reactivity even at high temperatures.[3] |
| 5 | KF | Anhydrous | DMSO | 150 | <5 | Shows lower reactivity even at high temperatures.[3] |
¹Drying performed by distillation with isopropyl alcohol followed by solvent swap to DMF.[3]
Table 2: Optimization of Reaction Conditions with Me₄NF•ROH Adducts
| Entry | Reagent | Equivalents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Me₄NF•MeOH | 1.2 | NMP | 25 | 1 | <1 |
| 2 | Me₄NF•MeOH | 1.2 | DMSO | 80 | 1 | 25 |
| 3 | Me₄NF•t-AmylOH | 1.0 | DMSO | 80 | 1 | 79 |
| 4 | Me₄NF•t-AmylOH | 1.5 | DMSO | 80 | 1 | 91 |
| 5 | Me₄NF•t-AmylOH | 1.5 | DMSO | 80 | 24 | >99 |
Key Experimental Protocols
Protocol 1: Large-Scale Drying of TMAF·4H₂O for SNAr Reaction
This protocol describes a method for preparing anhydrous TMAF from its tetrahydrate form, suitable for large-scale synthesis.[3]
-
Initial Setup: Charge a reaction vessel with TMAF·4H₂O (1.0 eq) and isopropyl alcohol (IPA).
-
Distillation: Heat the mixture to 95-100 °C while distilling off the IPA/water azeotrope under atmospheric pressure.
-
Solvent Swap: Once distillation is complete, add dimethylformamide (DMF) to the vessel.
-
Final Drying: Continue to distill at 95-100 °C under vacuum to remove any residual IPA.
-
Reaction Readiness: The resulting solution of anhydrous TMAF in DMF is now ready. Cool to the desired reaction temperature and add the aryl halide substrate.
-
Execution: Maintain the reaction at the target temperature (e.g., 95-100 °C) and monitor for completion by HPLC or LC-MS.
Protocol 2: General Procedure for SNAr using Me₄NF•t-AmylOH Adduct
This protocol outlines a convenient lab-scale procedure using a bench-stable TMAF adduct.[1]
-
Reaction Setup: To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 eq) and Me₄NF•t-AmylOH (1.5 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO).
-
Execution: Seal the vial and place it in a preheated heating block at 80 °C.
-
Monitoring: Stir the reaction for the specified time (e.g., 1-24 hours), monitoring progress periodically by taking aliquots for TLC or LC-MS analysis.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and perform an aqueous work-up to remove DMSO and salts.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography.
Conceptual Diagrams
The following diagram illustrates the critical effect of water on the nucleophilicity of the fluoride ion, which is the root cause of many failed SNAr reactions.
Caption: Effect of water on fluoride nucleophilicity in SNAr reactions.
References
- 1. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
managing the basicity of Tetramethylammonium fluoride tetrahydrate to avoid side products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on managing the basicity of tetramethylammonium fluoride (TMAF) tetrahydrate to prevent the formation of unwanted side products in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is tetramethylammonium fluoride (TMAF) tetrahydrate and why is its basicity a concern?
Tetramethylammonium fluoride (TMAF) tetrahydrate ((CH₃)₄NF·4H₂O) is a quaternary ammonium salt widely used in organic synthesis as a source of fluoride ions for reactions such as nucleophilic aromatic substitution (SNAr) and desilylation. The fluoride ion (F⁻) is a strong base, and its reactivity is significantly influenced by the presence of water. The four water molecules in the hydrate complex can reduce the fluoride ion's nucleophilicity and basicity through hydrogen bonding. However, under anhydrous conditions, the "naked" fluoride ion exhibits strong basicity, which can lead to undesired side reactions like elimination, hydrolysis of sensitive functional groups, and deprotonation of acidic protons.
Q2: What are the most common side products observed when using TMAF tetrahydrate?
Common side products arise from the high basicity of the fluoride ion, especially in anhydrous conditions. These can include:
-
Elimination Products: In reactions with alkyl halides or sulfonates, E2 elimination can compete with or dominate over the desired SN2 substitution, leading to the formation of alkenes.
-
Hydrolysis Products: Ester and other base-labile functional groups in the substrate can be hydrolyzed by the basic fluoride ion, particularly in the presence of residual water.
-
Phenolic and Diaryl Ether Byproducts: In fluorodenitration reactions, the displaced nitrite ion can act as a nucleophile, leading to the formation of phenolic and diaryl ether side products.
-
Products from Solvent Reaction: In strongly basic and anhydrous conditions, TMAF can react with solvents like acetonitrile.
Q3: How does the water content of TMAF tetrahydrate affect my reaction?
The water content is a critical parameter. While the tetrahydrate form is more stable and easier to handle, the presence of water significantly dampens the reactivity of the fluoride ion. In many SNAr reactions, the use of anhydrous TMAF is essential for achieving high yields. In some cases, the presence of even small amounts of water can completely suppress the desired reaction. Conversely, for reactions where the high basicity of anhydrous TMAF is detrimental, using the hydrated form or a controlled amount of water can help mitigate side reactions.
Q4: What are the best practices for handling and storing TMAF tetrahydrate?
TMAF tetrahydrate is a hygroscopic solid. It should be stored in a tightly sealed container in a cool, dry place to prevent absorption of atmospheric moisture. For reactions requiring anhydrous conditions, it is crucial to use freshly dried TMAF or to dry it immediately before use.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using TMAF tetrahydrate.
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion to the desired product | High water content in TMAF: The fluoride ion is strongly solvated by water, reducing its nucleophilicity. | Dry the TMAF tetrahydrate before use using an appropriate protocol (see Experimental Protocols section). Ensure all other reagents and solvents are anhydrous. |
| Insufficient reaction temperature: Some SNAr reactions require elevated temperatures to proceed at a reasonable rate. | Gradually increase the reaction temperature while monitoring for the formation of degradation products. | |
| Formation of elimination byproducts | High basicity of anhydrous TMAF: The "naked" fluoride ion is a strong base, promoting E2 elimination over SN2 substitution, especially with secondary and tertiary substrates. | Consider using TMAF tetrahydrate without prior drying to temper the basicity. Alternatively, use a less basic fluoride source such as cesium fluoride (CsF) or potassium fluoride (KF) with a phase-transfer catalyst. |
| Hydrolysis of ester or other sensitive functional groups | Basicity of the fluoride ion: TMAF can be sufficiently basic to hydrolyze esters and other base-labile groups. | If the desired reaction allows, use the hydrated form of TMAF. If anhydrous conditions are necessary, consider protecting the sensitive functional group before the reaction. |
| Formation of unexpected byproducts | Reaction with solvent: Anhydrous TMAF can react with certain solvents at elevated temperatures. | Choose a less reactive, high-boiling aprotic solvent like DMSO or sulfolane. Run the reaction at the lowest effective temperature. |
| Decomposition of TMAF: Anhydrous TMAF can slowly decompose at temperatures above 160 °C. | Avoid excessive heating during the reaction and drying process. |
Data Presentation
Table 1: Effect of Water Content on a Representative SNAr Fluorination Yield with TMAF
| Water Content | Reaction Yield | Observations | Reference |
| Anhydrous (<0.2 wt%) | High (>90%) | Essential for high conversion in many SNAr reactions. | |
| Partially Hydrated | Moderate to Low | Yield decreases significantly with increasing water content. | |
| Tetrahydrate (as is) | Very Low to No Reaction | The fluoride ion is heavily solvated by water, rendering it non-nucleophilic for many substrates. | |
| > 2 equivalents | Reaction suppressed | Even small stoichiometric amounts of water can completely inhibit the reaction. |
Experimental Protocols
Protocol 1: Laboratory-Scale Anhydrous TMAF Preparation from Tetrahydrate
This protocol describes the azeotropic drying of TMAF tetrahydrate for reactions requiring anhydrous conditions.
Materials:
-
Tetramethylammonium fluoride tetrahydrate
-
Isopropyl alcohol (IPA)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Distillation apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Charge the round-bottom flask with TMAF tetrahydrate and isopropyl alcohol.
-
Heat the mixture to reflux under an inert atmosphere to azeotropically remove water.
-
Once the water is removed (as monitored by the distillation temperature), distill off the excess isopropyl alcohol.
-
Add DMF to the flask and continue distillation to remove any residual IPA.
-
The resulting solution of anhydrous TMAF in DMF is ready for use in the reaction.
Note: The efficiency of water and IPA removal should be monitored, for example, by Karl Fischer titration or 1H NMR spectroscopy of the distillate.
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Signaling Pathway of TMAF Basicity Leading to Side Products
Caption: Pathway of TMAF basicity leading to side products.
Validation & Comparative
comparing Tetramethylammonium fluoride tetrahydrate to other fluoride sources
A Comparative Guide to Tetramethylammonium Fluoride Tetrahydrate and Other Fluoride Sources for Researchers and Drug Development Professionals
In the realm of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[1][2] This has led to a high demand for efficient and versatile fluorinating agents. Among the various nucleophilic fluoride sources available, Tetramethylammonium fluoride (TMAF) has emerged as a reagent of significant interest.[1][2] This guide provides a comprehensive comparison of this compound (TMAF·4H₂O) and its anhydrous form with other commonly used fluoride sources, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal reagent for their specific application.
Key Performance Characteristics: A Tabular Comparison
The choice of a fluoride source is often dictated by a balance of reactivity, solubility, cost, and ease of handling. The following tables summarize the key physicochemical properties and comparative performance of TMAF against other common nucleophilic fluoride sources.
Table 1: Physicochemical Properties of Common Fluoride Sources
| Property | Tetramethylammonium Fluoride (TMAF) | Potassium Fluoride (KF) | Cesium Fluoride (CsF) | Tetrabutylammonium Fluoride (TBAF) |
| Form | White crystalline solid[1] | White crystalline solid | White crystalline solid | Hygroscopic solid or solution in THF[3] |
| Hydration State | Anhydrous and Tetrahydrate (·4H₂O)[1][4] | Typically anhydrous | Typically anhydrous | Typically trihydrate (·3H₂O)[3] |
| Lattice Energy (kcal/mol) | 131.2 (anhydrous)[1] | 191[1] | 180.9[1] | N/A |
| Solubility in Organic Solvents | High in polar aprotic (DMF, DMSO) and protic (MeOH) solvents (anhydrous)[1] | Poor[5] | Moderate, better than KF[6] | Good[3] |
| Thermal Stability | High, stable cation allows for higher operating temperatures[1][7] | High | High | Limited, prone to Hoffmann elimination[8] |
| Hygroscopicity | Hygroscopic[1] | Slightly hygroscopic | Hygroscopic[6] | Very hygroscopic[6] |
Table 2: Comparative Performance in Nucleophilic Aromatic Substitution (S_NAr) Reactions
| Feature | Anhydrous TMAF | CsF | KF | Anhydrous TBAF |
| Reactivity | High, often allows for room temperature reactions[5] | Moderate to high, often requires elevated temperatures[5] | Low, requires high temperatures and/or phase-transfer catalysts[9] | High, comparable to anhydrous TMAF[5] |
| Reaction Conditions | Mild (25–80 °C)[5] | Forcing (e.g., 140 °C)[5] | Harsh (high temperatures)[5] | Mild (room temperature)[5] |
| Yields | Generally high[5] | Often lower than TMAF under similar mild conditions[5] | Variable, often lower | High[5] |
| Byproduct Formation | Minimal[5] | Can lead to side products at high temperatures[5] | Can lead to side products at high temperatures | Can be an issue due to base-mediated decomposition |
| Economic Competitiveness | More economically competitive than CsF for process scale reactions[2] | More expensive than KF, less competitive than TMAF | Cost-effective[9] | Generally more expensive than inorganic fluorides |
The Role of Hydration: Anhydrous vs. Tetrahydrate Forms
A critical consideration when using fluoride reagents is the presence of water. Hydrated salts contain water molecules within their crystal structure, while anhydrous salts do not.[10][11]
-
This compound (TMAF·4H₂O) : The water of hydration enhances its solubility in aqueous solutions.[12] However, in organic reactions, the presence of water can be detrimental, as the fluoride ion becomes strongly solvated by water molecules, which significantly diminishes its nucleophilicity.[13]
-
Anhydrous Tetramethylammonium fluoride (TMAF) : The absence of water molecules leads to a more "naked" and highly reactive fluoride ion in aprotic solvents.[1] This heightened reactivity is crucial for many nucleophilic fluorination reactions, often enabling them to proceed under much milder conditions.[5]
The conversion from the tetrahydrate to the anhydrous form can be achieved through methods like azeotropic distillation.[1]
Experimental Data and Protocols
The superior performance of anhydrous TMAF in S_NAr reactions is demonstrated in the fluorination of various electron-deficient (hetero)aromatics. For instance, a direct comparison with CsF for the fluorination of substrates 3a-e showed that anhydrous TMAF provided significantly higher yields under milder conditions.[5]
General Experimental Protocol for S_NAr Fluorination with Anhydrous TMAF: [5]
-
In an inert atmosphere glovebox, weigh the aryl halide or nitroarene substrate (1.0 equiv) and anhydrous tetramethylammonium fluoride (2.0 equiv) into a reaction vial equipped with a stir bar.
-
Add anhydrous dimethylformamide (DMF) to achieve a desired concentration (e.g., 0.2 M).
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 80 °C) for the designated time (e.g., 24 hours).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as dichloromethane.
-
Add an internal standard (e.g., 1,3,5-trifluorobenzene) for quantitative analysis by ¹⁹F NMR spectroscopy to determine the reaction yield.
Mechanistic Considerations and Visualizations
The efficacy of a fluoride source is intrinsically linked to its state in solution, which is heavily influenced by the solvent. The following diagrams illustrate the general workflow for a nucleophilic fluorination reaction and the impact of solvent polarity on the aggregation state of TMAF.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 4. Tetramethylammonium fluoride 98 17787-40-5 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cesium Fluoride [commonorganicchemistry.com]
- 7. sacheminc.com [sacheminc.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. difference.wiki [difference.wiki]
- 11. coconote.app [coconote.app]
- 12. innospk.com [innospk.com]
- 13. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in SNAr Reactions: TMAF Tetrahydrate vs. Cesium Fluoride
For researchers, scientists, and drug development professionals engaged in nucleophilic aromatic substitution (SNAr) reactions, the choice of fluoride source is a critical parameter influencing reaction efficiency, mildness, and substrate scope. This guide provides an objective comparison of two prominent fluoride reagents: tetramethylammonium fluoride (TMAF) tetrahydrate and cesium fluoride (CsF), supported by experimental data and detailed protocols.
The SNAr reaction is a powerful tool for the synthesis of aryl fluorides, which are key structural motifs in many pharmaceuticals and agrochemicals. The effectiveness of this reaction is highly dependent on the nature of the fluoride source. While cesium fluoride has been a workhorse in the field for many years, often requiring high temperatures, tetramethylammonium fluoride has emerged as a highly reactive alternative, frequently enabling reactions under milder conditions. This difference in reactivity can be largely attributed to the lower lattice energy and higher solubility of TMAF in organic solvents compared to CsF, which leads to a higher concentration of "naked," more nucleophilic fluoride ions in solution.[1]
Performance Comparison: A Quantitative Look
Experimental data consistently demonstrates the superior performance of anhydrous TMAF, derived from its tetrahydrate form, over cesium fluoride in SNAr reactions, particularly in terms of reaction temperature and time.
A systematic study on the fluorination of a series of ortho-substituted cyanobenzene substrates highlights this difference. With anhydrous TMAF, the reactions proceed to high yields at significantly lower temperatures compared to CsF. For instance, the fluorination of 2-nitrobenzonitrile with TMAF achieves a 95% NMR yield in just 5 minutes at 80°C, while the same reaction with CsF requires 24 hours at 140°C to achieve a 73% yield.
Table 1: Comparison of Anhydrous TMAF and CsF in the SNAr Fluorination of ortho-Substituted Cyanobenzenes
| Leaving Group (X) | Reagent | Temperature (°C) | Time (h) | NMR Yield (%) |
| NO₂ | TMAF | 80 | 0.08 (5 min) | 95 |
| NO₂ | CsF | 140 | 24 | 73 |
| Br | TMAF | 80 | 3 | 95 |
| Br | CsF | 140 | 24 | 49 |
| Cl | TMAF | 80 | 3 | 94 |
| Cl | CsF | 140 | 24 | 52 |
| I | TMAF | 80 | 3 | 88 |
| I | CsF | 140 | 24 | 22 |
| OTf | TMAF | 80 | 3 | 8 |
| OTf | CsF | 140 | 24 | 73 |
Data sourced from a systematic study on the utilization of anhydrous TMAF.
A similar trend is observed with ortho-substituted pyridine substrates. Anhydrous TMAF consistently outperforms CsF, providing higher yields in shorter reaction times and at lower temperatures.
Table 2: Comparison of Anhydrous TMAF and CsF in the SNAr Fluorination of ortho-Substituted Pyridines
| Leaving Group (X) | Reagent | Temperature (°C) | Time (h) | NMR Yield (%) |
| NO₂ | TMAF | 80 | 4 | >95 |
| NO₂ | CsF | 80 | 24 | 20 |
| Br | TMAF | 80 | 4 | 85 |
| Br | CsF | 80 | 24 | 15 |
| Cl | TMAF | 80 | 4 | 80 |
| Cl | CsF | 80 | 24 | 10 |
Data sourced from a systematic study on the utilization of anhydrous TMAF.
It is crucial to note that the performance of TMAF is highly dependent on its anhydrous state. The presence of water, even in stoichiometric amounts, can completely suppress the fluorination reaction. Therefore, the use of TMAF tetrahydrate necessitates a rigorous drying procedure prior to the SNAr reaction.
Experimental Protocols
Detailed methodologies are essential for the successful implementation of SNAr reactions. Below are representative protocols for reactions using both TMAF tetrahydrate (with a drying step) and cesium fluoride.
Protocol 1: SNAr Fluorination using Anhydrous TMAF derived from TMAF Tetrahydrate
This protocol involves the azeotropic drying of commercially available TMAF tetrahydrate followed by the SNAr reaction.
Materials:
-
TMAF tetrahydrate (TMAF·4H₂O)
-
Aryl halide (e.g., 4-chlorobenzonitrile)
-
Anhydrous dimethylformamide (DMF)
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus or similar setup for azeotropic distillation
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Drying of TMAF tetrahydrate:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser under an inert atmosphere, add TMAF tetrahydrate and toluene.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Carefully distill off the toluene.
-
Add anhydrous DMF to the flask and distill a small amount to remove any residual toluene. The resulting solution contains anhydrous TMAF in DMF.
-
-
SNAr Reaction:
-
Cool the solution of anhydrous TMAF in DMF to room temperature.
-
Under an inert atmosphere, add the aryl halide to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
-
Protocol 2: SNAr Fluorination using Cesium Fluoride
This protocol describes a typical procedure for an SNAr reaction using cesium fluoride.
Materials:
-
Cesium fluoride (CsF), dried
-
Aryl halide (e.g., 4-chlorobenzonitrile)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or sulfolane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle and temperature controller
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add dried cesium fluoride and the anhydrous solvent.
-
Add the aryl halide to the suspension.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically between 100°C and 150°C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
-
Visualizing the Process: Reaction Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the SNAr reaction mechanism and a general experimental workflow.
Caption: The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Caption: A generalized experimental workflow for conducting an SNAr reaction.
Conclusion
In the comparison between TMAF tetrahydrate and cesium fluoride for SNAr reactions, the evidence points to TMAF as a more reactive and efficient fluoride source, provided it is used in its anhydrous form. The ability of anhydrous TMAF to promote fluorination at lower temperatures and in shorter reaction times offers significant advantages in terms of energy consumption, functional group tolerance, and process efficiency. However, the necessity of a rigorous drying step for TMAF tetrahydrate is a key consideration. Cesium fluoride remains a viable, albeit often more forcing, option, particularly when the substrate is highly activated or when the operational simplicity of using a commercially available anhydrous salt is prioritized. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including substrate reactivity, desired reaction conditions, and process scale-up considerations.
References
A Head-to-Head Comparison: TMAF Tetrahydrate vs. TBAF for Researchers and Drug Development Professionals
In the realm of synthetic chemistry, particularly in pharmaceutical and materials science research, the choice of reagents can significantly impact reaction efficiency, yield, and overall project success. Among the plethora of available fluoride sources, tetramethylammonium fluoride (TMAF) and tetrabutylammonium fluoride (TBAF) are two prominent options. This guide provides an in-depth, objective comparison of TMAF tetrahydrate and TBAF, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
While both TMAF and TBAF serve as effective fluoride ion sources for critical reactions such as desilylation and nucleophilic aromatic substitution (SNAr), they exhibit key differences in stability, handling, and performance, especially concerning the presence of water. TMAF tetrahydrate emerges as a more stable and often more reliable alternative to the commonly used TBAF, primarily due to the inherent instability of the tetrabutylammonium cation in TBAF, which is prone to Hofmann elimination. This guide will delve into these differences, presenting quantitative data, detailed experimental protocols, and visual aids to illustrate the practical advantages of TMAF tetrahydrate.
Core Comparison: Stability and Reactivity
The fundamental difference between TMAF and TBAF lies in the structure of their respective quaternary ammonium cations. The tetrabutylammonium cation in TBAF possesses β-hydrogens, making it susceptible to Hofmann elimination, a decomposition pathway that can be catalyzed by the basicity of the fluoride ion, especially under anhydrous conditions or upon heating.[1][2][3] This instability can lead to reduced yields and the formation of byproducts.
In contrast, the tetramethylammonium cation in TMAF lacks β-hydrogens and is therefore not susceptible to Hofmann elimination, rendering it a more thermally stable reagent.[4] The tetrahydrate form of TMAF is particularly advantageous as it is a stable, easy-to-handle solid, which can be rigorously dried to produce anhydrous TMAF for moisture-sensitive reactions.[5][6]
Data Presentation: Performance in Key Applications
Nucleophilic Aromatic Substitution (SNAr) Fluorination
Anhydrous conditions are often crucial for successful SNAr reactions. The data below showcases the effectiveness of anhydrous TMAF, prepared from TMAF tetrahydrate, in comparison to TBAF.
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorothiazole derivative | Anhydrous TMAF (from tetrahydrate) | DMF | 95-100 | Not Specified | >95 (conversion) | [5][6] |
| 2,6-Dichloropyridine | Anhydrous TBAF | DMSO | 20 | 1.5 | High | [7] |
| 2-Chloroquinoline | Me4NF•t-AmylOH (from TMAF) | DMSO | 80 | 24 | Quantitative | [8] |
| 4-Nitrochlorobenzene | Anhydrous TBAF | THF | 25 | 0.25 | 95 | [9] |
Note: The anhydrous TMAF was prepared by azeotropic distillation of TMAF tetrahydrate.[5][6]
Desilylation of Silyl Ethers
TBAF is a widely used reagent for the removal of silyl protecting groups. The efficiency of this reaction is highly dependent on the water content of the TBAF reagent. While specific quantitative data for TMAF tetrahydrate in desilylation is limited in direct comparison to TBAF, the general protocols for TBAF highlight common reaction conditions.
| Substrate Type | TBAF (equiv.) | Solvent | Temperature | Time | Yield (%) | Reference |
| Secondary Alcohol Derivative | 1.1 | THF | 0°C to RT | 45 min | 32 | [10][11] |
| Complex Alcohol | 1.2 | THF | RT | 48 h | 97 | [11] |
| Primary Alcohol Derivative | 1.0 | THF | RT | Overnight | 99 | [11] |
| Penta-TBS Enone | 7.5 - 10.0 | THF | Not Specified | Not Specified | High | [11] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the chemical processes discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of fluoride-mediated desilylation of a silyl ether.
Caption: Hofmann elimination pathway for the tetrabutylammonium cation.
Caption: General experimental workflow for a fluoride-mediated reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the practical nuances of using each reagent.
Protocol 1: General Procedure for TBAF-Mediated Desilylation of a TBDMS Ether
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equivalent) in anhydrous THF (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (reaction times can vary from 45 minutes to overnight).[10][11]
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.[12]
Protocol 2: Preparation of Anhydrous TMAF from TMAF Tetrahydrate for SNAr Fluorination
Materials:
-
Tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O)
-
Isopropyl alcohol (IPA)
-
Dimethylformamide (DMF)
Procedure: This protocol describes the drying of commercially available TMAF·4H₂O for use in a large-scale SNAr fluorination.[4][5][6]
-
Charge a reaction vessel with TMAF·4H₂O.
-
Add isopropyl alcohol and perform azeotropic distillation to remove the bulk of the water.
-
Add dimethylformamide (DMF) to the vessel.
-
Continue distillation at an elevated temperature to remove the remaining water and isopropyl alcohol. The residual water content should be <0.2 wt% and residual IPA should be <60 ppm for optimal reactivity in SNAr reactions.
-
The resulting solution of anhydrous TMAF in DMF is ready for use in the subsequent fluorination step.
Note: This procedure is adapted from a large-scale industrial process and should be performed with appropriate safety precautions.
Conclusion: Making the Right Choice
The selection between TMAF tetrahydrate and TBAF is contingent on the specific requirements of the chemical transformation.
TBAF is a readily available and effective reagent for many applications, particularly for the routine deprotection of silyl ethers. However, its utility can be compromised by its inherent instability and the often-detrimental presence of water in commercial solutions. For reactions sensitive to base-induced side reactions or those requiring high temperatures, TBAF may not be the optimal choice.
TMAF tetrahydrate presents a compelling alternative, offering superior thermal stability due to the absence of a Hofmann elimination pathway.[4] Its solid, hydrated form is convenient and safe to handle. For demanding applications such as SNAr fluorination, where anhydrous conditions are paramount, TMAF tetrahydrate can be effectively dried to generate a highly reactive and reliable source of fluoride ion.[5][6] This makes TMAF a more robust and often higher-yielding choice for the synthesis of complex molecules in pharmaceutical and materials science research.
For researchers and drug development professionals, the enhanced stability and reliability of TMAF tetrahydrate can translate to more reproducible results, higher yields, and a cleaner reaction profile, ultimately accelerating the drug discovery and development process.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Anhydrous vs. Tetrahydrate Tetramethylammonium Fluoride: A Comparative Guide for Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of a synthesis. Tetramethylammonium fluoride (TMAF) is a widely used source of fluoride ions in organic synthesis, particularly for nucleophilic fluorination reactions. It is commercially available in both anhydrous and tetrahydrate forms. This guide provides an objective comparison of these two forms, supported by experimental data, to inform the selection of the appropriate reagent for specific synthetic applications.
Executive Summary
The primary distinction between anhydrous and tetrahydrate TMAF lies in their reactivity, which is directly influenced by the presence of water molecules. Anhydrous TMAF is a significantly more potent fluorinating agent, enabling reactions under milder conditions and often at room temperature. In contrast, the water molecules in TMAF tetrahydrate solvate the fluoride ion, drastically reducing its nucleophilicity and often rendering it ineffective in sensitive reactions like nucleophilic aromatic substitution (SNAr). While the tetrahydrate form is more stable and easier to handle, its utility in demanding fluorination reactions is limited. For applications requiring a highly reactive "naked" fluoride source, the anhydrous form is demonstrably superior.
Comparative Performance in SNAr Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern synthetic chemistry for the formation of carbon-fluorine bonds in pharmaceuticals and agrochemicals. The efficacy of the fluoride source is critical in these reactions. Experimental data clearly demonstrates the superior performance of anhydrous TMAF over its tetrahydrate counterpart in this context.
In a study focusing on the SNAr fluorination of 2-chloro-5-nitropyridine, the use of anhydrous TMAF at room temperature for 24 hours resulted in a high yield of the desired 2-fluoro-5-nitropyridine. Conversely, employing TMAF tetrahydrate under the same conditions yielded no product. This stark difference underscores the inhibitory effect of water on the fluoride ion's reactivity.
Table 1: Comparison of Anhydrous and Tetrahydrate TMAF in the SNAr Fluorination of 2-chloro-5-nitropyridine [1]
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
| Anhydrous TMAF | 25 | 24 | 95 |
| TMAF Tetrahydrate | 25 | 24 | 0 |
The detrimental effect of water is further quantified in experiments where controlled amounts of water were added to reactions using anhydrous TMAF. Even small quantities of water were found to significantly impede the reaction.
Table 2: Effect of Water on the SNAr Fluorination of 2-chloro-5-nitropyridine with Anhydrous TMAF [1]
| Equivalents of Water Added | Yield (%) |
| 0 | 95 |
| 2 | 15 |
| 4 | <5 |
| 8 | <5 |
These findings are corroborated by large-scale industrial applications. In the production of a 4-fluorothiazole derivative, the process was only successful upon rigorous drying of commercially available TMAF tetrahydrate to generate anhydrous TMAF in situ. The use of the tetrahydrate form directly resulted in no conversion of the starting material.[2][3]
Physicochemical Properties
The differing physical properties of the two forms also have practical implications for their handling and use.
Table 3: Physicochemical Properties of Anhydrous and Tetrahydrate TMAF
| Property | Anhydrous TMAF | TMAF Tetrahydrate |
| Appearance | White hygroscopic solid[4] | Off-white to brownish solid[5] |
| Melting Point | ~170 °C (decomposes)[2] | 39-42 °C[2][5] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO)[4] | Soluble in water[5] |
| Stability | Thermally stable but highly hygroscopic[4] | More stable to handle in ambient atmosphere[3] |
Applications Beyond SNAr
While anhydrous TMAF excels in SNAr reactions, the tetrahydrate form has applications in other areas. Its higher water solubility and less aggressive nature make it suitable for use as a phase transfer catalyst and as a template agent in the synthesis of molecular sieves like zeolites.[5] However, for most organic synthesis applications where a nucleophilic fluoride source is required, the anhydrous form is the reagent of choice.
Experimental Protocols
Preparation of Anhydrous TMAF from Tetrahydrate for Large-Scale Synthesis
This protocol is adapted from a procedure for the production-scale synthesis of a 4-fluorothiazole.[2][3]
Objective: To prepare a solution of anhydrous TMAF in DMF from TMAF tetrahydrate.
Procedure:
-
Charge a reactor with tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O) and isopropyl alcohol (IPA).
-
Heat the mixture to distill off the water-IPA azeotrope.
-
Perform multiple IPA additions and distillations to ensure the water content is below 0.2 wt%.
-
Add dimethylformamide (DMF) to the reactor and distill under vacuum to remove the residual IPA to a level below 60 ppm.
-
The resulting solution of anhydrous TMAF in DMF is ready for use in the subsequent SNAr reaction.
General Protocol for SNAr Fluorination using Anhydrous TMAF
This protocol is a general procedure for the laboratory-scale SNAr fluorination of aryl halides and nitroarenes.[1]
Objective: To perform the SNAr fluorination of an electron-deficient (hetero)aromatic substrate.
Procedure:
-
In an inert atmosphere glovebox, weigh the (hetero)aromatic substrate (1.0 equiv) and anhydrous TMAF (2.0 equiv) into a reaction vial.
-
Add anhydrous dimethylformamide (DMF) to the desired concentration (typically 0.2 M).
-
Seal the vial and stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) for the required time (typically 3-24 h).
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture can then be worked up using standard procedures (e.g., dilution with a suitable solvent, washing, and purification by chromatography) to isolate the fluorinated product.
Visualizing the Process
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Preparation of Anhydrous TMAF.
Caption: Reactivity Comparison in SNAr Reactions.
Conclusion
For synthetic applications that require a potent nucleophilic fluoride source, particularly SNAr reactions, anhydrous tetramethylammonium fluoride is unequivocally the superior reagent. The presence of water in the tetrahydrate form severely diminishes the reactivity of the fluoride ion, often leading to failed reactions. While the preparation or in situ generation of anhydrous TMAF requires additional steps to exclude water, the resulting increase in reactivity and product yield justifies this effort, especially in the context of pharmaceutical and agrochemical synthesis where efficiency and mild reaction conditions are highly valued. Researchers should carefully consider the nature of their desired transformation when selecting between the anhydrous and tetrahydrate forms of TMAF.
References
A Comparative Guide to Alkali Metal Fluorides and TMAF in Nucleophilic Fluorination
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can profoundly alter their biological and chemical properties. This guide provides a comparative analysis of common nucleophilic fluorinating agents: alkali metal fluorides (potassium fluoride - KF, cesium fluoride - CsF) and tetramethylammonium fluoride (TMAF). This objective comparison, supported by experimental data, aims to assist researchers in selecting the optimal reagent for their specific fluorination needs.
Executive Summary
Nucleophilic fluorination is a cornerstone of organofluorine chemistry. The choice of fluoride source is critical and is dictated by factors such as reactivity, solubility, and cost. While alkali metal fluorides are cost-effective, their application is often hampered by high lattice energies and low solubility in organic solvents, necessitating high reaction temperatures. In contrast, tetramethylammonium fluoride (TMAF) exhibits significantly lower lattice energy, leading to greater solubility and enhanced reactivity, often enabling fluorination at or near room temperature.
Physicochemical Properties of Fluorinating Agents
The efficacy of a fluoride salt in nucleophilic substitution is intrinsically linked to its physical properties. A lower lattice energy and higher solubility in organic solvents facilitate the availability of the fluoride anion for reaction.
| Property | Potassium Fluoride (KF) | Cesium Fluoride (CsF) | Tetramethylammonium Fluoride (TMAF) |
| Lattice Energy (kcal/mol) | ~191[1] | ~180.9[1] | ~131.2[1] |
| Solubility in DMF (mg/kg) | Low | 96 | High[1][2] |
| Hygroscopicity | Hygroscopic | Less hygroscopic than TBAF[3] | Very hygroscopic[4] |
| Thermal Stability | High | High, but lowest among stable AMFs | Thermally stable over a broad range of temperatures[1][4] |
| Appearance | White solid | White solid[3] | White hygroscopic crystalline solid[4] |
Performance in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a widely employed method for the synthesis of aryl fluorides. The following tables summarize the performance of KF, CsF, and TMAF in the SNAr fluorination of various activated aromatic and heteroaromatic substrates.
Table 1: Fluorination of Heteroaromatic Chlorides
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| 2-Chloro-3-nitropyridine | Anhydrous NMe₄F | DMF, 25 °C, 24 h | 95 | [5] |
| CsF | DMF, 140 °C, 24 h | 85 | [5] | |
| 2-Chloro-5-nitropyridine | Anhydrous NMe₄F | DMF, 25 °C, 24 h | >99 | [5] |
| CsF | DMF, 140 °C, 24 h | 98 | [5] | |
| Methyl 6-chloropicolinate | Anhydrous NMe₄F | DMF, 25 °C, 24 h | 89 | [5] |
| CsF | DMF, 140 °C, 24 h | 78 | [5] | |
| 2-Chloroquinoline | Me₄NF•t-AmylOH | DMSO, 80 °C, 24 h | 95 | [6] |
| KF | DMSO, 80 °C, 24 h | <1 | [6] | |
| CsF | DMSO, 80 °C, 24 h | 47 | [6] |
Table 2: Fluorination of Activated Aryl Halides and Triflates
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| 4-Nitrochlorobenzene | Anhydrous NMe₄F | DMF, 25 °C, 24 h | 88 | [5] |
| CsF | DMF, 140 °C, 24 h | 85 | [5] | |
| 2,4-Dinitrochlorobenzene | Anhydrous NMe₄F | DMF, 25 °C, 24 h | >99 | [5] |
| CsF | DMF, 140 °C, 24 h | 98 | [5] | |
| 4-Cyanophenyl triflate | Anhydrous NMe₄F | DMF, 80 °C, 3 h | 94 | [5] |
| CsF | DMF, 140 °C, 24 h | 92 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for fluorination reactions using KF and anhydrous TMAF.
Protocol 1: Nucleophilic Fluorination using Potassium Fluoride (General Procedure)
This procedure is adapted for the fluorination of alkyl halides using KF in the presence of a phase-transfer catalyst.
Materials:
-
Alkyl halide (1 equiv)
-
Anhydrous potassium fluoride (3 equiv)
-
Tetrabutylammonium sulfate (0.2 equiv)
-
tert-Butanol/Water (100:3)
Procedure:
-
To a 10-mL vial equipped with a stir bar, add the alkyl halide (0.5 mmol), anhydrous potassium fluoride (1.5 mmol), and tetrabutylammonium sulfate (0.1 mmol).
-
Add 2 mL of the tert-Butanol/Water (100:3) solvent mixture.
-
Seal the vial and stir the mixture at 90 °C for 4 hours.
-
After cooling to room temperature, extract the reaction mixture with diethyl ether (3 x 7 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the fluorinated product.[2]
Protocol 2: SNAr Fluorination using Anhydrous Tetramethylammonium Fluoride
This protocol describes a general procedure for the room-temperature SNAr fluorination of aryl halides and nitroarenes.
Materials:
-
Aryl halide/nitroarene substrate (1.0 equiv)
-
Anhydrous tetramethylammonium fluoride (NMe₄F) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Inside a nitrogen-filled glovebox, combine the aryl halide or nitroarene substrate (0.1 mmol) and anhydrous NMe₄F (0.2 mmol) in a vial.
-
Add anhydrous DMF to achieve a concentration of 0.2 M.
-
Stir the reaction mixture at 25 °C for 24 hours.
-
Upon completion, the reaction mixture can be directly analyzed by ¹⁹F NMR spectroscopy using an internal standard to determine the yield. Alternatively, the product can be isolated using standard workup and purification techniques.[5]
Visualizing the Fluorination Workflow
The following diagrams illustrate the general workflows for fluorination reactions using alkali metal fluorides and TMAF, highlighting the key differences in their application.
Caption: Workflow for Alkali Metal Fluoride Fluorination.
Caption: Workflow for Anhydrous TMAF Fluorination.
Logical Comparison of Fluoride Source Reactivity
The reactivity of these fluoride sources is a direct consequence of the availability of the "naked" fluoride anion in solution. This is primarily governed by the lattice energy of the salt and its solvation in the reaction medium.
Caption: Reactivity Comparison of Fluoride Sources.
Conclusion
The selection of a fluorinating agent is a critical decision in the synthesis of fluorinated organic compounds.
-
Alkali metal fluorides (KF and CsF) are economical and readily available. However, their low solubility and high lattice energy typically necessitate harsh reaction conditions, including high temperatures and the use of phase-transfer catalysts, which can limit functional group tolerance. CsF is generally more reactive than KF due to its lower lattice energy and higher solubility.
-
Tetramethylammonium fluoride (TMAF) , particularly in its anhydrous form, is a highly effective fluorinating agent that can often facilitate reactions at or near room temperature. Its superior performance is attributed to its significantly lower lattice energy and higher solubility in common organic solvents, which leads to a higher concentration of reactive "naked" fluoride anions. The main drawback of TMAF is its highly hygroscopic nature, which requires careful handling and preparation of the anhydrous form.
For reactions requiring mild conditions and high yields with sensitive substrates, anhydrous TMAF is the superior choice. For large-scale syntheses where cost is a primary concern and the substrate is robust, alkali metal fluorides, particularly CsF, present a viable alternative, albeit with the trade-off of more demanding reaction conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cesium Fluoride [commonorganicchemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorination Methods: Validation of Tetramethylammonium Fluoride Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and development, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Tetramethylammonium fluoride (TMAF) tetrahydrate has emerged as a versatile and effective reagent for nucleophilic fluorination. This guide provides an objective comparison of TMAF tetrahydrate with other common fluorinating agents, supported by experimental data and detailed protocols to assist researchers in selecting the optimal method for their specific needs.
Overview of Fluorination Agents
A variety of reagents are available for nucleophilic and electrophilic fluorination, each with its own set of advantages and limitations. This guide focuses on the comparison of TMAF tetrahydrate with key alternatives in two major classes of fluorination reactions: Nucleophilic Aromatic Substitution (SNAr) and Deoxyfluorination.
Key Fluorinating Agents Compared:
-
Tetramethylammonium Fluoride (TMAF) Tetrahydrate: A source of naked fluoride ions, often used in its anhydrous form generated in situ for high reactivity. It is noted for its thermal stability compared to other quaternary ammonium fluorides like Tetrabutylammonium fluoride (TBAF)[1][2].
-
Tetrabutylammonium Fluoride (TBAF): A highly reactive fluoride source, but its thermal instability can lead to Hofmann elimination at elevated temperatures[1].
-
Cesium Fluoride (CsF): A common and relatively strong nucleophilic fluoride source, but its solubility in organic solvents can be limited.
-
Potassium Fluoride (KF) with Phase-Transfer Catalyst (e.g., 18-crown-6): A cost-effective and safe option, where the catalyst is crucial for solubilizing the fluoride salt and enhancing its reactivity[3][4].
-
Diethylaminosulfur Trifluoride (DAST): A widely used reagent for the deoxyfluorination of alcohols, converting hydroxyl groups to fluorine atoms.
-
Selectfluor® (F-TEDA-BF4): An electrophilic fluorinating agent used for a broad range of fluorination reactions.
Performance Comparison in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a fundamental method for introducing fluorine into aromatic and heteroaromatic rings. The efficiency of these reactions is highly dependent on the nature of the fluoride source.
Experimental Data Summary
| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorothiazole derivative | Anhydrous TMAF (from TMAF·4H₂O) | DMF | 100 | Not specified | Good conversion | [1] |
| 4-Chlorothiazole derivative | Anhydrous TBAF | DMF | 100 | Not specified | No conversion | [1] |
| 4-Chlorothiazole derivative | CsF / TMACl | DMSO | Not specified | Not specified | Low conversion | [1] |
| Octyl Mesylate | KF / 18-crown-6 / Bulky Diol | Not specified | 82 | 24 | 46 | [3] |
| 2-Chloroquinoline | Anhydrous Me₄NF | DMF | 25 | Not specified | 99 | [5] |
| 2-Chloroquinoline | Me₄NF·t-AmylOH | DMSO | 80 | 24 | Good to Excellent | [5] |
Note: Direct comparison is challenging due to variations in substrates and reaction conditions across different studies. The data presented is for illustrative purposes based on available literature.
Performance Comparison in Deoxyfluorination
Deoxyfluorination is a key transformation for the synthesis of aliphatic fluorides from readily available alcohols.
Experimental Data Summary
| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrobenzyl Alcohol | DAST | Dichloromethane | Room Temp | 1 | 72 | |
| Cyclic α-hydroxy-β-ketoester | DAST | Dichloromethane | Room Temp | Not specified | High | [6] |
| Benzyl Alcohol | SF₆ / Photocatalyst | Not specified | Visible Light | Not specified | Not specified | [7] |
| Various Alcohols | PyFluor | Not specified | Not specified | Not specified | Generally high | |
| Genentech Tau Probe 1 Precursor | DAST | Not specified | Not specified | Not specified | 21 (with 10 equiv.) | [8] |
| Genentech Tau Probe 1 Precursor | SF-2 (a PyFluor analog) | Not specified | 70 | < 0.33 | 76 | [8] |
Experimental Protocols
Detailed methodologies for representative fluorination reactions are provided below.
Protocol 1: SNAr Fluorination of a Heteroaryl Chloride using in-situ Dried TMAF Tetrahydrate
This protocol is based on the large-scale preparation of a 4-fluorothiazole derivative[1].
Materials:
-
Tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O)
-
Isopropyl alcohol (IPA)
-
Dimethylformamide (DMF)
-
Chlorothiazole starting material
Procedure:
-
Drying of TMAF·4H₂O: Commercially available TMAF·4H₂O is rigorously dried by azeotropic distillation with isopropyl alcohol.
-
Solvent Exchange: The solvent is then exchanged to dimethylformamide (DMF) at an elevated temperature to remove residual IPA and water, yielding anhydrous TMAF in DMF. The water content should be below 0.2 wt% and residual IPA below 60 ppm.
-
Reaction: The solution of anhydrous TMAF in DMF is then used for the SNAr fluorination of the chlorothiazole substrate. The reaction is typically carried out at 95-100 °C.
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated and purified using standard techniques such as extraction and chromatography.
Protocol 2: Deoxyfluorination of an Alcohol using DAST
This is a general procedure for the deoxyfluorination of a primary or secondary alcohol.
Materials:
-
Alcohol substrate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DAST (1.2 mmol) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding alkyl fluoride.
Protocol 3: Nucleophilic Fluorination using KF and 18-crown-6
This protocol is a general representation of a phase-transfer catalyzed fluorination.
Materials:
-
Alkyl halide or sulfonate substrate
-
Potassium fluoride (KF), spray-dried for best results
-
18-crown-6
-
Aprotic solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a flask containing the alkyl halide or sulfonate substrate (1.0 mmol), add spray-dried potassium fluoride (2.0-3.0 mmol) and 18-crown-6 (0.1-1.0 mmol).
-
Add a suitable aprotic solvent (e.g., acetonitrile).
-
Heat the reaction mixture with vigorous stirring. Reaction temperatures can range from 80 °C to 150 °C depending on the substrate's reactivity.
-
Monitor the reaction by TLC or GC/MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by distillation or column chromatography to yield the fluorinated product.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflows for the described fluorination methods.
References
- 1. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 2. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Product Formation with TMAF
For researchers, scientists, and drug development professionals, the successful incorporation of fluorine into a molecule is a critical step that can significantly enhance its therapeutic properties. Tetramethylammonium fluoride (TMAF) has emerged as a valuable reagent for nucleophilic fluorination, particularly in nucleophilic aromatic substitution (SNAr) reactions. Verifying the formation of the desired fluorinated product is a crucial analytical challenge. This guide provides a comprehensive comparison of analytical techniques to confirm product formation when using TMAF, offering detailed experimental protocols and data to support informed decision-making.
Comparison of Analytical Techniques
The choice of analytical technique depends on various factors, including the nature of the analyte, the complexity of the reaction mixture, and the required sensitivity and quantitative accuracy. The following table summarizes the key characteristics of the most common techniques used to analyze TMAF-mediated fluorination reactions.
| Technique | Principle | Sample Requirements | Sensitivity | Throughput | Key Advantages | Limitations |
| ¹⁹F NMR Spectroscopy | Measures the resonance of ¹⁹F nuclei in a magnetic field. | Soluble sample in a deuterated solvent. | High | Moderate | Direct and unambiguous detection of fluorine-containing compounds. Provides structural information through chemical shifts and coupling constants. Minimal sample preparation.[1][2][3] | Relatively low sensitivity compared to mass spectrometry techniques.[4] Requires access to an NMR spectrometer. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their interaction with a stationary phase and detects them by their mass-to-charge ratio. | Liquid sample, soluble in the mobile phase. | Very High | High | Excellent for analyzing complex mixtures.[5] Provides molecular weight information. Can be quantitative.[6][7][8][9] | Requires method development for separation. Ionization efficiency can be matrix-dependent. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling point and interaction with a stationary phase and detects them by their mass-to-charge ratio. | Volatile and thermally stable sample. Derivatization may be required for non-volatile compounds.[10] | Very High | High | High-resolution separation of volatile compounds. Provides structural information through fragmentation patterns. | Limited to volatile and thermally stable analytes. Sample derivatization can add complexity.[11] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Solid, liquid, or gaseous sample. | Moderate | High | Rapid and non-destructive. Can be used for in-situ reaction monitoring.[12][13][14][15] Provides information about functional groups. | Less specific for complex mixtures. May not be suitable for definitive structure elucidation on its own. |
Performance Comparison: TMAF vs. Alternatives
While TMAF is a potent fluorinating agent, other fluoride sources are also employed. Cesium fluoride (CsF) is a common alternative. The choice between them often involves a trade-off between reactivity, cost, and ease of handling.
| Parameter | TMAF | CsF | Key Considerations |
| Reactivity | Generally higher due to the "naked" nature of the fluoride ion in solution.[16] | Effective, but often requires higher temperatures and longer reaction times.[17] | The choice of solvent significantly impacts the reactivity of both reagents.[16] |
| Solubility | More soluble in organic solvents compared to CsF.[16] | Lower solubility in common organic solvents.[16] | Higher solubility of TMAF allows for more homogeneous reaction conditions. |
| Cost | Can be more cost-effective on an industrial scale.[16] | Generally more expensive, especially for large-scale synthesis.[16][17] | The overall process cost should be considered, including solvent and energy consumption. |
| Hygroscopicity | Highly hygroscopic, requiring careful handling and drying. | Less hygroscopic than TMAF. | The presence of water can significantly reduce the efficiency of the fluorination reaction. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results.
¹⁹F NMR Spectroscopy
Objective: To identify and quantify the fluorinated product in a reaction mixture.
Methodology:
-
Sample Preparation:
-
Take an aliquot of the reaction mixture.
-
If the reaction solvent is not deuterated, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 1-10 mg/mL.
-
Add a known amount of an internal standard (e.g., trifluorotoluene) for quantitative analysis.
-
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a spectrometer equipped with a fluorine probe.
-
Use a spectral width that encompasses the expected chemical shift range of the product and starting material.[18]
-
Employ a sufficient relaxation delay (D1) to ensure accurate integration, typically 5 times the longest T1 relaxation time.[19]
-
Proton decoupling is often used to simplify the spectrum.
-
-
Data Analysis:
-
Process the FID to obtain the ¹⁹F NMR spectrum.
-
Reference the spectrum to an appropriate standard (e.g., CFCl₃ at 0 ppm).
-
Identify the signals corresponding to the starting material and the fluorinated product based on their chemical shifts.
-
Integrate the signals to determine the relative amounts of each species and calculate the reaction conversion and product yield.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To separate, identify, and quantify the fluorinated product in a complex reaction mixture.
Methodology:
-
Sample Preparation:
-
LC-MS Analysis:
-
Inject the prepared sample onto an appropriate HPLC or UHPLC column (e.g., C18).
-
Develop a gradient elution method using a suitable mobile phase (e.g., water and acetonitrile with 0.1% formic acid) to achieve good separation of the starting material, product, and any impurities.
-
Set the mass spectrometer to operate in a suitable ionization mode (e.g., electrospray ionization - ESI) and polarity (positive or negative) to detect the ions of interest.
-
Acquire data in full scan mode to identify all components and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantification.
-
-
Data Analysis:
-
Process the chromatogram to identify the peak corresponding to the fluorinated product based on its retention time and mass-to-charge ratio.
-
For quantitative analysis, create a calibration curve using standards of the purified product.
-
Calculate the concentration of the product in the sample by comparing its peak area to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To analyze volatile fluorinated products.
Methodology:
-
Sample Preparation:
-
Dilute a sample of the reaction mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 10-100 µg/mL.[11]
-
If the product is not volatile, perform a derivatization reaction (e.g., silylation) to increase its volatility.[10]
-
Ensure the sample is free of non-volatile materials by filtration or centrifugation.[10]
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that provides good separation of the components.
-
The mass spectrometer is typically operated in electron ionization (EI) mode.
-
Acquire data in full scan mode to obtain fragmentation patterns for structural elucidation.
-
-
Data Analysis:
-
Identify the peak corresponding to the fluorinated product by its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a library of known spectra for confirmation.
-
For quantitative analysis, use an internal or external standard method.
-
Logical Pathway for Technique Selection
Choosing the most appropriate analytical technique is a critical step in the research workflow. The following diagram illustrates a logical decision-making process.
References
- 1. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. Online monitoring by infrared spectroscopy using multivariate analysis – background theory and application to catalytic dehydrogenative coupling of butanol to butyl butyrate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. clairet.co.uk [clairet.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. pepolska.pl [pepolska.pl]
- 16. mdpi.com [mdpi.com]
- 17. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. F19 detection [nmr.chem.ucsb.edu]
- 19. 19Flourine NMR [chem.ch.huji.ac.il]
- 20. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
A Comparative Guide to Assessing the Purity of Tetramethylammonium Fluoride Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of Tetramethylammonium fluoride (TMAF) tetrahydrate, a versatile and highly reactive fluoride source in organic synthesis. Furthermore, it evaluates the performance of TMAF tetrahydrate against alternative fluoride reagents, supported by experimental data, to inform reagent selection in research and development.
Introduction
Tetramethylammonium fluoride (TMAF) is a quaternary ammonium salt valued for providing a source of "naked" fluoride ions, which exhibit high nucleophilicity in various chemical transformations.[1] The tetrahydrate form is more stable and easier to handle than its anhydrous counterpart, making it a common starting material. However, the purity of TMAF tetrahydrate, particularly its water content, significantly impacts its efficacy in sensitive reactions such as nucleophilic aromatic substitution (SNAr).[2] This guide details robust analytical methods for purity determination and presents a comparative analysis of TMAF's performance against other common fluoride sources.
Purity Assessment of Tetramethylammonium Fluoride Tetrahydrate
The primary impurities in TMAF tetrahydrate include excess water beyond the tetrahydrate stoichiometry, bicarbonate salts from the absorption of atmospheric CO2, and residual solvents from its synthesis, such as isopropanol.[3] Accurate determination of the fluoride content and the level of these impurities is crucial for consistent and reproducible reaction outcomes.
Analytical Methods for Purity Determination
Several analytical techniques can be employed to assess the purity of TMAF tetrahydrate. The choice of method depends on the specific purity aspect being investigated (e.g., fluoride content, water content, or overall assay).
Table 1: Comparison of Analytical Methods for Purity Assessment
| Analytical Method | Principle | Information Provided | Advantages | Disadvantages |
| Titration | Acid-base or precipitation titration | Total basicity or fluoride content | Cost-effective, simple instrumentation | Can be less specific, endpoint detection can be challenging |
| Ion Chromatography (IC) | Ion exchange separation with conductivity detection | Quantitative analysis of fluoride and other anions | High sensitivity and selectivity for ionic species | Requires specialized equipment, potential for co-elution |
| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear magnetic resonance of the ¹⁹F nucleus | Quantitative purity determination, identification of fluorine-containing impurities | Highly specific, provides structural information, non-destructive | Requires expensive instrumentation and expertise |
| Karl Fischer Titration | Coulometric or volumetric titration based on the Bunsen reaction | Water content | Gold standard for water determination, highly accurate and precise | Specific to water content only |
Experimental Protocols
Titration for Fluoride Content (Adapted from Thorium Nitrate Method)
This method determines the fluoride ion concentration by precipitation titration with a standardized thorium nitrate solution.
Protocol:
-
Sample Preparation: Accurately weigh approximately 100-200 mg of TMAF tetrahydrate and dissolve it in 50 mL of deionized water in a 250 mL beaker.
-
pH Adjustment: Add a few drops of a suitable indicator (e.g., Alizarin Red S) and adjust the pH to approximately 3.0-3.5 using a dilute nitric acid or sodium hydroxide solution.
-
Titration: Titrate the sample solution with a standardized 0.1 M thorium nitrate solution. The endpoint is indicated by a color change from yellow to pink.
-
Calculation: Calculate the fluoride content based on the volume of thorium nitrate solution consumed.
Caption: Workflow for fluoride content determination by titration.
Ion Chromatography for Fluoride and Anionic Impurities
Ion chromatography is a highly sensitive method for the direct quantification of fluoride and other anions like chloride and bicarbonate.
Protocol:
-
Sample Preparation: Prepare a stock solution by accurately weighing approximately 100 mg of TMAF tetrahydrate and dissolving it in 100 mL of deionized water. Further dilute this stock solution to a suitable concentration (e.g., 1-10 ppm of fluoride) with the mobile phase.
-
Chromatographic Conditions:
-
Calibration: Prepare a series of fluoride standards of known concentrations to generate a calibration curve.
-
Analysis: Inject the prepared sample and standards into the IC system and integrate the peak areas.
-
Quantification: Determine the fluoride concentration in the sample from the calibration curve.
Caption: Workflow for fluoride analysis by Ion Chromatography.
¹⁹F NMR Spectroscopy for Purity Assay
¹⁹F NMR provides a direct and highly specific method for quantifying the purity of TMAF tetrahydrate and identifying any fluorine-containing impurities.
Protocol:
-
Sample Preparation: Accurately weigh approximately 20-30 mg of the TMAF tetrahydrate sample and a similar amount of a suitable internal standard (e.g., 1,3,5-trifluorobenzene or trifluoroacetic acid) into an NMR tube.[5][6] Dissolve the solids in a deuterated solvent (e.g., DMSO-d₆ or D₂O).[5]
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum using a high-field NMR spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.[7]
-
Proton decoupling is typically used to simplify the spectrum to singlets.[5]
-
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Purity Calculation: Calculate the purity of the TMAF tetrahydrate by comparing the integral of the TMAF signal to the integral of the internal standard, taking into account the number of fluorine atoms and the molar masses of the sample and the standard.
Caption: Workflow for purity determination by ¹⁹F NMR.
Performance Comparison of Fluoride Sources in Nucleophilic Aromatic Substitution (SNAr) Reactions
The effectiveness of TMAF is most evident in SNAr reactions, where it often outperforms traditional inorganic fluoride salts. The enhanced reactivity is attributed to the "naked" nature of the fluoride ion in solution. For optimal reactivity, TMAF tetrahydrate is typically dried to its anhydrous form.[2]
Table 2: Performance of Anhydrous TMAF vs. Cesium Fluoride in SNAr Reactions [6]
| Substrate | Fluoride Source | Temperature (°C) | Time (h) | Yield (%) |
| 2-chloro-3-nitropyridine | Anhydrous TMAF | 25 | 1 | 95 |
| CsF | 80 | 24 | <5 | |
| CsF | 140 | 24 | 52 | |
| 4-chlorobenzonitrile | Anhydrous TMAF | 80 | 3 | 97 |
| CsF | 80 | 24 | <5 | |
| CsF | 140 | 24 | 45 | |
| Methyl 2-chloro-5-nitrobenzoate | Anhydrous TMAF | 25 | 0.5 | 99 |
| CsF | 80 | 24 | <5 | |
| CsF | 140 | 24 | 22 |
Data extracted from a study by Sanford et al. (2015), where anhydrous TMAF was prepared from its hydrated form.[6]
The Critical Role of Water
The presence of water drastically reduces the nucleophilicity of the fluoride ion through strong hydrogen bonding.[8] Experimental data shows a significant drop in conversion for SNAr reactions when TMAF tetrahydrate is used without prior drying. For instance, in the fluorination of a chlorothiazole, using TMAF tetrahydrate "as is" resulted in no conversion, whereas rigorously dried TMAF gave a high yield of the desired product.[2]
Table 3: Effect of Water on the SNAr Fluorination of 2-chloroquinoline with TMAF [8]
| Fluoride Source | Conditions | Yield of 2-fluoroquinoline (%) |
| Anhydrous TMAF | In glovebox, 25 °C | 99 |
| Me₄NF•MeOH | Benchtop, 25 °C | <1 |
| Me₄NF•t-AmylOH | Benchtop, 80 °C | 92 |
Data adapted from Sanford et al. (2021), highlighting the inhibitory effect of protic species and the utility of bulky alcohol adducts.[8]
Alternative Fluoride Sources
While anhydrous TMAF shows excellent reactivity, its hygroscopic nature can be challenging. Other fluoride sources offer different advantages and disadvantages.
Table 4: Comparison of Common Nucleophilic Fluoride Sources
| Fluoride Source | Common Form | Advantages | Disadvantages |
| Tetramethylammonium Fluoride (TMAF) | Tetrahydrate, Anhydrous | High reactivity ("naked" fluoride), good solubility in organic solvents.[1] | Hygroscopic (anhydrous form), tetrahydrate requires activation (drying). |
| Tetrabutylammonium Fluoride (TBAF) | Hydrate, solution in THF | High solubility in organic solvents. | Prone to Hofmann elimination at elevated temperatures, hygroscopic. |
| Cesium Fluoride (CsF) | Anhydrous solid | Thermally stable, less hygroscopic than TMAF/TBAF. | Lower reactivity, often requires high temperatures and polar aprotic solvents.[6] |
| Potassium Fluoride (KF) | Anhydrous solid | Inexpensive, readily available. | Low solubility and reactivity, requires high temperatures and/or phase-transfer catalysts.[9] |
| TMAF-Alcohol Adducts | Solid | Bench-stable, less hygroscopic than anhydrous TMAF, good reactivity.[8] | The alcohol can potentially act as a competing nucleophile.[8] |
Conclusion
The purity of this compound, particularly its water content, is a critical parameter that dictates its performance in nucleophilic fluorination reactions. A combination of analytical techniques, including Karl Fischer titration for water content, and ¹⁹F NMR or ion chromatography for fluoride content and overall purity, provides a comprehensive assessment.
When used in its anhydrous form, TMAF is a superior fluorinating agent for SNAr reactions compared to traditional alkali metal fluorides like CsF, offering higher yields at significantly lower temperatures. The development of bench-stable TMAF-alcohol adducts presents a practical alternative, mitigating the challenges associated with handling the highly hygroscopic anhydrous form while maintaining good reactivity. For researchers and drug development professionals, the careful selection and purity assessment of the fluoride source are paramount for achieving efficient, reproducible, and scalable fluorination processes.
References
- 1. mdpi.com [mdpi.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Tetramethylammonium Fluoride Tetrahydrate in Mechanistic Studies
For researchers, scientists, and professionals in drug development, the choice of a fluoride source in nucleophilic aromatic substitution (SNAr) reactions is critical for optimizing yields, reaction times, and overall process efficiency. Tetramethylammonium fluoride (TMAF) has emerged as a potent alternative to traditional inorganic fluorides like cesium fluoride (CsF) and potassium fluoride (KF). This guide provides an objective comparison of tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O) with other fluoride sources, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Comparison of Fluoride Sources in SNAr Reactions
The efficacy of a fluoride source in SNAr reactions is largely dependent on its solubility and the "nakedness" of the fluoride anion, meaning its availability to act as a nucleophile. While inorganic fluorides like CsF are commonly used, they often require high temperatures and long reaction times due to their low solubility in organic solvents. Anhydrous TMAF, with its bulky tetramethylammonium cation, offers significantly higher solubility and reactivity, often enabling reactions at or near room temperature.[1]
However, the commercially available form is typically the tetrahydrate (TMAF·4H₂O). The presence of water molecules can significantly impact the nucleophilicity of the fluoride ion through hydrogen bonding.[2] Therefore, for many applications, TMAF·4H₂O requires rigorous drying to achieve its full reactive potential as anhydrous TMAF.
The following tables summarize quantitative data from various studies, comparing the performance of anhydrous TMAF (often prepared from the tetrahydrate) with CsF and the effect of water on the reaction.
Table 1: Comparison of Anhydrous TMAF and CsF in the Fluorination of 2-Substituted Benzonitriles
| Entry | Substrate (Leaving Group) | Reagent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-chlorobenzonitrile | Anhydrous TMAF | 80 | 3 | 88 |
| 2 | 2-chlorobenzonitrile | CsF | 140 | 24 | 52 |
| 3 | 2-bromobenzonitrile | Anhydrous TMAF | 80 | 3 | 95 |
| 4 | 2-bromobenzonitrile | CsF | 140 | 24 | 35 |
| 5 | 2-nitrobenzonitrile | Anhydrous TMAF | 80 | 3 | 97 |
| 6 | 2-nitrobenzonitrile | CsF | 140 | 24 | 73 |
Data sourced from a study on room-temperature SNAr fluorination.[1]
Table 2: Effect of Water on the SNAr Fluorination of a 4-Chlorothiazole Derivative using TMAF
| Entry | Drying Method for TMAF·4H₂O | Water Content (wt %) | Product Area (%) |
| 1 | None (used as is) | ~22 | 0 |
| 2 | Azeotropic distillation with toluene | Not specified | 9 |
| 3 | Azeotropic distillation with isopropanol (IPA) followed by solvent exchange to DMF | < 0.2 | 79 |
Data adapted from a study on the production-scale SNAr fluorination of 4-chlorothiazoles.[2]
Mechanistic Considerations
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process involving a Meisenheimer complex intermediate. However, recent computational and experimental studies suggest that some SNAr reactions may proceed through a concerted mechanism.[3]
The high reactivity of anhydrous TMAF is attributed to the "naked" fluoride ion, which is a strong nucleophile and base. In the case of TMAF·4H₂O, the water molecules solvate the fluoride ion, reducing its nucleophilicity. The drying process is therefore crucial to liberate the fluoride ion from its hydration shell.
The choice of solvent also plays a critical role. Polar aprotic solvents like DMF and DMSO are commonly used as they can solvate the cation while leaving the anion relatively free.[4]
Experimental Protocols
Below are detailed experimental protocols for key experiments cited in the literature.
General Procedure for SNAr Fluorination with Anhydrous TMAF
This procedure is adapted from a study demonstrating room-temperature SNAr fluorination.[1]
Materials:
-
Anhydrous Tetramethylammonium Fluoride (TMAF)
-
Aryl halide or nitroarene substrate
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (e.g., nitrogen or argon) glovebox
Procedure:
-
Inside a glovebox, add the aryl halide or nitroarene substrate (1.0 equiv) to a reaction vial.
-
Add anhydrous TMAF (1.5 - 2.0 equiv).
-
Add anhydrous DMF to achieve the desired concentration (typically 0.1-0.5 M).
-
Seal the vial and stir the reaction mixture at the desired temperature (room temperature to 80 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure for Drying this compound for Large-Scale SNAr Fluorination
This protocol is based on a process development study for the synthesis of a 4-fluorothiazole.[2]
Materials:
-
This compound (TMAF·4H₂O)
-
Isopropyl alcohol (IPA)
-
Dimethylformamide (DMF)
-
Distillation apparatus
Procedure:
-
Charge a reactor equipped with a distillation apparatus with TMAF·4H₂O and isopropyl alcohol.
-
Heat the mixture to reflux and perform an azeotropic distillation to remove water.
-
After the removal of the water-IPA azeotrope, continue the distillation to remove the bulk of the IPA.
-
Add DMF to the reactor and continue the distillation to remove residual IPA.
-
The resulting solution of anhydrous TMAF in DMF can be used directly in the subsequent SNAr reaction. The water and residual IPA content should be monitored to ensure they are below critical levels (e.g., <0.2 wt% water and <60 ppm IPA).
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships in chemical processes.
Caption: General mechanism for SNAr fluorination and the role of different fluoride sources.
Caption: Experimental workflow for SNAr fluorination using dried TMAF·4H₂O.
Conclusion
Tetramethylammonium fluoride, particularly in its anhydrous form, presents a powerful tool for nucleophilic aromatic fluorination, offering milder reaction conditions and often higher yields compared to traditional inorganic fluorides like CsF. While the commercially available tetrahydrate form requires a dehydration step to unlock its full reactivity, the benefits in terms of reaction efficiency can be substantial. For researchers and process chemists, understanding the mechanistic nuances and having access to robust experimental protocols are key to successfully implementing TMAF in their synthetic endeavors. The choice between TMAF and other fluoride sources will ultimately depend on the specific substrate, desired reaction conditions, and scalability considerations.
References
Safety Operating Guide
Proper Disposal of Tetramethylammonium Fluoride Tetrahydrate: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of tetramethylammonium fluoride tetrahydrate, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety Precautions and Hazard Summary
This compound is a hazardous chemical requiring careful handling and disposal. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1] In case of fire, it may produce hazardous combustion products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[1][2]
Key safety data is summarized in the table below:
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing to prevent skin exposure.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear tight-sealing safety goggles.[2] |
| Respiratory Hazard | May cause respiratory irritation. | Use in a well-ventilated area or with a NIOSH/MSHA approved respirator.[2] |
II. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to use an approved waste disposal plant.[1][2] Do not dispose of this chemical into the environment or down the drain.
1. Waste Collection:
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams.[3][4][5] This is a critical step to prevent potentially violent reactions.
-
Use Designated Containers: Collect all waste containing this compound in a designated, properly labeled, and closed container.[3][4] The container should be stored in a cool, dry, and well-ventilated area.[1][2]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
2. Spill Management:
-
Personal Protection: In the event of a spill, immediately don the appropriate PPE, including gloves, safety goggles, and respiratory protection.[2]
-
Containment: Avoid dust formation.[1][2] Use an inert absorbent material to soak up the spill.[3]
-
Collection: Carefully collect the absorbent material and spilled chemical into a suitable, closed container for disposal.[3]
-
Ventilation: Ensure adequate ventilation during the cleanup process.[2]
3. Final Disposal:
-
Engage a Professional Service: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.
-
Documentation: Maintain all records of waste disposal as required by your institution and local regulations.
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tetramethylammonium Fluoride Tetrahydrate
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tetramethylammonium fluoride tetrahydrate. Adherence to these procedures is essential for ensuring a safe laboratory environment and responsible chemical management.
This compound is a hazardous chemical that can cause serious eye and skin irritation and is harmful if swallowed.[1][2] Due to its hygroscopic and corrosive nature, meticulous handling and disposal are paramount. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational and disposal plans, and emergency procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles. A face shield is recommended when there is a risk of splashing.[3][4] | Protects against dust particles and splashes that can cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended.[5] | Provides a barrier against skin contact, which can cause irritation.[1][2] Always check manufacturer's glove compatibility charts. |
| Respiratory Protection | A NIOSH-approved N95 particulate respirator is required when handling the powder, especially if dust may be generated.[6] For larger quantities or potential for significant aerosolization, a full-facepiece respirator or a powered air-purifying respirator (PAPR) should be considered.[7] | Prevents inhalation of dust particles, which can cause respiratory tract irritation. |
| Protective Clothing | A buttoned lab coat, long pants, and closed-toe shoes are mandatory.[5] An apron or oversleeves may be necessary for larger quantities.[8] | Protects skin from accidental spills and contamination. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Follow these procedures diligently to ensure the safe handling of this compound from receipt to use.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[3]
-
Keep the container tightly closed to prevent absorption of moisture, as the substance is hygroscopic.[3]
-
Store on lower shelves to minimize the risk of falling.
2. Handling and Use:
-
All handling of solid this compound must be conducted in a certified chemical fume hood to control dust.[4][9]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]
-
Wear all required PPE as detailed in the table above.
-
Use dedicated spatulas and weighing boats for this chemical.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing. Never add solvent to the solid.[8]
3. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water.[2] Seek immediate medical attention.[2]
-
Spill: For a small spill of solid material, carefully sweep it up using a dustpan and brush, avoiding dust generation, and place it in a labeled, sealed container for disposal.[10] For larger spills, evacuate the area and contact the institutional safety office.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical component of the chemical lifecycle. All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Collect all solid waste, including contaminated weighing paper and PPE, in a designated, clearly labeled, and sealed hazardous waste container.
-
Aqueous waste solutions should be collected in a separate, compatible (e.g., polyethylene) container labeled as "Hazardous Waste: Contains this compound."
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive," "Toxic").
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
3. Final Disposal:
-
Dispose of the hazardous waste through your institution's designated environmental health and safety office or a licensed hazardous waste disposal contractor.[1][7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7]
Visualizing the Safety Workflow
To further clarify the procedural logic for handling this compound, the following diagram outlines the key decision points and safety protocols.
References
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. www2.lbl.gov [www2.lbl.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. eng.uwo.ca [eng.uwo.ca]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. queensu.ca [queensu.ca]
- 7. northwestern.edu [northwestern.edu]
- 8. umdearborn.edu [umdearborn.edu]
- 9. ehs.sonoma.edu [ehs.sonoma.edu]
- 10. hse.kaust.edu.sa [hse.kaust.edu.sa]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
